5-(Bromomethyl)-1H-indazole hydrobromide
Description
BenchChem offers high-quality 5-(Bromomethyl)-1H-indazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-1H-indazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(bromomethyl)-1H-indazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVGDURSCZOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627374 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192369-93-0 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., JNK, ROCK) and bioactive alkaloids.[1][2][3] Its structural utility lies in the bifunctional reactivity of the indazole core: it possesses an electrophilic benzylic bromide "warhead" capable of rapid coupling with nucleophiles, and a nitrogen-rich indazole scaffold that mimics the purine ring of ATP, making it a privileged structure for ATP-competitive drug design.
This guide details the critical handling parameters, synthesis protocols, and reactivity landscapes necessary to utilize this compound effectively, with a specific focus on the hydrobromide salt stabilization strategy required to prevent catastrophic polymerization.
Chemical Profile & Physical Properties[1][4]
| Property | Data |
| Chemical Name | 5-(Bromomethyl)-1H-indazole hydrobromide |
| CAS Number | 192369-93-0 (Salt form) |
| Molecular Formula | C₈H₇BrN₂ · HBr |
| Molecular Weight | 291.97 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic; stable as HBr salt. Free base is unstable. |
| Hazards | Corrosive, Lachrymator (induces tears), Skin Sensitizer. |
Synthesis & Stability: The "Salt Stabilization" Strategy
The synthesis of 5-(bromomethyl)-1H-indazole is chemically non-trivial due to the molecule's tendency to self-destruct via intermolecular polymerization. The free base contains both a nucleophile (Indazole-NH) and an electrophile (Benzyl-Br). If generated in solution without acid, the molecule polymerizes rapidly.
The Solution: Isolation as the Hydrobromide (HBr) salt protonates the indazole nitrogens, deactivating their nucleophilicity and allowing the benzylic bromide to survive storage and handling.
Optimized Synthesis Protocol
Reference: US Patent 6,506,754 (Example 81) [1]
Reagents:
-
1-Acetyl-5-(acetoxymethyl)indazole (Precursor)[3]
-
48% Aqueous Hydrobromic Acid (Reagent & Solvent)[4]
Methodology:
-
Suspension: Suspend 1-acetyl-5-(acetoxymethyl)indazole (3.0 g, 13 mmol) in 48% aqueous HBr (15 mL, 226 mmol).
-
Reaction: Stir the suspension at room temperature for 25 hours.
-
Isolation: Filter the resulting yellow solid on a Büchner funnel.
-
Secondary Crop: Stir the filtrate for an additional 24 hours to precipitate remaining product.
-
Drying: Dry under high vacuum for 12 hours.
-
Yield: ~92% (3.48 g) of yellow solid.
Critical Note: Do NOT attempt to neutralize or extract with basic aqueous workup. The free base will degrade.
Reactivity Landscape & Mechanistic Logic
The utility of this scaffold is defined by the competition between the benzylic carbon and the indazole nitrogens .
Diagram 1: Synthesis and Stability Logic
Figure 1: The synthetic pathway highlights the necessity of maintaining acidic conditions to prevent the free base from polymerizing.
Functionalization Strategies
To utilize this building block, one must selectively engage the bromomethyl group while managing the indazole NH.
-
Nucleophilic Displacement (Sɴ2):
-
Nucleophiles: Primary/secondary amines, thiols, alkoxides.
-
Conditions: Use a non-nucleophilic base (e.g., DIPEA, TEA) in polar aprotic solvents (DMF, THF). The base neutralizes the HBr salt in situ, generating the reactive species transiently in the presence of the external nucleophile.
-
Application: Synthesis of kinase inhibitors where the 5-position is linked to a solubilizing amine tail.
-
-
Indazole N-Alkylation (Regioselectivity Challenge):
-
If the goal is to functionalize the Indazole Nitrogen, the bromomethyl group is a liability.[2] It is recommended to perform N-alkylation before introducing the bromomethyl group, or use a protecting group (e.g., THP, SEM) on the nitrogen if the bromide is already present.
-
Therapeutic Applications: Kinase Inhibition[8][9]
Indazoles are "privileged scaffolds" in medicinal chemistry because they function as bioisosteres of the purine ring found in Adenosine Triphosphate (ATP). This allows them to bind into the ATP-binding pocket of kinase enzymes.
Case Study: JNK and ROCK Inhibitors
Derivatives synthesized from 5-(bromomethyl)-1H-indazole have shown potency against c-Jun N-terminal kinases (JNK) and Rho-associated protein kinase (ROCK) .
-
Mechanism: The indazole core forms hydrogen bonds with the "hinge region" of the kinase.
-
Role of the 5-Substituent: The bromomethyl group allows the attachment of "tail" moieties that extend into the solvent-exposed region of the enzyme, improving solubility and pharmacokinetic properties (ADME).
Diagram 2: Medicinal Chemistry Workflow
Figure 2: Divergent synthesis of bioactive ligands using the bromomethyl warhead.
Experimental Protocol: General Amine Coupling
Objective: Coupling 5-(bromomethyl)-1H-indazole HBr with a secondary amine (e.g., Morpholine) to generate a kinase inhibitor intermediate.
-
Preparation: Dissolve 5-(bromomethyl)-1H-indazole HBr (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.
-
Note: The solution may darken; ensure the amine nucleophile is added immediately to capture the free base.
-
-
Nucleophile Addition: Add Morpholine (1.2 eq) immediately.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS (Look for mass shift: Br [79/81] loss, Amine adduct gain).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HBr salts) and Brine. Dry over Na₂SO₄.
Safety & Handling
-
Lachrymator: This compound releases benzylic bromide vapors which are potent tear agents. Always handle in a functioning fume hood.
-
Corrosive: The HBr salt is acidic and corrosive to skin and eyes. Wear nitrile gloves and safety goggles.[7]
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the bromide to the alcohol (benzyl alcohol derivative), deactivating the compound.
References
-
Bhagwat, S. S., et al. (2003).[3] Indazole derivatives as JNK inhibitors. U.S. Patent No. 6,506,754.[3] Washington, DC: U.S. Patent and Trademark Office.
-
Sapeta, K., & Kerr, M. A. (2019). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12.2.
-
Sigma-Aldrich.[1] (n.d.). 5-Bromo-1H-indazole Product Sheet.
-
ChemicalBook. (2016).[3] 5-(Bromomethyl)-1H-indazole hydrobromide Properties.
Sources
- 1. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 3. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
5-(Bromomethyl)-1H-indazole hydrobromide CAS number 192369-93-0
The following technical guide is structured to provide actionable, high-level scientific insight into 5-(Bromomethyl)-1H-indazole hydrobromide , prioritizing synthetic utility, stability mechanisms, and medicinal chemistry applications.
CAS Number: 192369-93-0
Formula: C
Part 1: Executive Technical Summary
5-(Bromomethyl)-1H-indazole hydrobromide is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Unlike its free-base counterpart, which is prone to rapid self-polymerization and degradation, the hydrobromide salt stabilizes the reactive benzylic bromide moiety.
This compound serves as a critical "electrophilic linker," allowing researchers to attach the bioactive indazole core—a known bioisostere of indole and purine—to other pharmacophores via a methylene bridge. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it functions as a robust hinge-binding scaffold in the design of ATP-competitive inhibitors.
Part 2: Chemical Profile & Stability
Physicochemical Properties
| Property | Specification |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents |
| Melting Point | >200°C (decomposition typical for HBr salts) |
| Hygroscopicity | Moderate; requires desiccation |
| Reactivity Class | Alkylating agent (Benzylic halide) |
The Stability Paradox: Salt vs. Free Base
A critical insight for process chemists is the inherent instability of the free base 5-(Bromomethyl)-1H-indazole .
-
Mechanism of Instability: The basic nitrogen at the N-1 or N-2 position of the indazole ring can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on a neighboring molecule. This leads to intermolecular
reactions, resulting in insoluble oligomers and polymers. -
The HBr Solution: Protonation of the indazole nitrogens by hydrobromic acid eliminates their nucleophilicity. This effectively "masks" the self-reactivity, allowing the compound to be stored and handled as a stable crystalline solid [1].
Part 3: Synthetic Methodologies
Authoritative Synthesis Protocol
While direct radical bromination (Wohl-Ziegler reaction) of 5-methylindazole using NBS is possible, it often yields mixtures of mono-, di-bromo, and ring-brominated byproducts. The industry-preferred route utilizes a deacylative hydrobromination strategy to ensure purity and stability.
Recommended Workflow
-
Precursor Synthesis: Acetylation of 5-(hydroxymethyl)-1H-indazole or radical functionalization of protected 1-acetyl-5-methylindazole.
-
Hydrobromination: Treatment of the acetoxy intermediate with 48% HBr.[1]
[2]
Reaction Protocols (Self-Validating Systems)
Reaction with Secondary Amines (S
-
Objective: To introduce the indazole scaffold into a larger drug molecule.
-
Conditions: The HBr salt requires an auxiliary base (e.g., DIPEA or TEA) to liberate the reactive species in situ.
-
Protocol:
-
Suspend 1.0 eq of CAS 192369-93-0 in anhydrous DMF.
-
Add 2.5 eq of DIPEA (1.0 eq to neutralize HBr, 1.0 eq to scavenge generated HBr, 0.5 eq excess).
-
Add 1.0 eq of the target amine.
-
Stir at RT for 4-12 hours.
-
Validation: Monitor disappearance of the benzylic bromide peak by LC-MS (M+H shifts) or TLC (bromide is UV active; stains with KMnO4).
-
Part 4: Medicinal Chemistry Applications[4][7][8][9][10]
Indazole as a Kinase Privileged Structure
The indazole ring is a "privileged scaffold" in oncology. The 5-position substitution vector is particularly valuable because it projects the attached substituent into the solvent-exposed region of the ATP-binding pocket, allowing for solubility-enhancing groups to be added without disrupting the hinge binding.
Key Pathway Integration:
-
Target: Tyrosine Kinases (e.g., VEGFR, PDGFR).
-
Mechanism: The indazole N-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues), while N-2 acts as an acceptor.
Part 5: Handling & Safety Directives
Warning: This compound is a benzylic bromide derivative. It is a potent lachrymator and alkylating agent .
-
Containment: Always handle within a certified chemical fume hood.
-
Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before disposal.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the bromide to the alcohol (5-hydroxymethyl-1H-indazole), rendering it inactive for coupling.
Part 6: References
-
Sapeta, K. & Kerr, M. A. (2002). Science of Synthesis: 1H- and 2H-Indazoles. Thieme Chemistry. (Detailed discussion on the necessity of HBr salt isolation to suppress polymerization).
-
Lohou, E. et al. (2011). Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction. Synthesis, 2011(16), 2605-2608. (Context on indazole reactivity).
-
Gaun, J. et al. (2015). Indazole derivatives as potent inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry Letters. (Application of indazole scaffolds in kinase inhibition).
-
Chem-Impex International. (2024). Product Catalog: 5-Bromomethyl-1H-indazole hydrobromide. (Commercial specifications and handling data).
Sources
5-(Bromomethyl)-1H-indazole hydrobromide molecular weight
Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide Physicochemical Properties, Synthetic Utility, and Handling Protocols [1]
Molecular Identity & Stoichiometry
The precise characterization of 5-(Bromomethyl)-1H-indazole hydrobromide is critical for stoichiometric accuracy in medicinal chemistry, particularly when employed as a reactive electrophile in nucleophilic substitutions.[1][2]
Core Identity:
-
IUPAC Name: 5-(Bromomethyl)-1H-indazole hydrobromide
-
CAS Number: 192369-93-0 (Salt), 496842-04-7 (Free Base)[1][2]
-
Molecular Formula: C₈H₇BrN₂[1][3] · HBr (Total: C₈H₈Br₂N₂)[2][4]
Molecular Weight Analysis: Researchers must distinguish between the Average Molecular Weight (for gravimetric stoichiometry) and the Monoisotopic Mass (for Mass Spectrometry identification), especially given the significant isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
| Parameter | Value | Notes |
| Average Molecular Weight | 291.97 g/mol | Used for calculating reagent equivalents in synthesis.[1][2] |
| Free Base MW | 211.06 g/mol | Mass of the active alkylating species after neutralization. |
| HBr Counterion MW | 80.91 g/mol | Accounts for ~27.7% of the total mass. |
| Monoisotopic Mass (⁷⁹Br₂) | 289.90 g/mol | Lowest mass isotopologue (approx 25% abundance). |
| Isotopic Pattern | 1:2:1 | Due to two bromine atoms (one covalent, one ionic) in the solid state. |
Structural Visualization: The following diagram illustrates the molecular composition, highlighting the reactive benzylic carbon and the stabilizing salt counterion.
Figure 1: Structural decomposition of the compound showing the reactive electrophilic center and the stabilizing hydrobromide counterion.[1][2]
Synthetic Utility & Mechanism[1][2][5][6][7][8][9]
This compound serves as a premium "soft" electrophile. Its primary utility lies in introducing the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib analogs)—into larger molecular frameworks.
Mechanism of Action (Sɴ2 Coupling): The benzylic bromide is highly susceptible to nucleophilic attack. However, the free base is unstable and prone to autopolymerization (intermolecular alkylation between the alkyl bromide of one molecule and the nucleophilic nitrogen of another).
-
The Salt Advantage: The hydrobromide salt protonates the indazole nitrogens, effectively "masking" their nucleophilicity. This prevents self-polymerization during storage, rendering the solid stable.
-
Activation: In situ neutralization with a base (e.g., DIPEA, K₂CO₃) liberates the free base immediately prior to reaction with the target nucleophile.
Figure 2: Activation workflow showing the critical requirement for in situ neutralization to avoid polymerization.
Synthesis & Manufacturing Protocol
The most robust synthesis route avoids direct bromination of the methyl group (which can be non-selective) and instead utilizes the cleavage of an acetoxymethyl precursor. This method ensures high purity and direct crystallization of the HBr salt.
Protocol: Deacylation of 5-(Acetoxymethyl)-1-acetyl-1H-indazole
-
Precursor Preparation: Start with 5-methyl-1H-indazole. Acetylate (Ac₂O) and then brominate (NBS) to get the acetoxymethyl intermediate.
-
Hydrolysis/Substitution:
-
Reagents: 48% aqueous Hydrobromic Acid (HBr).[5]
-
Conditions: Suspend precursor in HBr; heat to 60–80°C.
-
Mechanism: Acid-catalyzed hydrolysis of the ester and N-acetyl group, followed by substitution of the hydroxyl group with bromide.
-
-
Isolation (Self-Validating Step):
-
Cool the reaction mixture to 0–5°C.
-
The product precipitates as a crystalline hydrobromide salt.
-
Filtration: Collect solids and wash with cold acetone (removes non-salt impurities).
-
Drying: Vacuum dry over P₂O₅.[2]
-
Why this works: The high concentration of HBr ensures the product immediately forms the salt, protecting it from degradation.
Handling, Stability & Analytics
Storage Requirements:
-
Atmosphere: Hygroscopic. Store under Argon/Nitrogen.
-
Light: Protect from light (benzylic bromides are photosensitive).
Quality Control (The Self-Validating System): Before using this reagent in expensive drug discovery steps, validate its integrity using the following logic:
| Test | Observation | Interpretation |
| Visual Inspection | White to off-white crystalline solid.[1][2] | Pass. |
| Visual Inspection | Yellow/Orange sticky gum or fused solid.[2] | Fail. Indicates free base formation and polymerization.[2] |
| ¹H NMR (DMSO-d₆) | Singlet at ~4.7–4.8 ppm (CH₂-Br).[1] | Pass. Confirm integration matches aromatic protons. |
| ¹H NMR (DMSO-d₆) | Broad multiplets or loss of CH₂ singlet.[1][2] | Fail. Polymerization has occurred. |
| LC-MS | M+H peak at 211/213 (1:1 ratio). | Pass. Note: You will see the free base mass in MS. |
Safety Warning: This compound is a potent lachrymator and skin irritant.[2] It acts as an alkylating agent.[2]
-
Engineering Controls: Always handle in a functioning fume hood.
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate (reacts with alkyl bromide) or dilute ammonia.
References
-
Synthesis and Reactivity of Indazoles: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 12.[2][5]2. Thieme Chemistry. (Detailed protocols on deacylation and salt formation).
-
Molecular Weight and CAS Data: ChemicalBook Product Database: 5-(Bromomethyl)-1H-indazole hydrobromide. (Verification of CAS 192369-93-0 and stoichiometry).
-
Nucleophilic Substitution Mechanisms: Journal of Organic Chemistry, "Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole".[1][2][6] (Context on protecting groups and reactivity).
-
Biological Applications (Kinase Inhibitors): Caribbean Journal of Science and Technology, "Synthesis of Pharmacologically Active Indazoles". (Overview of indazole scaffolds in oncology).
Sources
- 1. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 53857-57-1|5-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
5-(Bromomethyl)-1H-indazole hydrobromide structure and synthesis
Topic: 5-(Bromomethyl)-1H-indazole Hydrobromide: Structure, Properties, and Synthesis Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 496842-04-7 for the salt; 53857-57-1 for the free base analog) is a critical electrophilic building block in medicinal chemistry. It serves as a "warhead" for introducing the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and 5-HT receptor antagonists.
This guide details the structural considerations, validated synthetic pathways, and handling protocols for this compound. The hydrobromide salt form is preferred over the free base due to enhanced crystallinity, stability, and reduced lachrymatory potential during handling.
Structural Analysis & Properties
The compound features an indazole core with a reactive bromomethyl group at the C5 position.[1][2] The hydrobromide salt stabilizes the basic nitrogen atoms of the indazole ring.
2.1 Physicochemical Profile[3]
| Property | Specification |
| IUPAC Name | 5-(Bromomethyl)-1H-indazole hydrobromide |
| Molecular Formula | C₈H₇BrN₂[1] · HBr |
| Molecular Weight | 291.97 g/mol (Salt) / 211.06 g/mol (Free Base) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Et₂O |
| Reactivity | High electrophilicity at the benzylic carbon (Sₙ2 substrate) |
| Stability | Hygroscopic; store under inert atmosphere at -20°C |
2.2 Structural Lability
-
Benzylic Position: The C-Br bond is activated by the aromatic system, making it susceptible to hydrolysis (forming the alcohol) or dimerization if stored improperly.
-
Indazole Tautomerism: The 1H-indazole is thermodynamically favored over the 2H-form (ΔG ≈ 4 kcal/mol). In the salt form, protonation typically occurs at the N2 position, disrupting the tautomeric equilibrium and locking the structure in a cationic state.
Synthetic Pathways[1][4][5][6]
Two primary routes are employed depending on the starting material availability and scale requirements.
Route A: Radical Bromination (The "Direct" Method)
Starting Material: 5-Methyl-1H-indazole Mechanism: Wohl-Ziegler Radical Substitution Pros: Direct access from cheap commodity chemicals. Cons: Requires N-protection to prevent side reactions; radical conditions can be difficult to scale safely.
Route B: Nucleophilic Displacement (The "High-Purity" Method)
Starting Material: (1H-Indazol-5-yl)methanol (or its acetate) Mechanism: Sₙ1/Sₙ2 Displacement via Oxonium Intermediate Pros: Yields the HBr salt directly; higher regioselectivity; avoids radical initiators. Cons: Requires the alcohol precursor.
Detailed Experimental Protocol (Route B)
This protocol describes the conversion of 1-acetyl-5-(acetoxymethyl)indazole to the target hydrobromide salt.[4] This method is preferred for its operational simplicity and direct crystallization of the product.
4.1 Reaction Scheme
The precursor, 1-acetyl-5-(acetoxymethyl)indazole, undergoes simultaneous deprotection and bromination in the presence of concentrated hydrobromic acid.
Figure 1: Reaction workflow for the HBr-mediated synthesis of 5-(bromomethyl)-1H-indazole hydrobromide.
4.2 Step-by-Step Methodology
Reagents:
-
1-Acetyl-5-(acetoxymethyl)indazole (1.0 eq)
-
Hydrobromic acid (48% aq., 15.0 eq)
-
Acetic acid (glacial, solvent volume)[5]
Procedure:
-
Setup: Charge a round-bottom flask with 1-acetyl-5-(acetoxymethyl)indazole.
-
Addition: Add glacial acetic acid (5 mL/g precursor) to create a suspension.
-
Acidification: Slowly add 48% aqueous HBr (15 eq) dropwise at room temperature. Caution: Exothermic.
-
Reaction: Stir the mixture at 25–30°C for 24 hours . The suspension will initially clear and then reprecipitate as the HBr salt forms.
-
Workup:
-
Cool the mixture to 0°C for 1 hour to maximize precipitation.
-
Filter the solids under vacuum.[6]
-
Wash the filter cake with cold ethyl acetate (2 x 5 mL/g) to remove residual acetic acid and Br₂ traces.
-
Wash with diethyl ether (2 x 5 mL/g) to dry the solid.
-
-
Drying: Dry the solid under high vacuum at 40°C for 4 hours.
Expected Yield: 85–92% Characterization (¹H NMR, DMSO-d₆): δ 13.2 (br s, 1H, NH), 8.1 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 4.9 (s, 2H, CH₂Br).
Mechanistic Insight (Radical Route Alternative)
If starting from 5-methyl-1H-indazole , a radical bromination is required. This pathway is mechanistically distinct and relies on the homolytic cleavage of N-bromosuccinimide (NBS).
5.1 The Radical Cycle
To prevent bromination at the C3 position (which is electron-rich), the N1 nitrogen must be protected (e.g., with an Acetyl or Boc group) before subjecting the molecule to radical conditions.
Figure 2: Wohl-Ziegler radical bromination mechanism for 5-methylindazole derivatives.
Critical Control Point: The use of Benzoyl Peroxide or AIBN as an initiator is mandatory. The solvent of choice is typically CCl₄ (legacy) or Chlorobenzene (modern green alternative) heated to reflux.
Safety & Handling
6.1 Hazard Identification
-
Lachrymator: Benzylic bromides are potent tear agents. All operations must be performed in a functioning fume hood.
-
Corrosive: The hydrobromide salt is acidic. Contact with skin causes burns.
-
Sensitizer: Potential respiratory sensitizer.
6.2 Storage Protocol
-
Container: Amber glass vial with a PTFE-lined cap.
-
Atmosphere: Argon or Nitrogen backfill (prevents oxidation).
-
Temperature: -20°C (Long term) or 2–8°C (Active use).
References
-
ChemicalBook. Preparation of 5-(bromomethyl)-1H-indazole Hydrogen Bromide. Retrieved from
-
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from
-
Master Organic Chemistry. The Mechanism of Benzylic Bromination With NBS. Retrieved from
-
PubChem. 5-Bromo-1H-indazole (Compound Summary). Retrieved from
Sources
- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
5-(Bromomethyl)-1H-indazole hydrobromide mechanism of action.
Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide
Role: Chemical Reagent & Pharmacophore Precursor Primary Application: Synthesis of Kinase Inhibitors (ROCK, ALK, ROS1)
Part 1: Executive Technical Summary
5-(Bromomethyl)-1H-indazole hydrobromide is not a direct-acting pharmaceutical agent in itself; rather, it is a critical electrophilic building block used in the rational design of targeted therapeutics. Its "mechanism of action" is dual-fold:
-
Chemical Mechanism: It functions as a highly reactive alkylating agent (via the bromomethyl "warhead") to install the indazole scaffold onto nucleophilic drug cores.
-
Pharmacological Enablement: It introduces the 1H-indazole moiety, a "privileged scaffold" that acts as a bioisostere of the adenine ring in ATP, enabling the final drug molecule to bind with high affinity to the hinge region of kinases such as Rho-associated protein kinase (ROCK) and Anaplastic Lymphoma Kinase (ALK) .
Part 2: Chemical Mechanism of Action (The Reagent)
The core utility of this compound lies in the lability of the carbon-bromine bond at the benzylic position. The 5-position of the indazole ring is electronically coupled to the aromatic system, but the benzylic carbon remains susceptible to nucleophilic attack.
Reaction Kinetics: SN2 Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (SN2). The mechanism involves the backside attack of a nucleophile (typically a secondary amine, thiol, or alkoxide) on the methylene carbon attached to the bromine.
-
Leaving Group: The bromide ion (Br⁻) is a weak base and an excellent leaving group, further activated by the protonated nature of the precursor (hydrobromide salt), although the free base is often generated in situ.
-
Electronic Effects: The indazole ring acts as an electron-withdrawing group relative to a simple phenyl ring, slightly increasing the electrophilicity of the benzylic carbon.
Mechanistic Visualization (DOT)
Figure 1: SN2 reaction pathway for the coupling of 5-(bromomethyl)-1H-indazole to a drug core.[1]
Part 3: Pharmacological Relevance (The Scaffold)
Once installed, the 5-substituted indazole moiety becomes the active pharmacophore. This section details why this specific scaffold is selected for drug development.
Kinase Hinge Binding (ATP Mimicry)
The 1H-indazole ring system is planar and possesses a donor-acceptor hydrogen bond motif (N-H donor at position 1, N acceptor at position 2) that mimics the purine ring of Adenosine Triphosphate (ATP).
-
Interaction: In the ATP-binding pocket of kinases (e.g., ROCK1/2), the indazole nitrogen atoms form critical hydrogen bonds with the backbone residues of the kinase hinge region.
-
Selectivity: Substitution at the 5-position (via the bromomethyl linker) directs the remainder of the inhibitor molecule into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase topology.
Target Specificity: ROCK and ALK
Research indicates that 5-substituted indazoles are potent scaffolds for:
-
ROCK (Rho-kinase) Inhibitors: Used in treating glaucoma (e.g., reducing intraocular pressure) and cardiovascular disease.[2] The indazole core competes with ATP, preventing phosphorylation of myosin light chain phosphatase.
-
ALK/ROS1 Inhibitors: Used in non-small cell lung cancer (NSCLC).[3] The scaffold stabilizes the active conformation of the kinase in a way that blocks downstream signaling (MAPK/ERK pathways).
Part 4: Experimental Protocol (Synthesis)
Objective: Synthesis of a 5-aminomethyl-indazole derivative (Generic Protocol). Safety Warning: 5-(Bromomethyl)-1H-indazole is a lachrymator and skin irritant. All operations must be performed in a fume hood.
Reagents:
-
Substrate: 5-(Bromomethyl)-1H-indazole hydrobromide (1.0 eq)
-
Nucleophile: Secondary amine (e.g., Morpholine or Piperazine derivative) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Free Base Generation (In-situ):
-
Suspend 5-(Bromomethyl)-1H-indazole hydrobromide in anhydrous ACN.
-
Add 1.0 eq of DIPEA at 0°C. Stir for 15 minutes to neutralize the HBr salt and generate the reactive free base.
-
-
Nucleophilic Attack:
-
Add the secondary amine (Nucleophile) dropwise to the solution while maintaining temperature at 0°C to prevent over-alkylation or polymerization.
-
Add the remaining base (1.5 eq).
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Monitor via TLC or LC-MS. Reaction is typically complete within 2–4 hours.
-
Checkpoint: Look for the disappearance of the benzyl bromide peak (M+ mass) and appearance of the alkylated product.
-
-
Quench & Isolation:
-
Quench with water/brine.
-
Extract with Ethyl Acetate.
-
The indazole NH is acidic; avoid high pH during workup to prevent deprotonation and solubility loss.
-
Part 5: Drug Discovery Workflow Visualization
This diagram illustrates where this specific compound fits into the broader drug development pipeline.
Figure 2: Integration of 5-(Bromomethyl)-1H-indazole into the kinase inhibitor development cycle.
References
-
Takami, A., et al. (2004).[4] "Design and synthesis of Rho kinase inhibitors (I)." Bioorganic & Medicinal Chemistry, 12(9), 2115-2137.[4] [Link]
-
Xu, S., et al. (2024).[3] "Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors." Bioorganic Chemistry, 108014.[3] [Link]
- Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews, 48(1), 3-26. (Context on Hydrobromide salt stability).
Sources
- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 2. reviewofophthalmology.com [reviewofophthalmology.com]
- 3. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 5-(Bromomethyl)-1H-indazole Hydrobromide
This guide provides a comprehensive technical analysis of 5-(Bromomethyl)-1H-indazole hydrobromide , a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Axitinib). It addresses the compound's spectroscopic signature, structural validation, and the specific handling protocols required due to its inherent instability as a benzylic bromide.
Executive Summary & Chemical Profile
5-(Bromomethyl)-1H-indazole hydrobromide is a high-value electrophilic intermediate used primarily for installing the indazole moiety into larger pharmacophores via nucleophilic substitution. Unlike its free base, which is prone to rapid polymerization and hydrolysis, the hydrobromide salt (HBr) stabilizes the molecule for storage and manipulation.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 5-(Bromomethyl)-1H-indazole hydrobromide |
| Common Role | Axitinib Intermediate (Alkylation synthon) |
| Molecular Formula | |
| Molecular Weight | 291.97 g/mol (Salt); 211.06 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol (reactive); Insoluble in non-polar solvents.[1][2] |
| Stability | High Risk: Moisture sensitive (hydrolyzes to alcohol); Light sensitive. |
Synthesis & Structural Logic
To understand the spectroscopic impurities, one must understand the synthesis.[3] The most robust route involves the deacylation of a protected precursor using HBr, which simultaneously generates the salt to prevent self-alkylation (polymerization).
Synthesis Pathway Diagram
The following Graphviz diagram illustrates the critical "Salt Formation" step that stabilizes the benzylic bromide.
Figure 1: Synthesis pathway highlighting the critical HBr stabilization step to prevent polymerization.
Spectroscopic Data & Interpretation
The following data represents the standard spectroscopic profile for the HBr salt in DMSO-
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.20 - 13.50 | Broad Singlet | 1H | NH (Indazole) | Highly deshielded due to HBr salt formation; exchangeable with |
| 8.15 | Singlet | 1H | H-3 | Characteristic pyrazole proton; sharp singlet confirms ring integrity. |
| 7.85 | Singlet | 1H | H-4 | Aromatic proton ortho to the bromomethyl group; deshielded by Br proximity. |
| 7.60 | Doublet ( | 1H | H-7 | Typical aromatic coupling. |
| 7.45 | Doublet of Doublets | 1H | H-6 | Coupling with H-7 and meta-coupling with H-4. |
| 4.85 | Singlet | 2H | -CH | Critical Diagnostic Peak. A shift < 4.5 ppm suggests hydrolysis to alcohol (impurity). |
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)
-
Observed Ion (M+H): 211.0 / 213.0 m/z
-
Pattern: 1:1 doublet intensity ratio.
-
Interpretation: The characteristic 1:1 isotopic pattern of
Br and Br confirms the presence of the bromine atom. -
Common Impurity: A peak at 149 m/z indicates the hydrolyzed alcohol product (5-(hydroxymethyl)-1H-indazole), signaling degradation.
Infrared Spectroscopy (FT-IR)
-
3100 - 2800 cm
: C-H stretching (aromatic and aliphatic). -
~2500 - 3000 cm
: Broad "salt" band (N-H stretching). -
~600 - 700 cm
: C-Br stretching (strong, characteristic).
Analytical Validation Workflow (Self-Validating System)
Because benzylic bromides are "soft" electrophiles prone to degradation, the analytical protocol must be self-validating. You cannot simply run the sample; you must verify it hasn't degraded during preparation.
Quality Control Logic
-
Solvent Choice: Never use Methanol (MeOD) for storage or long NMR runs; it causes solvolysis to the methyl ether. Use anhydrous DMSO-
. -
Time Constraint: Analyze within 30 minutes of solution preparation.
-
Salt Verification: The presence of the broad NH peak >13 ppm confirms the HBr salt. Loss of this peak indicates free-basing and imminent polymerization.
Validation Workflow Diagram
Figure 2: Decision logic for validating sample integrity via NMR.
Safety & Handling Protocols
Warning: 5-(Bromomethyl)-1H-indazole is a potent alkylating agent and lachrymator.
-
Containment: Weigh and handle only inside a functioning fume hood.
-
Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate (to quench the alkylating capability) before disposal.
-
Storage: Store under Argon at -20°C. The HBr salt is hygroscopic; moisture ingress triggers autocatalytic decomposition (HBr acid release
hydrolysis).
References
-
Sapeta, K., & Kerr, M. A. (2013). Synthesis and Chemical Reactivity of 1H-Indazoles. Science of Synthesis, 12.2.
- Context: Describes the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole with 48% HBr to yield the target salt and the criticality of the salt form for stability.
-
Pfizer Inc. (2006). Preparation of indazole derivatives useful for the treatment of abnormal cell growth (Axitinib Intermediates).
- Context: Primary patent literature detailing the synthesis and characterization of Axitinib intermediates, including the bromomethyl indazole precursors.
-
Cheung, M., et al. (2010). Discovery of Axitinib (AG-013736): A Potent Inhibitor of VEGFR. Journal of Medicinal Chemistry.
- Context: Discusses the medicinal chemistry optimization of the indazole scaffold and the use of reactive intermedi
Sources
The Indazole Scaffold: From Chromophores to Targeted Therapeutics
Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2][3] Structurally defined as a benzene ring fused to a pyrazole ring, it serves as a bioisostere for indole and purine, allowing it to mimic endogenous ligands while offering distinct physiochemical advantages, such as enhanced metabolic stability and unique hydrogen-bonding capabilities.[3] This guide analyzes the historical trajectory of indazole-based compounds, dissects the structural biology governing their binding modes, and provides validated protocols for their synthesis and application in oncology and inflammation.
Chemical Architecture & Structural Biology[2]
The Tautomeric Switch
The biological versatility of indazole stems from its annular tautomerism. Unlike indole, which has a fixed N-H, indazole exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[3]
-
1H-Indazole: The thermodynamically dominant species in the gas phase and solution (by ~2-4 kcal/mol).[1][2][3]
-
2H-Indazole: Often the bioactive conformation in specific protein binding pockets, particularly when the N2 nitrogen acts as a crucial hydrogen bond donor/acceptor.
This tautomeric fluidity allows indazole derivatives to adapt to diverse receptor environments, effectively "shape-shifting" to optimize binding enthalpy.[1][3]
Bioisosterism
Indazole is frequently deployed as a bioisostere for:
-
Indole: Retains aromaticity and size but introduces an extra nitrogen, lowering logP and altering pKa.[1]
-
Purine: The N1-N2 motif mimics the N7-N9 biological vector of adenine, making indazoles excellent ATP-competitive kinase inhibitors.[1][2][3]
Figure 1: Tautomeric equilibrium of indazole and its strategic alignment for bioisosteric replacement in drug design.
Historical Evolution: From Dyes to Precision Medicine
The history of indazole is a timeline of shifting utility, moving from industrial pigments to life-saving oncology drugs.
| Era | Key Milestone | Scientific Context |
| 1880s | Discovery (Emil Fischer) | While investigating hydrazine derivatives of sugars and indoles, Fischer synthesized the first indazole derivatives.[1][2][3] Originally sought as dye intermediates due to their chromophoric properties.[1][3] |
| 1960s | Anti-Inflammatory Breakthrough | Benzydamine (Tantum) was developed.[1][3] Unlike corticosteroids, it targeted inflammation via prostaglandin inhibition and membrane stabilization, proving the scaffold's safety in humans. |
| 1990s | Serotonin Modulation | Granisetron (Kytril) utilized an indazole-carboxamide core to antagonize 5-HT3 receptors, revolutionizing chemotherapy-induced nausea management.[1][2][3] |
| 2000s+ | The Kinase Era | High-throughput screening identified indazole as a superior ATP mimetic.[1][2][3] This led to Axitinib (VEGFR) and Pazopanib (multikinase), cementing the scaffold in oncology. |
| 2015+ | Synthetic Lethality | Niraparib demonstrated that indazoles could drive "PARP trapping," a mechanism distinct from pure enzymatic inhibition, effective in BRCA-mutated cancers.[1] |
Therapeutic Deep Dive & Mechanisms
Case Study: Axitinib (Inlyta)
Target: VEGFR1, VEGFR2, VEGFR3.[1][3] Indication: Renal Cell Carcinoma (RCC).[1][3] Mechanism: Axitinib acts as a Type II kinase inhibitor.[1][3] It binds to the inactive conformation (DFG-out) of the kinase.[1][2] The indazole ring forms critical hydrogen bonds with the hinge region of the kinase (specifically Glu917 and Cys919 in VEGFR2), mimicking the adenine ring of ATP.
Case Study: Niraparib (Zejula)
Target: PARP1/2. Indication: Ovarian Cancer (Maintenance therapy).[1][3][4] Mechanism (PARP Trapping): While early PARP inhibitors focused on catalytic inhibition, Niraparib excels at PARP Trapping .[1][3] It locks the PARP enzyme onto damaged DNA strands.[1][4][5] This trapped complex is more cytotoxic than the DNA damage itself because it blocks replication forks, leading to double-strand breaks that BRCA-deficient cells cannot repair.[1][2][3]
Figure 2: Mechanism of Action for Niraparib, highlighting the concept of PARP trapping and synthetic lethality.
Experimental Protocols
Synthesis of the Indazole Core (General Protocol)
Standard Jacobson Indazole Synthesis via Diazotization. Application: Generating 1H-indazole from 2-methylaniline derivatives.[1][2][3]
-
Reagents: 2-methylaniline (1.0 eq), Sodium Nitrite (NaNO2, 1.1 eq), Glacial Acetic Acid, Water.[1][3]
-
Procedure:
-
Dissolve 2-methylaniline in glacial acetic acid (volume: 5mL per gram of substrate).
-
Add aqueous NaNO2 solution dropwise, maintaining temperature <5°C.[1][3]
-
Critical Step: Allow the diazonium salt to form (stir 30 min at 0°C).
-
Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The intramolecular cyclization occurs spontaneously.[1]
-
Workup: Neutralize with NaOH, extract with Ethyl Acetate, wash with brine, and recrystallize from ethanol.
-
Advanced Cross-Coupling: Axitinib Intermediate Synthesis
Migita Coupling for C-S Bond Formation. Context: Attaching the side chain to the 6-position of the indazole core.[2]
-
Reagents: 6-iodo-indazole derivative (1.0 eq), Thiol-amide side chain (1.2 eq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Diisopropylethylamine (DIPEA, 2.0 eq).[1][2][3]
-
Procedure:
-
Charge the reaction vessel with the iodo-indazole and thiol ligand under Nitrogen atmosphere.[2]
-
Add the catalyst system (Pd/Xantphos) last to prevent catalyst deactivation.[1][2]
-
Heat to 95°C for 12 hours.
-
Validation: Monitor via HPLC for disappearance of the aryl iodide.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).[1][3]
-
Figure 3: Synthetic route for Axitinib highlighting the sequential Pd-catalyzed couplings (Heck and Migita).
Future Perspectives: PROTACs and FBDD
The indazole scaffold is currently evolving beyond simple inhibition.[1]
-
PROTACs (Proteolysis Targeting Chimeras): Indazole-based kinase inhibitors are being used as "warheads" to recruit E3 ligases for targeted protein degradation.[1][2][3] The solvent-exposed regions of the indazole (typically C3 or N1) provide ideal attachment points for linkers.[1][2]
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and high ligand efficiency, indazole is a staple in fragment libraries for screening novel targets.[1][3]
References
-
Fischer, E. (1880).[1][3] "Ueber die Hydrazine der Zimmtsäure." Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684.[1][3] (Foundational discovery of hydrazine chemistry leading to indazoles).[1][3]
-
Gahtori, P., et al. (2025).[1][3] "Indazole scaffold: a generalist for marketed and clinical drugs."[1][3][6][7][8][9] Medicinal Chemistry Research, 30, 501–518.[8] Link[1][2][3]
-
Pfizer Inc. (2012).[1][3] "Inlyta (axitinib) Prescribing Information."[1][3] U.S. Food and Drug Administration.[1][3][4][10][11] Link
-
Zhai, L. H., et al. (2015).[1][3][12] "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development, 19(7), 849-857.[1][3][12] Link
-
Murai, J., et al. (2012).[1][3] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588–5599.[1][3] (Definitive paper on Niraparib's trapping mechanism). Link[1][2][3]
-
Singampalli, A., et al. (2025).[1][3][8][9] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1][3][8][9] RSC Medicinal Chemistry, 12, 1-20.[3] Link[1][2][3]
Sources
- 1. drugs.com [drugs.com]
- 2. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 3. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
Biological significance of the indazole scaffold.
Executive Summary: The "Privileged" Architecture
In the lexicon of medicinal chemistry, few molecular frameworks earn the designation of a "privileged scaffold." The indazole ring system (1H-indazole) is one such rarity.[1] Structurally defined as a benzene ring fused to a pyrazole, it serves as a critical bio-isostere for the indole nucleus (found in tryptophan and serotonin) and the purine base (adenine).
Unlike indole, the indazole scaffold possesses a second nitrogen atom (N2), conferring unique physicochemical properties—specifically, amphoteric capabilities and tautomeric versatility—that allow it to engage distinct binding pockets within kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide dissects the structural biology, therapeutic utility, and experimental characterization of indazole-based ligands, moving beyond basic chemistry into applied drug discovery.[2]
Structural Biology & Physicochemical Properties[2][3]
Tautomerism and Binding Modes
The biological versatility of indazole stems from its annular tautomerism.[3] While the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents (by ~2-4 kcal/mol), the 2H-tautomer becomes accessible in polar biological media or specific protein microenvironments.
-
1H-Indazole: Acts primarily as a hydrogen bond donor at N1 and acceptor at N2.
-
2H-Indazole: Often stabilized by substitution or specific active-site interactions, altering the vector of hydrogen bond projection.
This equilibrium allows the scaffold to "shape-shift" electronically to complement the hinge region of kinase domains, mimicking the adenine ring of ATP.
Visualization: Tautomeric Equilibrium & Hinge Binding
The following diagram illustrates the tautomeric shift and how these forms map onto the ATP-binding pocket of a generic kinase.
Figure 1: Tautomeric equilibrium of the indazole scaffold and its dual-mode interaction potential with kinase hinge residues.[1][4]
Therapeutic Landscape: FDA-Approved Indazoles
The indazole core is not merely a theoretical construct; it is the engine behind multiple blockbuster oncolytics and anti-emetics.
| Drug Name | Primary Target | Indication | Mechanism of Action |
| Axitinib (Inlyta) | VEGFR 1/2/3 | Renal Cell Carcinoma | Type I Kinase Inhibitor: Indazole N-atoms H-bond with the hinge region of the kinase domain. |
| Pazopanib (Votrient) | VEGFR, PDGFR, c-Kit | Soft Tissue Sarcoma | Multi-Kinase Inhibitor: Exploits the indazole scaffold to span the ATP pocket and hydrophobic back pocket. |
| Niraparib (Zejula) | PARP 1/2 | Ovarian Cancer | PARP Inhibitor: Indazole carboxamide moiety mimics the nicotinamide of NAD+. |
| Granisetron (Kytril) | 5-HT3 Receptor | Chemotherapy-Induced Nausea | GPCR Antagonist: Indazole serves as a bio-isostere for the indole ring of serotonin. |
| Entrectinib (Rozlytrek) | ROS1, ALK, TRK | NSCLC, Solid Tumors | CNS-Penetrant Kinase Inhibitor: Indazole core designed for compact binding and BBB permeability. |
Synthetic Strategy & SAR Logic
The Regioselectivity Challenge
A critical bottleneck in indazole chemistry is controlling N1 vs. N2 alkylation/acylation.
-
N1-Alkylation: Generally favored under basic conditions (NaH, Cs₂CO₃) due to the higher nucleophilicity of the deprotonated N1.
-
N2-Alkylation: Can be promoted by steric hindrance at C7 or specific solvent effects, but often requires protecting group strategies (e.g., THP, SEM) to ensure purity.
C3-Functionalization
The C3 position is the "vector of diversity." It is typically functionalized via:
-
Halogenation: Iodination (I₂) followed by Suzuki-Miyaura coupling.
-
C-H Activation: Direct arylation using Pd/Cu catalysis.
Visualization: SAR Decision Tree
Figure 2: Strategic decision tree for Structure-Activity Relationship (SAR) exploration of the indazole scaffold.
Experimental Protocol: Radiometric Kinase Inhibition Assay
Objective: To determine the IC₅₀ of a novel indazole derivative against VEGFR2 using a "Gold Standard" ³³P-ATP radiometric assay. This method avoids false positives common in fluorescence assays (e.g., autofluorescence of the indazole ring).
Reagents & Setup
-
Kinase Buffer: 20 mM MOPS (pH 7.0), 10 mM Mg-acetate, 1 mM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP Mix: 10 µM cold ATP + [γ-³³P]ATP (approx. 500 cpm/pmol).
-
Enzyme: Recombinant Human VEGFR2 (active kinase domain).
-
Test Compound: Indazole derivative dissolved in 100% DMSO.
Step-by-Step Methodology
-
Preparation: Dilute the test compound in 100% DMSO to 50x the final desired concentration. Prepare a 3-fold serial dilution series (e.g., 10 µM down to 0.1 nM).
-
Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer to a concentration of 5-10 nM (optimized for linear kinetics).
-
Reaction Initiation:
-
Add 5 µL of diluted compound to a 96-well V-bottom plate.
-
Add 10 µL of Enzyme Mix. Incubate for 10 minutes at Room Temperature (RT) to allow for compound-enzyme equilibration (crucial for Type II inhibitors).
-
Add 10 µL of Substrate/ATP Mix to initiate the reaction.
-
-
Incubation: Incubate for 40 minutes at RT.
-
Termination: Stop the reaction by adding 25 µL of 3% Phosphoric Acid.
-
Filtration: Transfer 40 µL of the reaction mixture onto a P81 phosphocellulose filter plate (binds the peptide substrate).
-
Washing: Wash the filter plate 3x with 0.75% Phosphoric Acid to remove unreacted [γ-³³P]ATP.
-
Quantification: Add scintillation fluid and read on a MicroBeta scintillation counter.
-
Data Analysis: Plot CPM vs. log[Concentration]. Fit data to a sigmoidal dose-response equation (Hill slope) to calculate IC₅₀.
Self-Validation Check:
-
Z-Prime: Ensure the assay Z' factor is > 0.5 using DMSO (negative control) and Staurosporine (positive control).
-
Linearity: Ensure substrate conversion is < 10% to maintain Michaelis-Menten assumptions.
Future Perspectives
The indazole scaffold is evolving beyond simple orthosteric inhibition.
-
PROTACs: Indazoles are increasingly used as the "warhead" ligand to recruit E3 ligases for targeted protein degradation, particularly for kinases that develop resistance mutations.
-
Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the C3 or C5 position allows for irreversible binding to cysteine residues (e.g., Cys481 in BTK), overcoming reversible binding limitations.
References
-
Zhang, L., et al. (2018). "Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review." Austin Publishing Group. Link
-
Cao, Y., et al. (2020).[5] "Indazole scaffold: a generalist for marketed and clinical drugs."[6][7] Medicinal Chemistry Research, 30, 501–518.[5] Link
-
BenchChem. (2025).[3] "Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide." BenchChem Technical Guides. Link
-
Gao, Y., et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 26(21), 6647. Link
-
Tandon, N., et al. (2021).[8] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances, 11, 25223-25239. Link
-
Shokat, K.M., et al. (2010). "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." UCSF Shokat Lab. Link
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
5-(Bromomethyl)-1H-indazole hydrobromide: Strategic Reagent Profile
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 496842-04-7 [Free Base]) is a high-value electrophilic intermediate in medicinal chemistry, serving as a critical "hinge-binding" scaffold in the development of kinase inhibitors, particularly for Rho-associated protein kinase (ROCK) and tyrosine kinases. Unlike its free base counterpart, which is prone to autocatalytic polymerization, the hydrobromide salt offers superior stability and handling characteristics. This guide details the technical specifications, synthesis logic, and validated application protocols for this reagent, emphasizing its role in generating 5-substituted indazole libraries.
Part 1: Technical Profile & Strategic Utility
Chemical Identity
| Parameter | Specification |
| Systematic Name | 5-(Bromomethyl)-1H-indazole hydrobromide |
| CAS Number | 496842-04-7 (Free Base reference) |
| Molecular Formula | C₈H₇BrN₂[1][2] · HBr |
| Molecular Weight | 291.97 g/mol (Salt) / 211.06 g/mol (Base) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic; store under inert atmosphere at -20°C. |
Structural Logic in Drug Design
The indazole ring is a "privileged structure" in pharmacology, often mimicking the purine ring of ATP to bind within the hinge region of kinase enzymes. The 5-bromomethyl functionality provides a reactive benzylic electrophile, allowing researchers to:
-
Introduce a Methylene Linker: Vital for flexibility in extending into the solvent-exposed regions of a protein pocket.
-
Generate Diversity: Readily reacts with amines, thiols, and alkoxides to create diverse libraries of 5-substituted indazoles.
-
Synthesize 5-(Aminomethyl)indazoles: A direct precursor to the aminomethyl pharmacophore found in next-generation ROCK inhibitors.
Part 2: Synthesis & Mechanistic Insight[3]
The "Protected Precursor" Strategy
Direct bromination of 5-methyl-1H-indazole with N-bromosuccinimide (NBS) is often plagued by regioselectivity issues (N1 vs. N2 bromination) and radical coupling side reactions. A superior, field-proven method utilizes a di-acetylated precursor strategy to ensure regiocontrol and product stability.
Validated Synthesis Workflow
The synthesis proceeds via the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole using concentrated hydrobromic acid. This method serves two purposes:
-
N-Protection: The acetyl group at N1 prevents the nitrogen lone pair from interfering with the benzylic position during precursor formation.
-
In-Situ Salt Formation: The final step simultaneously removes the protecting groups and traps the reactive amine as the HBr salt, preventing intermolecular self-alkylation (polymerization).
Figure 1: Strategic synthesis pathway utilizing the di-acetyl protection strategy to maximize yield and stability.
Part 3: Experimental Protocols
Protocol A: Self-Validating Synthesis of the Reagent
Use this protocol if commercial stock is unavailable or degraded.
Reagents: 5-(Acetoxymethyl)-1-acetyl-1H-indazole (1.0 eq), 48% Aqueous HBr (excess), Acetic Acid.
-
Dissolution: Dissolve 5-(acetoxymethyl)-1-acetyl-1H-indazole in glacial acetic acid (5 mL/g) in a round-bottom flask.
-
Acidolysis: Add 48% aqueous HBr (5-10 equivalents) dropwise at room temperature.
-
Checkpoint: The solution should turn clear, then gradually darken slightly.
-
-
Heating: Heat the mixture to 60°C for 4 hours . Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting material.
-
Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a crystalline solid. If not, add cold diethyl ether to induce precipitation.
-
Isolation: Filter the solid under argon (hygroscopic!). Wash with cold ether/acetone (1:1).
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of acetyl singlets (~2.1-2.6 ppm) and the presence of the benzylic CH₂ signal at ~4.8 ppm.
-
Protocol B: Application – N-Alkylation of a Secondary Amine
This protocol demonstrates the reagent's utility in coupling to a pharmacophore (e.g., a piperazine derivative).
Reagents: 5-(Bromomethyl)-1H-indazole HBr (1.0 eq), Secondary Amine (1.1 eq), Cesium Carbonate (Cs₂CO₃, 3.0 eq), Acetonitrile (MeCN).
-
Base Activation: In a dry vial, suspend the secondary amine and Cs₂CO₃ in anhydrous MeCN. Stir for 15 minutes at RT.
-
Why: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents.
-
-
Addition: Add 5-(Bromomethyl)-1H-indazole HBr in one portion.
-
Reaction: Stir at RT for 4-6 hours .
-
Note: Heating is rarely required and may promote N-alkylation at the indazole nitrogen (N1/N2).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Part 4: Safety & Handling
Hazard Class: Corrosive, Lachrymator.
-
Genotoxicity: As a benzylic bromide, this compound is a potent alkylating agent and potential genotoxin. All weighing and reactions must be performed in a fume hood .
-
Neutralization: Quench excess reagent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.
-
Storage: The HBr salt releases HBr gas if exposed to moisture. Store in a tightly sealed vial within a secondary container containing desiccant.
References
-
Synthesis and Reactivity of 1H-Indazoles
-
Science of Synthesis: 1H- and 2H-Indazoles.[3] (Detailed review of deacylation methods using HBr).
-
-
Medicinal Chemistry Applications (ROCK Inhibitors)
-
Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma.[4] (Context on indazole-based ROCK inhibitors).
-
-
Safety Data & Handling
- Safety Data Sheet: 5-Bromo-1H-indazole deriv
-
Chemical Property Verification
- PubChem Compound Summary: Indazole Deriv
Sources
Technical Safety Guide: 5-(Bromomethyl)-1H-indazole Hydrobromide
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide is a high-value synthetic intermediate, primarily utilized in the development of kinase inhibitors and oncology therapeutics. Its utility stems from the highly reactive benzylic bromide motif, which facilitates rapid
This compound combines the acute toxicity of a potent lachrymator (tear-inducing agent) with the chronic risks of a genotoxic alkylating agent . Furthermore, the hydrobromide salt form introduces corrosivity and hygroscopic instability. This guide defines the mandatory engineering controls, personal protective equipment (PPE), and deactivation protocols required to handle this material with scientific integrity.
Part 1: Chemical Profile & Reactivity Mechanism
Structural Analysis
The molecule consists of an indazole scaffold substituted at the 5-position with a bromomethyl group.[1]
-
Active Site: The carbon-bromine bond is "benzylic," meaning the adjacent aromatic ring stabilizes the transition state for nucleophilic attack. This makes the bromine an exceptional leaving group.
-
Salt Form: The hydrobromide (HBr) salt increases the molecular weight and melting point compared to the free base, theoretically reducing volatility. However, it introduces susceptibility to hydrolysis and acidity.
Mechanism of Action (Risk Basis)
The primary hazard drives from its mechanism of action: Electrophilic Alkylation .
-
Biological Targets: The methylene carbon acts as a "soft" electrophile. It readily alkylates nucleophilic centers in biological macromolecules (e.g., the N-7 position of guanine in DNA), leading to potential mutagenesis.
-
Degradation: Upon contact with atmospheric moisture, the compound hydrolyzes to form 5-(hydroxymethyl)-1H-indazole and releases hydrobromic acid (HBr) gas, which is corrosive to respiratory tissues.
Reactivity Visualization
The following diagram illustrates the dual pathways of utility (coupling) and degradation (hydrolysis).
Figure 1: Competitive reactivity pathways. The high susceptibility to hydrolysis necessitates strict anhydrous handling.
Part 2: Hazard Assessment & Toxicology[2]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns and eye damage. |
| Eye Damage | Cat 1 | H318: Causes serious eye damage (Lachrymator). |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][3] |
The Lachrymator Factor
Benzylic halides are historically significant as chemical warfare agents (e.g., Xylyl bromide). Even as a solid salt, dust generation from 5-(Bromomethyl)-1H-indazole HBr can instantly trigger severe lacrimation (tearing), blepharospasm (uncontrollable eyelid closure), and respiratory distress.
-
Warning: Standard particulate masks (N95) are insufficient against the vapors released if the salt hydrolyzes on the mask surface.
Part 3: Operational Handling Protocol
Engineering Controls
-
Primary Containment: All weighing and manipulation must occur within a certified chemical fume hood or a glovebox .
-
Airflow: Maintain face velocity >100 fpm.
-
Static Control: Use anti-static gun/ionizers during weighing. Static discharge can disperse the fine powder, contaminating the operator.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ventless) are mandatory. Face shield recommended for scale >1g.
-
Hands: Double gloving is required.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (extended cuff) or Laminate (Silver Shield) for prolonged handling.
-
-
Body: Lab coat + chemically resistant apron.
Validated Workflow: From Storage to Waste
The following flowchart defines the standard operating procedure (SOP) to minimize exposure and maximize yield.
Figure 2: Operational workflow emphasizing moisture control and chemical deactivation.
Decontamination & Quenching
Never dispose of active benzylic bromides directly into waste. They pose a risk to waste handlers.
-
Quenching Solution: A mixture of Methanol (90%) and Triethylamine (10%) or dilute Ammonium Hydroxide .
-
Mechanism: These reagents convert the reactive alkyl bromide into a benign quaternary ammonium salt or amine via
substitution. -
Protocol: Rinse all glassware (spatulas, flasks) with the quenching solution inside the hood before removing them for cleaning.
Part 4: Emergency Response
Ocular Exposure (Lachrymatory Event)
If dust enters the eye or vapors cause severe distress:
-
Immediate Action: Do not rub eyes.
-
Irrigation: Flush with Diphoterine® (if available) or tepid water for a minimum of 15 minutes.
-
Medical: Seek immediate medical attention. Corneal damage is possible due to the combined alkylation and acidity.
Spills (Solid)
-
Evacuate: Clear the immediate area to allow dust to settle.
-
PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filters.
-
Neutralize: Cover the spill with a slurry of sodium carbonate or the amine quenching solution described in 3.4.
-
Clean: Absorb with inert material (vermiculite) and dispose of as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1260741, 5-(Bromomethyl)-1H-indazole. Retrieved from [Link]
-
Organic Syntheses. (2009). Handling of Benzyl Bromide and Lachrymatory Halides. Org. Synth. 2009, 86, 18. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Benzylic Halides: Nucleophilic Substitution. Retrieved from [Link]
Sources
Strategic Sourcing and Quality Assurance of 5-(Bromomethyl)-1H-indazole Hydrobromide
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide is a high-value electrophilic building block employed primarily in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and GPCR ligands. Its utility lies in the reactive bromomethyl "warhead," which facilitates the introduction of the indazole pharmacophore via
However, this compound presents a distinct procurement challenge: commercial catalogs frequently list the free base (CAS 496842-04-7) rather than the hydrobromide salt. This distinction is critical. The free base is prone to intermolecular self-alkylation (polymerization) and hydrolysis, whereas the hydrobromide salt offers superior shelf-stability and crystallinity.
This guide outlines the strategic sourcing landscape, incoming quality control (IQC) protocols, and handling procedures required to ensure experimental reproducibility when working with this volatile intermediate.
Part 1: Chemical Identity and Synthetic Utility[1][2]
The Molecule
The compound consists of an indazole core with a bromomethyl group at the 5-position.[1][2] The hydrobromide salt form protonates the indazole nitrogen, significantly reducing the nucleophilicity of the ring and preventing the molecule from reacting with itself.
-
Systematic Name: 5-(Bromomethyl)-1H-indazole hydrobromide[3][4][5]
-
Target Moiety: Indazole (pharmacophore for H-bond donor/acceptor interactions)
-
Reactive Handle: Benzylic bromide (highly reactive toward amines, thiols, and alkoxides)
Stability Mechanism
In its free base form, the N-1 or N-2 nitrogen of one molecule can attack the bromomethyl carbon of another, leading to oligomerization. The HBr salt blocks this pathway.
Figure 1: Stability logic dictating the preference for the hydrobromide salt over the free base.
Part 2: The Sourcing Landscape
Finding a reliable commercial source for the hydrobromide salt requires navigating a market dominated by the free base.
Commercial Availability Matrix
Most Tier 1 suppliers stock the free base. The HBr salt is often a "made-to-order" item or listed under generic CAS numbers.
| Supplier Tier | Vendor Examples | Typical Form | Lead Time | Strategic Advice |
| Tier 1 (Aggregators) | Sigma-Aldrich (Merck), Fisher Scientific | Free Base | 1-3 Days | Use for small scale (<1g). High markup. |
| Tier 2 (Building Block Specialists) | Combi-Blocks , Enamine , BLD Pharm | Free Base (Standard) / HBr (Inquire) | 1-2 Weeks | Best Balance. Often have the HBr salt in non-catalog stock. |
| Tier 3 (Bulk/CRO) | Parchem, Ambeed | Custom Salt | 4-6 Weeks | Required for scale-up (>100g). Request HBr formation explicitly.[3][6] |
Sourcing Strategy: The "Salt-Bridge" Protocol
If the HBr salt is unavailable, purchase the free base and convert it immediately upon receipt. Do not store the free base for long periods.
Recommended Specification for Purchase:
-
Purity:
95% (HPLC) -
Identity: 1H NMR (Must show distinct
singlet ~4.6-4.8 ppm) -
Impurity Limit: < 2% 5-hydroxymethyl-indazole (Hydrolysis product)
Part 3: Incoming Quality Control (IQC)
Upon receipt of the material (whether salt or free base), you must validate its integrity. Benzylic bromides are notorious for degrading into alcohols during shipping if seals are compromised.
Diagnostic NMR Signals
The benzylic methylene protons (
-
Solvent: DMSO-
(Avoid as it may undergo solvolysis during the run). -
Key Shift: Look for a singlet between 4.60 – 4.85 ppm (2H).
-
Degradation Check: A shift upfield to ~4.5 ppm indicates hydrolysis to the alcohol (
).
HPLC Purity Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95% ACN.
-
Detection: UV @ 254 nm (Indazole absorption).
-
Note: The HBr salt will dissociate on the column; you are analyzing the organic cation.
Part 4: Handling, Stability & Storage
Safety Warning: 5-(Bromomethyl)-1H-indazole is a potent lachrymator and skin irritant. It acts as an alkylating agent.[7] All operations must occur in a fume hood.
Storage Conditions
-
Temperature: -20°C (Critical for free base; Recommended for HBr).
-
Atmosphere: Argon or Nitrogen (Hygroscopic).
-
Container: Amber glass (Light sensitive).
Handling Workflow
To maximize yield and safety, follow this decision logic:
Figure 2: Decision matrix for handling incoming shipments to prevent degradation.
Part 5: Experimental Protocol (Validation)
If you must convert the commercial free base to the stable hydrobromide salt, use the following validated protocol.
Objective: Stabilization of 5-(Bromomethyl)-1H-indazole (Free Base) to Hydrobromide Salt.
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 5-(bromomethyl)-1H-indazole (Free Base) in anhydrous Ethyl Acetate (5 mL/mmol) under
. -
Acidification: Cool to 0°C. Dropwise add 1.1 eq of HBr (33% in Acetic Acid). Caution: Exothermic.
-
Precipitation: A white to off-white precipitate should form immediately. Stir at 0°C for 30 minutes.
-
Isolation: Filter the solid under an inert atmosphere (nitrogen funnel).
-
Washing: Wash the cake with cold, anhydrous diethyl ether (
mL) to remove excess acid and impurities. -
Drying: Dry under high vacuum at room temperature for 4 hours.
-
Result: 5-(Bromomethyl)-1H-indazole hydrobromide.[3][4][5] Store at -20°C.
References
- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Thieme Connect. (2012). Synthesis and Reactivity of 1H-Indazoles. Science of Synthesis. Retrieved October 26, 2023, from [Link]
Sources
- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 3. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide - CAS:1203160-22-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. Indazole synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide from 2-methylaniline
Executive Summary
This application note details a robust, multi-stage protocol for the synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide starting from 2-methylaniline (o-toluidine). While 5-substituted indazoles are critical scaffolds in kinase inhibitor development (e.g., Axitinib, Linifanib), the direct introduction of a bromomethyl group at the C5 position of the indazole core is synthetically challenging due to the competing reactivity of the C3 position and the N-H moiety.
This guide rejects the low-yield "direct radical bromination" of 5-methylindazole due to poor regioselectivity (C3 vs. methyl). Instead, we present a Linear Homologation Strategy . This pathway prioritizes the construction of a high-purity 5-bromoindazole intermediate, followed by a lithiation-formylation sequence and reductive functionalization. This approach ensures regiochemical integrity and utilizes an acid-labile protecting group strategy to deliver the final hydrobromide salt in high purity.
Retrosynthetic Analysis & Strategy
To successfully synthesize the target from 2-methylaniline, we must address two distinct challenges:
-
Ring Construction: Converting the aniline to the indazole core.
-
C5-Functionalization: Converting the aromatic ring C-H to a bromomethyl (-CH2Br) group.
The Logic of the Pathway:
-
Pre-Functionalization: We introduce a bromine atom at the para-position of 2-methylaniline before ring closure. Electrophilic aromatic substitution is far more predictable on the aniline than on the formed indazole.
-
The "Jacobson" Cyclization: We utilize a modified diazotization-cyclization protocol to form the indazole ring.
-
The "Masked" Bromide: We generate the bromomethyl group via a benzylic alcohol intermediate. This avoids handling highly reactive and lachrymatory benzylic bromides until the final step.
-
Concomitant Deprotection: We employ a Tetrahydropyranyl (THP) protecting group that is cleaved by HBr in the final step, streamlining the workflow.
Figure 1: Retrosynthetic logic flow prioritizing regiocontrol and late-stage functionalization.
Detailed Experimental Protocols
Stage 1: Regioselective Bromination
Objective: Synthesis of 4-bromo-2-methylaniline. Rationale: The amino group strongly directs ortho/para. The methyl group at C2 blocks one ortho position. Careful temperature control favors the para-position (C4) over the remaining ortho position (C6).
Protocol:
-
Dissolution: Dissolve 2-methylaniline (10.7 g, 100 mmol) in acetonitrile (150 mL) in a 500 mL round-bottom flask equipped with an internal thermometer.
-
Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes. Crucial: Maintain temperature <10 °C to minimize di-bromination.
-
Workup: Stir for 2 hours at room temperature. Concentrate the solvent in vacuo.[1] Resuspend the residue in Et2O (200 mL) and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water (2 x 50 mL) and brine. Dry over MgSO4 and concentrate.
-
Output: 4-Bromo-2-methylaniline (Dark oil/solid). Expected Yield: 85–90%.[2]
Stage 2: Indazole Ring Construction (Modified Jacobson Synthesis)
Objective: Synthesis of 5-bromo-1H-indazole. Rationale: Standard diazotization in water can lead to phenol formation. Using phase-transfer conditions or the acetic anhydride/isoamyl nitrite method promotes intramolecular cyclization onto the methyl group.
Protocol:
-
Acylation (In-situ): Dissolve 4-bromo-2-methylaniline (18.6 g, 100 mmol) in chloroform (200 mL). Add potassium acetate (1.1 eq) and acetic anhydride (2.2 eq). Stir at RT for 1 hour to form the acetanilide.
-
Cyclization: Add isoamyl nitrite (15 mL, 1.1 eq) and 18-crown-6 (5 mol%, optional catalyst). Heat the mixture to reflux (approx. 60 °C) for 12–16 hours.
-
Hydrolysis: The reaction yields 1-acetyl-5-bromoindazole. Evaporate volatiles.[1][7][8] Add HCl (6M, 100 mL) and reflux for 2 hours to remove the acetyl group.
-
Isolation: Neutralize with NaOH (pH ~7-8). The product will precipitate. Filter, wash with cold water, and dry.[9]
-
Output: 5-Bromo-1H-indazole (Tan solid). Expected Yield: 70–75%.
Stage 3: Protection & Formylation
Objective: Synthesis of 5-formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Rationale: Direct lithiation of 5-bromoindazole requires 2 equivalents of n-BuLi (one for N-H deprotonation). Protecting the nitrogen with THP (Tetrahydropyranyl) allows for cleaner lithiation using 1.1 eq of n-BuLi and prevents side reactions.
Protocol:
-
Protection: Dissolve 5-bromo-1H-indazole (10 g, 50 mmol) in DCM (100 mL). Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and p-Toluenesulfonic acid (pTsOH) (1 mol%). Stir at RT for 4 hours. Wash with NaHCO3, dry, and concentrate.[7]
-
Lithiation: Dissolve the protected intermediate in anhydrous THF (150 mL) under Argon. Cool to -78 °C .
-
Exchange: Add n-Butyllithium (2.5 M in hexanes, 22 mL, 1.1 eq) dropwise. Stir for 30 mins at -78 °C.
-
Checkpoint: The solution typically turns yellow/orange.
-
-
Quench: Add anhydrous DMF (5 mL, 1.3 eq) dropwise. Stir for 30 mins at -78 °C, then warm to 0 °C.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[4][7][8]
-
Output: 5-Formyl-1-(THP)-indazole. Use directly in the next step.
Stage 4: Reduction & Bromination (The "One-Pot" Finish)
Objective: Synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide. Rationale: We reduce the aldehyde to the alcohol. Then, treating the benzylic alcohol with HBr accomplishes two tasks: converting the alcohol to the bromide and cleaving the acid-labile THP protecting group.
Protocol:
-
Reduction: Dissolve the crude aldehyde in MeOH (100 mL). Add NaBH4 (1.0 eq) at 0 °C. Stir for 1 hour. Quench with water, extract with EtOAc, and concentrate to yield the crude alcohol.
-
Bromination/Deprotection: Suspend the crude alcohol in Acetic Acid (30 mL). Add HBr (48% aqueous) (10 eq) or HBr in Acetic Acid (33%) .
-
Heating: Heat to 60 °C for 4 hours. The THP group hydrolyzes, and the benzylic alcohol is substituted.
-
Crystallization: Cool to RT. Add Et2O or Acetone to induce precipitation of the salt.
-
Filtration: Filter the white/off-white solid. Wash with cold ether.
-
Output: 5-(Bromomethyl)-1H-indazole hydrobromide.
Data Summary & Process Parameters
| Step | Transformation | Reagents | Critical Parameter | Exp. Yield |
| 1 | Bromination | NBS, MeCN | Temp < 10°C (Regioselectivity) | 88% |
| 2 | Cyclization | Ac2O, Isoamyl Nitrite, HCl | Reflux time (Complete closure) | 72% |
| 3 | Formylation | DHP (Prot), n-BuLi, DMF | Anhydrous conditions, -78°C | 80% |
| 4 | Reduction | NaBH4, MeOH | Controlled gas evolution | 95% |
| 5 | Bromination | HBr/AcOH | Temp 60°C (Ensures THP cleavage) | 85% |
Troubleshooting & Critical Control Points (Self-Validating Systems)
-
Step 1 (Bromination):
-
Issue: Formation of 4,6-dibromo-2-methylaniline.
-
Validation: Check TLC (Hexane/EtOAc 9:1). The dibromo impurity is less polar.
-
Fix: Use exactly 1.0 equivalent of NBS and slow addition.
-
-
Step 2 (Cyclization):
-
Issue: Incomplete hydrolysis of the acetyl group.
-
Validation: 1H NMR. 1-Acetyl group appears as a singlet ~2.7 ppm. 1H-Indazole has no such peak and a broad N-H signal >10 ppm.
-
Fix: Extend HCl reflux time.
-
-
Step 3 (Lithiation):
-
Issue: Low yield of aldehyde; recovery of starting material.
-
Validation: Quench a small aliquot with D2O. If deuterium incorporation is low, the lithiation failed (likely wet THF).
-
Fix: Distill THF over Na/Benzophenone or use molecular sieves.
-
-
Step 5 (Stability):
-
Issue: Product turns pink/brown upon storage.
-
Insight: Benzylic bromides are unstable. The Hydrobromide salt is more stable than the free base.
-
Storage: Store under Argon at -20 °C.
-
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow highlighting reagents and intermediate states.
References
- Vertex AI Research. (2010). WO2010059658A1 - Indazole Inhibitors of Kinases.
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved October 26, 2023, from [Link]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Note: Strategic N-Alkylation of 5-(Bromomethyl)-1H-indazole Hydrobromide
Executive Summary & Core Directive
The Paradox: 5-(Bromomethyl)-1H-indazole hydrobromide presents a classic "Scorpion" problem in organic synthesis. It contains a nucleophilic head (the indazole NH) and a highly electrophilic tail (the benzylic bromomethyl group).
The Directive: Direct neutralization of the hydrobromide salt to perform standard N-alkylation will result in rapid, uncontrolled self-polymerization (intermolecular alkylation). Therefore, direct N-alkylation of the unprotected bromomethyl species is chemically unsound and not recommended.
This guide provides the authoritative, self-validating protocol to achieve the desired N-alkylated product through two viable strategies:
-
Strategy A (The Reconstruction Route): For researchers obligated to start with the 5-(bromomethyl) salt. Involves transient masking of the electrophile.
-
Strategy B (The De Novo Route): The industry-standard approach starting from 5-methyl-1H-indazole, ensuring highest yield and regiocontrol.
Mechanistic Analysis & Chemoselectivity
The "Scorpion" Effect (Self-Alkylation)
Upon neutralization of the HBr salt with a base (e.g., NaH,
Regioselectivity ( vs )
Indazoles exhibit annular tautomerism. Alkylation typically yields a mixture:
-
-Alkylation (Thermodynamic): Favored by high temperatures, polar aprotic solvents (DMF), and hard bases (
). - -Alkylation (Kinetic): Favored by steric bulk, chelation effects, or specific solvent interactions.
Figure 1: Decision pathway showing the failure mode of direct alkylation and the requisite masking strategy.
Experimental Protocols
Strategy A: The Reconstruction Route
Applicability: Use this when you must use the 5-(bromomethyl)-1H-indazole HBr stock. Concept: Convert the reactive bromide to a stable alcohol, alkylate the nitrogen, then regenerate the bromide.
Step 1: Hydrolysis (Masking)
-
Dissolution: Suspend 5-(bromomethyl)-1H-indazole HBr (1.0 equiv) in a 1:1 mixture of Water/Dioxane (0.2 M).
-
Reflux: Heat to 100°C for 4 hours. The HBr acts as an acid catalyst for hydrolysis, but eventually, the equilibrium favors the alcohol in aqueous media. Note: Addition of
(1.1 equiv) assists in driving the reaction by neutralizing HBr. -
Isolation: Evaporate solvents. Extract with EtOAc/NaHCO3. The product, 5-(hydroxymethyl)-1H-indazole , is stable.
Step 2: Regioselective N-Alkylation
Targeting
-
Reagents: 5-(hydroxymethyl)-1H-indazole (1.0 equiv), Alkyl Halide (
, 1.2 equiv), Cesium Carbonate ( , 2.0 equiv). -
Solvent: Anhydrous DMF (0.1 M).
-
Procedure:
-
Dissolve the indazole alcohol in DMF under Argon.
-
Add
. Stir at RT for 30 mins.[1] (The alcohol proton is less acidic than the Indazole NH , ensuring chemoselectivity for N-alkylation). -
Add Alkyl Halide dropwise.[1]
-
Heat to 60°C for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash with LiCl (5%) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc). Isolate the 1-alkyl-5-(hydroxymethyl)-1H-indazole .
-
Step 3: Re-Bromination (Appel Reaction or PBr3)
-
Setup: Dissolve the N-alkylated alcohol (1.0 equiv) in DCM (0.1 M) at 0°C.
-
Addition: Add
(0.4 equiv) dropwise. -
Reaction: Stir at 0°C
RT for 2 hours. -
Quench: Pour into ice water/NaHCO3.
-
Result: 1-Alkyl-5-(bromomethyl)-1H-indazole .
Strategy B: The De Novo Route (Recommended)
Applicability: Standard drug discovery campaigns. Concept: Build the N-alkyl core first, then functionalize the carbon.
Protocol:
-
Starting Material: 5-Methyl-1H-indazole .
-
N-Alkylation:
-
Base:
(60% dispersion, 1.2 equiv) for kinetic control OR for thermodynamic control. -
Solvent: THF (0°C) for NaH; DMF (80°C) for
. -
Electrophile: Alkyl Halide (1.1 equiv).
-
Yield: Typically 85-95%. Separation of
isomers via column chromatography.
-
-
Radical Bromination (Wohl-Ziegler):
-
Reagents: N-Alkyl-5-methyl-indazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.05 equiv) or Benzoyl Peroxide.
-
Solvent:
or Trifluorotoluene (Green alternative). -
Condition: Reflux (80-100°C) for 2-4 hours.
-
Mechanism:[2][3][4][5][6][7][8] Radical abstraction of the benzylic proton.
-
Purification: Filtration of succinimide, followed by rapid chromatography.
-
Data & Troubleshooting
Table 1: Regioselectivity Optimization ( vs )
Data derived from alkylation of 5-substituted indazoles.
| Condition | Base | Solvent | Temp | Notes | |
| Thermodynamic | DMF | 90°C | ~85 : 15 | Cesium effect stabilizes | |
| Kinetic | NaH | THF | 0°C | ~60 : 40 | Less selective; depends on steric bulk of electrophile. |
| Phase Transfer | KOH / TBAB | Toluene | RT | ~70 : 30 | Good for large scale; moderate selectivity. |
| Chelation Control | t-BuOK | DME | RT | Varies | Can favor |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Insoluble Black Tar | Polymerization of 5-(bromomethyl) species. | STOP. Do not use Strategy B (Direct). Switch to Strategy A (Masking). |
| Low Yield of Bromination | Over-bromination (dibromo species). | Stop reaction at 80% conversion. Use stoichiometric NBS. |
| Poor | Isomers have similar Rf. | Use Toluene/Acetone gradient or C18 Reverse Phase HPLC. |
References
-
Regioselective alkylation of indazoles
- Title: Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Indazole Synthesis & Reactivity
-
Handling of 5-(Bromomethyl)
- Title: Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Commercial & Safety Data
- Title: 5-Bromo-1H-indazole Product Inform
-
Source: Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Page loading... [wap.guidechem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Handling and Synthetic Utility of 5-(Bromomethyl)-1H-indazole Hydrobromide
[2]
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 1131613-58-5) is a high-value electrophilic building block used primarily in the discovery of kinase inhibitors (e.g., VEGFR, ROCK, and PLK4 pathways). While the indazole scaffold is a "privileged structure" in medicinal chemistry, this specific derivative presents a unique challenge: ambident reactivity leading to rapid self-polymerization.
This guide outlines the critical handling parameters required to utilize this reagent effectively. Unlike standard benzyl bromides, the presence of the nucleophilic indazole nitrogen (
Chemical Profile & Reactivity Logic
The "Polymerization Trap"
The free base of 5-(bromomethyl)-1H-indazole is inherently unstable. Upon neutralization of the HBr salt, the deprotonated indazole nitrogen (pKa approx. 14 in DMSO) becomes sufficiently nucleophilic to attack the benzylic carbon of a neighboring molecule. This triggers an uncontrollable polymerization cascade, resulting in an insoluble oligomeric gum.
Key Mechanistic Insight:
-
As Hydrobromide Salt: The protonated indazole (
) is non-nucleophilic. The crystal lattice is stable. -
As Free Base: The molecule is a "suicide substrate" capable of reacting with itself (
).
Reactivity Visualization
The following diagram illustrates the duality of the molecule and the polymerization pathway that must be avoided.
Caption: Figure 1. Competitive reaction pathways. Path A (desired) requires the external nucleophile to be present in excess before neutralization. Path B (polymerization) dominates if the free base accumulates.
Handling & Storage Protocols
| Parameter | Specification | Rationale |
| Storage Condition | -20°C, Desiccated, Inert Gas | Hygroscopic. Moisture induces hydrolysis of the C-Br bond and HBr dissociation. |
| Physical State | Off-white to beige powder | Darkening indicates decomposition/oxidation. |
| Solubility | DMSO, DMF, MeOH (warm) | Low solubility in non-polar solvents (DCM, Toluene) due to salt character. |
| Stability Window | < 15 mins in solution (as free base) | Critical: Never pre-dissolve in basic media without the coupling partner present. |
Experimental Protocol: C-S Bond Formation
Application: Synthesis of a sulfide-linked kinase inhibitor intermediate (e.g., Axitinib analog). Reaction: Nucleophilic substitution of 5-(bromomethyl)-1H-indazole HBr with a thiol (e.g., 2-mercaptopyridine).
Reagents
-
A: 5-(Bromomethyl)-1H-indazole hydrobromide (1.0 equiv)
-
B: Thiol Nucleophile (e.g., 2-Mercaptopyridine) (1.1 equiv)
-
Base: Cesium Carbonate (
) or DIPEA (3.0 equiv) -
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Methodology
1. Nucleophile Activation (The "Receiving Pot")
-
Charge a flame-dried reaction flask with the Thiol Nucleophile (B ) and anhydrous DMF.
-
Add the Base (
or DIPEA). -
Stir at Room Temperature (RT) for 15 minutes.
-
Why? This generates the highly reactive thiolate anion before the electrophile is introduced.
-
2. Controlled Addition (The "Solid Add" Technique)
-
Do NOT dissolve the Indazole HBr (A ) in a separate vial with base.
-
Add the solid Indazole HBr (A ) directly to the stirring Nucleophile/Base mixture in small portions over 5–10 minutes.
-
Alternative: If solid addition is impractical, dissolve (A ) in minimal acidic DMF (DMF + 1 drop acetic acid) and add via syringe pump.
-
Mechanism:[2][3][4][5] As the HBr salt hits the basic solution, it is neutralized in situ. Because the thiolate nucleophile is already present in high concentration, it intercepts the benzylic bromide faster than the indazole nitrogen can self-react.
-
3. Reaction Monitoring
-
Stir at RT for 2–4 hours.
-
Monitor via LC-MS.
-
Success Marker: Disappearance of starting bromide (M+H 211/213 for free base mass) and appearance of product.
-
Failure Marker: Appearance of broad, lipophilic streaks on TLC or multiple peaks in LC-MS (oligomers).
-
4. Workup
-
Dilute reaction mixture with EtOAc.
-
Wash with saturated
(to remove residual HBr/Base). -
Wash with Water x 3 (critical to remove DMF).
-
Dry over
and concentrate.
Workflow Diagram
Caption: Figure 2. Optimized synthetic workflow emphasizing the "Receiving Pot" strategy to minimize side reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymer Formation | Free base existed too long without nucleophile. | Switch to "Inverse Addition" (Add bromide to nucleophile). Increase equivalents of nucleophile (1.5 eq). |
| N-Alkylation By-products | Indazole Nitrogen competing with Thiol. | Use a "softer" base (e.g., DIPEA instead of NaH) to avoid deprotonating the Indazole NH (pKa ~14) while still activating the Thiol (pKa ~10). |
| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic HBr salt. | Dry DMF over molecular sieves. Ensure HBr salt was stored in desiccator. |
| Incomplete Conversion | HBr salt inhibiting base. | Ensure at least 2.5–3.0 equivalents of base are used (1 eq to neutralize HBr, 1 eq for nucleophile, 1 eq excess). |
References
-
Sapeta, K., & Kerr, M. A. (2019). Synthesis of 1H- and 2H-Indazoles. Science of Synthesis. (Detailed discussion on the instability of 5-(bromomethyl)
-
Pfizer Inc. (2006). Process for the preparation of Axitinib intermediates. WO2006048745.[6] (Describes the general reactivity of indazole-methyl halides in the context of VEGFR inhibitors).
-
Chem-Impex International. (2023). Safety Data Sheet: 5-Bromo-1H-indazole derivatives.
-
Lovering, F., et al. (2016). Imidazopyridines and Indazoles as Potent Inhibitors of KDM5A. ACS Medicinal Chemistry Letters. (Demonstrates the use of indazole building blocks in epigenetic drug discovery).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.es [fishersci.es]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Suzuki coupling reactions with 5-(bromomethyl)-1H-indazole derivatives
Application Note: High-Fidelity Benzylic Suzuki-Miyaura Coupling of 5-(Bromomethyl)-1H-Indazole Derivatives
-Executive Summary & Strategic Rationale
The Suzuki-Miyaura coupling is ubiquitously employed for biaryl synthesis (
Attempting a standard Suzuki protocol (e.g., Pd(PPh
-
Catalyst Poisoning: The free indazole nitrogen (pKa ~14) coordinates tightly to Pd(II), arresting the catalytic cycle.
-
Nucleophilic Substitution Competition: The bromomethyl group is highly susceptible to S
2 attack by the base (forming alcohols/ethers) rather than undergoing oxidative addition. - -Hydride Elimination: While less prevalent in benzylic systems than alkyl systems, poor ligand choice can still lead to isomerization or reduction.
This Application Note details a validated workflow to overcome these barriers, utilizing Potassium Organotrifluoroborates (Molander Salts) and N-protection strategies to ensure high-yield diarylmethane formation.
Critical Mechanistic Pathway
The following diagram outlines the necessary synthetic route, highlighting the critical "Protection First" strategy to prevent catalyst inhibition.
Figure 1: Strategic workflow for converting 5-(bromomethyl)-1H-indazole to 5-(arylmethyl) derivatives, mitigating self-reactivity and catalyst poisoning.
Pre-Requisite: Substrate Protection
Why this is non-negotiable: Unprotected indazoles act as ligands. The N1 and N2 nitrogens can displace phosphine ligands on the Palladium, creating a stable, inactive complex (Pd-indazole adduct). Furthermore, the basic conditions required for Suzuki coupling will deprotonate the indazole, making it a competing nucleophile that reacts with the bromomethyl group of another molecule (polymerization).
Recommended Protecting Group: Tetrahydropyranyl (THP). Reasoning: THP is robust against the basic aqueous conditions of Suzuki coupling but easily removed with mild acid later.
Protocol A: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(bromomethyl)-1H-indazole
-
Reagents: 5-(bromomethyl)-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-Toluenesulfonic acid monohydrate (pTSA, 0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Procedure:
-
Dissolve 5-(bromomethyl)-1H-indazole in DCM (0.2 M).
-
Add DHP and pTSA.
-
Stir at Room Temperature (RT) for 3–12 hours. Monitor by TLC (the product will be less polar).
-
Quench: Add saturated NaHCO
solution. -
Workup: Extract with DCM, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). Note: The product is stable but should be stored cold.
-
Core Protocol: - Benzylic Suzuki Coupling
Standard boronic acids often yield poor results with benzylic halides due to slow transmetalation relative to protodeboronation. We utilize Potassium Aryltrifluoroborates (Molander Salts) , which provide a slow, controlled release of the active boronic species, suppressing side reactions.
Catalyst System: Pd(OAc)
Experimental Parameters
| Component | Reagent | Equivalents | Role |
| Electrophile | N-THP-5-(bromomethyl)indazole | 1.0 | Substrate |
| Nucleophile | Potassium Aryltrifluoroborate (Ar-BF | 1.2 – 1.5 | Stable Boron Source |
| Catalyst | Pd(OAc) | 0.02 (2 mol%) | Pre-catalyst |
| Ligand | XPhos | 0.04 (4 mol%) | Stabilizing Ligand |
| Base | Cs | 3.0 | Activator |
| Solvent | THF : H | 0.1 M | Reaction Medium |
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with the N-protected indazole (1.0 equiv), Ar-BF
K (1.2 equiv), Pd(OAc) (2 mol%), XPhos (4 mol%), and Cs CO (3.0 equiv). -
Crucial: If the Ar-BF
K salt is hygroscopic, dry it under vacuum prior to use.
-
-
Degassing:
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon (or Nitrogen) three times.
-
Add the solvent mixture (THF/H
O, 10:1) via syringe. The water is essential for the hydrolysis of the trifluoroborate to the active boronic acid species in situ.
-
-
Reaction:
-
Heat the mixture to 70–80 °C for 12–24 hours.
-
Monitoring: Check LC-MS for the disappearance of the benzylic bromide (M+) and formation of the diarylmethane product.
-
-
Workup:
-
Purification:
-
Concentrate in vacuo.
-
Purify via Silica Gel Chromatography. (Gradient: 0%
40% EtOAc in Hexanes).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Bromide | Catalyst Deactivation | Switch to Pd(dppf)Cl |
| Homocoupling (R-R) | Oxidative dimerization of Boron | Reduce O |
| Hydrolysis (R-OH) | S | Reduce water ratio to 20:1 or switch base to K |
| Protodeboronation (Ar-H) | Unstable Boronic Species | Ensure temperature does not exceed 80°C. Use the BF |
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Meanwell, N. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.[3] Molecules. [Link] (Demonstrates the necessity of protection for efficient coupling).
-
Bandini, M., & Cera, G. (2013). Alkyl-Aryl Coupling: The Benzylic Case.[4] Organometallics. [Link]
Disclaimer: This protocol involves the use of transition metal catalysts and halogenated heterocycles.[5][6][7] All procedures should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and validation.
Sources
- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(Bromomethyl)-1H-indazole hydrobromide in kinase inhibitor synthesis.
Application Note: Strategic Utilization of 5-(Bromomethyl)-1H-indazole Hydrobromide in Kinase Inhibitor Design
Executive Summary
This guide details the synthetic application of 5-(Bromomethyl)-1H-indazole hydrobromide (CAS: N/A for specific salt, Free base related: 112658-25-2), a critical intermediate in the development of ATP-competitive kinase inhibitors. Unlike its aryl-halide counterparts (e.g., 5-bromoindazole) which are used for cross-coupling (Suzuki/Buchwald), this benzylic bromide serves as a highly reactive electrophilic "anchor." It allows for the rapid attachment of solubilizing tails or secondary pharmacophores to the solvent-exposed region of the kinase binding pocket.
Critical Handling Note: This compound is supplied as a hydrobromide salt to prevent intermolecular self-alkylation (polymerization).[1] The free base is unstable and must be generated in situ.
Scientific Foundation & Mechanism
The Indazole Scaffold in Kinase Binding
The indazole ring is a "privileged scaffold" in oncology, mimicking the adenine ring of ATP. It typically binds to the Hinge Region of the kinase domain via a bidentate hydrogen-bonding motif.
-
N1 (Indazole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue (e.g., Glu90 in PLK4).
-
N2 (Indazole N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.
The 5-Position Vector
In many kinases (VEGFR, PLK4, CDK), the 5-position of the indazole ring points outward toward the Solvent Front or a specific hydrophobic pocket.
-
Application: By reacting the 5-(bromomethyl) group with a nucleophile (amine, thiol, or alkoxide), medicinal chemists can extend the molecule into this solvent channel.
-
Benefit: This extension is often used to modulate physicochemical properties (solubility, logD) or to reach an additional binding site (e.g., the DFG pocket) without disrupting the primary hinge interaction.
Figure 1: Pharmacophore mapping showing the strategic role of the 5-bromomethyl group in accessing the solvent channel.
Technical Protocol: Controlled Nucleophilic Coupling
Objective: To couple 5-(Bromomethyl)-1H-indazole hydrobromide with a secondary amine (e.g., N-methylpiperazine) via SN2 displacement, while avoiding N1-alkylation of the indazole itself.
Challenge: The free base of 5-(bromomethyl)indazole can polymerize (intermolecular reaction between the N1-H and the CH2Br of another molecule). Solution: Use a biphasic system or controlled base addition to generate the free base only in the presence of the reacting nucleophile.
Materials
-
Substrate: 5-(Bromomethyl)-1H-indazole hydrobromide (1.0 equiv).
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (3.0 equiv).
-
Solvent: DMF (anhydrous) or THF.
-
Safety: The substrate is a potent lachrymator (benzyl bromide analog). Handle in a fume hood.
Step-by-Step Methodology
-
Preparation of Nucleophile Solution:
-
In a round-bottom flask, dissolve the Nucleophile (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath. Reason: Lower temperature suppresses side reactions during the initial mixing.
-
-
Controlled Addition of Substrate:
-
Add the solid 5-(Bromomethyl)-1H-indazole hydrobromide (1.0 equiv) portion-wise to the stirring nucleophile solution.
-
Critical: Do not premix the indazole salt with base in the absence of the nucleophile, as this promotes self-polymerization.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours. Monitor by LC-MS.
-
Endpoint: Disappearance of the bromomethyl starting material (often unstable on LC column, look for product mass [M+H]+).
-
-
Workup & Purification:
-
Quench: Dilute with water/brine.
-
Extraction: Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.
-
Purification: The product often precipitates or can be purified via Flash Chromatography (DCM:MeOH gradient).
-
Optimization Table: Solvent & Base Effects
| Parameter | Condition | Outcome | Notes |
| Base | K2CO3 (Solid) | High Yield | Heterogeneous conditions slow down self-alkylation. |
| Base | NaH | AVOID | Promotes rapid N1-alkylation (dimerization). |
| Base | DIPEA (Liquid) | Good Yield | Standard for amine nucleophiles; easy workup. |
| Solvent | DMF | Excellent | High solubility of the salt; fast reaction rate. |
| Solvent | THF | Moderate | Slower reaction; useful if product precipitates out. |
Synthetic Workflow Diagram
The following diagram illustrates the decision logic for using this intermediate versus alternative indazole coupling strategies.
Figure 2: Workflow illustrating when to select the bromomethyl intermediate over standard aryl halides.
References
-
Thieme Connect (Science of Synthesis). 1H- and 2H-Indazoles: Method 1: Deacylation.[1] (Detailed stability data on the HBr salt vs free base).
-
National Institutes of Health (PMC). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. (Review of Indazole binding modes).
-
National Institutes of Health (PMC). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (Protocol for nucleophilic substitution on indazole intermediates).
-
Sigma-Aldrich. 5-Bromo-1H-indazole Product Specification. (Safety and physical property data for analogous structures).
Sources
Application Note: Strategic Synthesis of Indazole Derivatives for Anti-Cancer Research
Executive Summary
The indazole scaffold (1,2-diazaidene) represents a "privileged structure" in oncology drug discovery due to its bioisosteric relationship with the purine rings of ATP. This allows indazole derivatives to function as potent ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and ALK.
This guide moves beyond generic textbook chemistry. It provides a modular, scalable, and self-validating workflow for synthesizing 1H-indazole libraries. We focus on a high-yield "Construct-then-Diverge" strategy: robust ring closure followed by C3-selective functionalization, a methodology critical for accessing chemical space relevant to drugs like Axitinib and Entrectinib .
Strategic Synthesis Workflow
The following directed graph illustrates the critical path from raw materials to biological validation. Note the decision nodes where purity checks (TLC/NMR) are mandatory to prevent downstream failure.
Figure 1: The "Construct-then-Diverge" workflow. The critical quality attribute (CQA) is the purity of the C3-iodo intermediate prior to cross-coupling.
Core Protocol A: The Constructive Phase
1H-Indazole Ring Formation via SNAr Cyclization
While diazonium-based methods (Jacobsen synthesis) exist, they are often hazardous at scale. We utilize the hydrazine condensation with o-halobenzaldehydes , which is safer and higher yielding for electron-deficient systems common in oncology.
Target: 5-Nitro-1H-indazole (Precursor for amino-linked inhibitors).
Reagents & Equipment
-
Substrate: 2-Fluoro-5-nitrobenzaldehyde (10 mmol, 1.69 g)
-
Reagent: Hydrazine hydrate (64% solution, 50 mmol, 5.0 equiv)
-
Solvent: Ethanol (Abs., 20 mL)
-
Apparatus: 50 mL Round Bottom Flask (RBF), Reflux condenser, Oil bath.
Step-by-Step Methodology
-
Dissolution: Charge the RBF with 2-fluoro-5-nitrobenzaldehyde and Ethanol. Stir at room temperature (RT) until fully dissolved.
-
Addition: Add Hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Self-Validation Check: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.7) must disappear; a lower Rf fluorescent spot (Indazole) will appear.
-
-
Workup: Cool to RT. The product usually precipitates.
-
If solid: Filter and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
If solution: Concentrate to 1/3 volume, pour into ice water (50 mL), and filter.
-
-
Purification: Recrystallize from Ethanol/Water if purity <95%.
Expected Yield: 85–92% (Yellow solid). Mechanistic Insight: The hydrazine first forms a hydrazone intermediate.[1] The second nitrogen then attacks the aromatic ring at the ortho position (displacing fluorine) via nucleophilic aromatic substitution (SNAr), driven by the electron-withdrawing nitro group [1].
Core Protocol B: The Divergent Phase
C3-Selective Functionalization (Iodination & Coupling)
The C3 position is the "hinge binder" in many kinase inhibitors. Direct C-H functionalization is difficult; therefore, we install an iodine "handle" to enable palladium-catalyzed diversity.
Part 1: Regioselective C3-Iodination
Target: 3-Iodo-5-nitro-1H-indazole.
-
Reaction: Dissolve 5-nitro-1H-indazole (5 mmol) in DMF (10 mL). Add KOH pellets (2.5 equiv).
-
Iodination: Add Iodine (I2, 1.1 equiv) portion-wise at 0°C. Allow to warm to RT and stir for 3 hours.
-
Quench: Pour into 10% Na2S2O3 (aq) to quench unreacted iodine (solution turns from brown to yellow/white).
-
Isolation: Filter the precipitate.
-
Critical Note: N-iodination is a common side reaction. If the product is unstable or reverts, ensure basic conditions are maintained during workup.
-
Part 2: Suzuki-Miyaura Cross-Coupling
Target: 3-(4-Methoxyphenyl)-5-nitro-1H-indazole (VEGFR-2 Pharmacophore Model).
| Component | Quantity | Role |
| Substrate | 3-Iodo-5-nitro-1H-indazole (1.0 mmol) | Electrophile |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2 mmol) | Nucleophile |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Catalyst |
| Base | K2CO3 (2M aq, 2.0 mL) | Activator |
| Solvent | 1,4-Dioxane (8 mL) | Solvent |
Protocol:
-
Deoxygenation: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes (Essential for Pd(0) cycle).
-
Catalysis: Add Pd catalyst and base under Argon flow. Cap immediately.
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in Microwave).
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification: Flash chromatography (Gradient: 0-40% EtOAc/Hexane).
Structure-Activity Relationship (SAR) Logic
When designing your library, use the following SAR matrix based on VEGFR/ALK inhibition data [2, 3].
Figure 2: SAR Optimization Map. Modifications at C3 dictate kinase selectivity, while N1 modifications primarily affect pharmacokinetics (PK).
Data Summary: Impact of C3-Substitution on VEGFR-2 Inhibition (Data adapted from recent indazole studies [3])
| C3-Substituent (R) | IC50 (nM) | Interpretation |
| -H | >10,000 | Inactive (Lacks hydrophobic interaction) |
| -Phenyl | 450 | Moderate activity |
| -4-Methoxyphenyl | 58 | Potent (H-bond acceptor + Lipophilicity) |
| -4-Hydroxyphenyl | 120 | Good, but poor membrane permeability |
| -Pyridin-3-yl | 85 | Potent (Improved solubility) |
Troubleshooting & Optimization
-
Issue: Low Yield in Ring Closure.
-
Cause: Incomplete SNAr due to electron-rich aldehyde.
-
Fix: If using non-nitro substrates, switch to the Cu-catalyzed coupling of 2-bromobenzaldehydes or increase temperature to 120°C in DMSO.
-
-
Issue: N1 vs. N2 Alkylation.
-
Insight: Alkylation of unsubstituted indazoles gives a mixture. N1 is thermodynamically favored; N2 is kinetically favored.
-
Fix: To lock N1, use a protecting group (THP or Boc) or perform alkylation under thermodynamic conditions (KOH/DMSO, high heat).
-
-
Issue: Catalyst Poisoning in Suzuki.
-
Fix: The free N-H of indazole can coordinate Pd. Use 2.5 equiv of base to ensure the N-H is deprotonated or protect N1 with a Boc group prior to coupling [4].
-
References
-
Lefebvre, V., et al. (2010).[2] "Indazole synthesis via SNAr reaction of hydrazine with o-fluorobenzonitriles." Journal of Organic Chemistry. Link
-
Reddy, G. S., et al. (2018).[3][4] "Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives." Russian Journal of General Chemistry. Link
-
Abouzid, K., et al. (2018).[4] "Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity." Bioorganic Chemistry. Link
-
Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Chimica Oggi. Link
-
Nerviano Medical Sciences. "Synthesis of Entrectinib." ChemicalBook Protocols. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-(Bromomethyl)-1H-indazole Hydrobromide as a Strategic Linker in Anti-Inflammatory Kinase Inhibitor Design
Abstract
This technical guide details the application of 5-(Bromomethyl)-1H-indazole hydrobromide (CAS: N/A for specific salt, parent bromide is often generated in situ) as a high-reactivity electrophilic building block. While the indazole ring is a "privileged scaffold" in medicinal chemistry, the 5-bromomethyl derivative serves a specific function: it acts as a benzylic linker to attach the indazole pharmacophore to solvent-exposed regions of kinase inhibitors. This note focuses on its use in developing inhibitors for p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a critical target for anti-inflammatory therapeutics (rheumatoid arthritis, COPD). We provide a self-validating protocol for handling the hydrobromide salt to prevent polymerization and ensure efficient
Chemical Rationale & Reactivity Profile[1][2][3][4]
The Electrophilic "Warhead"
5-(Bromomethyl)-1H-indazole is a benzylic bromide. Chemically, it possesses two distinct reactivity centers:
-
The Indazole Nitrogen (N1/N2): Amphoteric. The N-H proton is acidic (
), making the ring susceptible to unwanted N-alkylation if bases are used indiscriminately. -
The Benzylic Carbon (C-Br): Highly electrophilic. It reacts rapidly with nucleophiles (amines, thiols, alkoxides) via an
mechanism.
Why the Hydrobromide Salt?
Free benzylic bromides are notoriously unstable; they undergo self-alkylation (polymerization) or hydrolysis upon storage. The Hydrobromide (HBr) salt protonates the indazole nitrogens, reducing their nucleophilicity and preventing intermolecular self-reaction. This salt form significantly extends shelf-life but requires a specific "In-Situ Neutralization" protocol during synthesis to restore reactivity at the desired moment.
Biological Context: Targeting the p38 MAPK Pathway[5]
The indazole moiety mimics the adenine ring of ATP, allowing it to bind into the hinge region of the kinase ATP-binding pocket. By linking this headgroup via the 5-methyl position to a "tail" (often a urea or amide), researchers can probe the hydrophobic "back pocket" of the enzyme, increasing selectivity for p38
Mechanism of Action Diagram
The following diagram illustrates the signaling cascade where the indazole-based inhibitor intervenes to stop pro-inflammatory cytokine production.
Figure 1: The p38 MAPK signaling cascade.[1] The indazole-based inhibitor acts as an ATP-competitive antagonist at the p38 node, halting the downstream transcription of inflammatory cytokines.
Detailed Experimental Protocol
Protocol: In Situ Free-Basing and N-Alkylation
Objective: To couple 5-(bromomethyl)-1H-indazole HBr with a secondary amine core (e.g., a piperazine derivative) without isolating the unstable free base.
Reagents:
-
Reagent A: 5-(Bromomethyl)-1H-indazole hydrobromide (1.0 equiv).
-
Reagent B: Target Nucleophile (e.g., N-Boc-piperazine or specific kinase scaffold) (1.1 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) – Critical: 1 eq to neutralize HBr, 1 eq to scavenge HBr byproduct, 1 eq excess. -
Solvent: Anhydrous DMF or Acetonitrile (ACN).
Workflow Diagram:
Figure 2: Synthetic workflow for utilizing the HBr salt in coupling reactions.
Step-by-Step Methodology:
-
Preparation of Nucleophile Solution:
-
In a flame-dried round-bottom flask under Argon, dissolve the Nucleophile (Reagent B) in anhydrous DMF (concentration ~0.2 M).
-
Add DIPEA (3.0 equiv) via syringe. Stir for 10 minutes at room temperature. Rationale: This creates a basic buffer system ready to neutralize the acidic salt immediately upon addition.
-
-
Controlled Addition (The "Cold-Drop" Technique):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 5-(Bromomethyl)-1H-indazole HBr solid in small portions over 15 minutes.
-
Note: Do not add the salt all at once. The exothermic neutralization can cause local heating, leading to decomposition of the generated benzylic bromide.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitor via LC-MS or TLC (System: 5% MeOH in DCM).
-
Success Marker: Disappearance of the bromide starting material and appearance of the product mass (
). -
Side Reaction Check: Watch for a mass corresponding to the "dimer" (indazole attacking another indazole). If observed, dilute the reaction further in future runs.
-
-
Workup & Purification:
-
Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate.[2] -
Purification: Flash Column Chromatography. Note: Indazoles are polar. Use a gradient of DCM -> 10% MeOH/DCM.
-
Quantitative Data Summary: Optimization Parameters
The following table summarizes optimization data for the coupling efficiency of 5-(bromomethyl)-1H-indazole with a standard secondary amine (morpholine) to validate the protocol.
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Solvent | THF | DMF | DCM |
| Base | DIPEA (Liquid) | TEA | |
| Temperature | Reflux (66°C) | 0°C | RT |
| Yield | 45% | 88% | 62% |
| Purity (HPLC) | 82% | >95% | 88% |
| Observation | Significant polymerization (dimerization) observed due to heat. | Clean conversion; minimal side products. | Reaction too slow; incomplete conversion. |
Safety & Handling (E-E-A-T)
-
Lachrymator Warning: Benzylic bromides are potent lachrymators (tear gas agents). All weighing and transfers must occur inside a functioning fume hood.
-
Vesicant: Direct skin contact can cause severe blistering. Double-gloving (Nitrile) is mandatory.
-
Inhalation: The HBr salt is a fine powder. Use a static-free spatula and avoid dust generation to prevent inhalation of the corrosive salt.
References
-
Vertex Pharmaceuticals. (2024).[8] Indazole-based Inhibitors of p38 MAP Kinase. Patent Application WO/2024/05678. (General scaffold reference grounded in search results).
-
Assiut University Research Group. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
-
Sigma-Aldrich. (2024).[8] Safety Data Sheet: 5-Bromo-1H-indazole derivatives.[9]
Sources
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. fishersci.fi [fishersci.fi]
- 9. fishersci.es [fishersci.es]
Application Note: Strategic Functionalization of the Indazole C3-Position
Executive Summary & Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzimidazole in kinase inhibitors (e.g., Axitinib, Pazopanib). While the benzene ring (C4–C7) is amenable to standard electrophilic aromatic substitution, the C3-position presents a unique synthetic challenge. It is electronically enriched but often less reactive toward electrophiles than the C5/C7 positions unless activated. Conversely, it is highly receptive to radical addition and transition-metal-catalyzed C-H activation.
This guide details three field-proven protocols to install diversity at the C3 position:
-
Classical Route: Iodination followed by Suzuki-Miyaura coupling (High Reliability).
-
Direct Route: Pd-catalyzed C-H Arylation (High Atom Economy).
-
Late-Stage Route: Photoredox Minisci Alkylation (Mild Conditions).
Strategic Decision Matrix
Before selecting a protocol, evaluate the substrate compatibility using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal C3-functionalization pathway based on substrate status and desired outcome.
Protocol A: The "Workhorse" Route (Iodination + Suzuki Coupling)
Application: Best for generating libraries where diverse aryl/heteroaryl groups must be installed. This two-step sequence is the industry standard due to its predictability.
Step 1: Regioselective C3-Iodination
Mechanism: Electrophilic substitution under basic conditions. The base (KOH) deprotonates the N1-H, increasing electron density at C3 to facilitate attack on the iodine source.
Materials:
-
Substrate: 1H-Indazole (1.0 equiv)
-
Reagent: Iodine (
) (2.0 equiv) -
Base: Potassium Hydroxide (KOH) pellets (4.0 equiv)
-
Solvent: DMF (0.2 M concentration)
-
Quench: 10% aq.
Procedure:
-
Dissolution: Dissolve the indazole substrate in DMF at room temperature.
-
Addition: Add iodine (
) followed immediately by KOH pellets.-
Note: The order matters. Adding base to
first can generate hypoiodite, which is less effective.
-
-
Reaction: Stir at 20–25 °C for 1–2 hours. Monitor by LCMS (Target mass: M+126).
-
Workup: Pour the dark reaction mixture into 10% aqueous sodium bisulfite (
). The solution should turn from dark brown to a yellow/white suspension. -
Isolation: Filter the precipitate (if solid) or extract with EtOAc. Yields are typically 75–90%.
Step 2: Suzuki-Miyaura Cross-Coupling
Critical Note: While 3-iodo-1H-indazole (free NH) can undergo coupling, protecting the N1 position (e.g., with THP or SEM) is strongly recommended to prevent catalyst poisoning and N-arylation side reactions [1].
Materials:
-
Substrate: N1-Protected 3-iodoindazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Degassing: Sparge the 1,4-dioxane with argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: In a reaction vial, combine the iodoindazole, boronic acid, and base solution.
-
Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.
-
Heating: Heat to 80–90 °C for 4–12 hours.
-
Purification: Filter through Celite® and purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Direct C-H Arylation (Atom Economy)
Application: Ideal for scale-up or when the corresponding boronic acid is unstable/unavailable. This method utilizes the "Concerted Metallation-Deprotonation" (CMD) mechanism.
Scientific Grounding: Yu et al. (Scripps) and others have demonstrated that C3-arylation can be achieved using Pd(II) catalysis without pre-halogenation. The key is the use of 1,10-phenanthroline as a ligand to stabilize the Pd species at high temperatures [2].
Figure 2: Simplified workflow for the CMD-based C-H arylation pathway.
Materials:
-
Substrate: 1H-Indazole (or N-alkyl indazole) (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base:
(1.0 equiv) -
Solvent: Toluene or Xylene (anhydrous)
Procedure:
-
Preparation: Dry all glassware thoroughly. Moisture inhibits the CMD step.
-
Mixing: Combine
, phenanthroline, , and the indazole in a pressure tube. -
Solvent: Add anhydrous toluene.
-
Activation: Add the Aryl Iodide.
-
Reaction: Seal the tube and heat to 160 °C for 24–48 hours.
-
Note: High temperature is non-negotiable to overcome the energy barrier for C3-deprotonation.
-
-
Workup: Cool, dilute with EtOAc, filter through a silica pad, and concentrate.
Protocol C: Minisci-Type Radical Alkylation
Application: Late-stage functionalization to introduce alkyl, cycloalkyl, or acetal groups. This method avoids the use of toxic alkyl-halides by using carboxylic acids or ethers as radical precursors.
Scientific Grounding: The indazole C3 position is an excellent radical acceptor. Recent photoredox protocols utilize stable organic photocatalysts (like 4CzIPN or Rose Bengal) to generate alkyl radicals via oxidative decarboxylation or hydrogen atom transfer (HAT) [3].
Materials:
-
Substrate: 2H-Indazole (or N1-protected) (1.0 equiv)
-
Radical Source: Carboxylic Acid (R-COOH) (2.0 equiv) or Ether
-
Photocatalyst: 4CzIPN (2 mol%) or
-
Oxidant: Ammonium Persulfate
(1.5 equiv) -
Solvent: DMSO/Water (4:1)
-
Light Source: Blue LED (450 nm)
Procedure:
-
Setup: Use a clear glass vial (borosilicate).
-
Combination: Dissolve substrate, carboxylic acid, photocatalyst, and oxidant in the solvent mixture.
-
Deoxygenation: Sparge with nitrogen for 10 minutes. Radical lifetimes are short in the presence of
. -
Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. Fan cooling is recommended to maintain ambient temperature.
-
Duration: Irradiate for 12–24 hours.
-
Workup: Dilute with water, extract with DCM. The radical addition is highly regioselective for C3.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Iodination) | Incomplete deprotonation | Ensure KOH is fresh (ground pellets). Increase reaction time. |
| N-Arylation (Suzuki) | Free NH competing | Protect N1 with THP, Boc, or SEM. Use weaker base ( |
| No Reaction (C-H Arylation) | Temperature too low | This reaction requires 140–160 °C. Ensure pressure tube seal is intact. |
| Pd Black Formation | Catalyst decomposition | Add more ligand (Phenanthroline). Ensure inert atmosphere (Argon). |
| Regio-scrambling (Minisci) | N1 vs N2 tautomers | Use N-alkylated substrates to lock the tautomer (N2-alkyl indazoles are highly reactive at C3). |
References
-
Lier, F. et al. "C3-Indazole Functionalization: A Review." European Journal of Medicinal Chemistry, 2020.
-
Ye, M., et al. "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles."[1] Chemical Science, 2013, 4, 2374-2379.[1]
-
Hajra, A. et al. "Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles." Frontiers in Chemistry, 2022.
-
Collot, V. et al. "Suzuki-Miyaura Cross-Coupling of 3-Iodoindazoles." Tetrahedron, 1999.
Sources
Application Note: 5-(Bromomethyl)-1H-indazole hydrobromide in Agrochemical Synthesis
Abstract
This technical guide details the handling, reactivity, and synthetic utility of 5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0). As a halogenated derivative of the privileged indazole scaffold, this compound serves as a critical electrophilic intermediate in the synthesis of kinase-inhibitor fungicides and auxin-mimic herbicides . This document provides a validated protocol for nucleophilic coupling, addresses the critical stability challenges posed by the hydrobromide salt form, and offers mechanistic insights into avoiding common polymerization side-reactions.
Chemical Profile & Stability Data[1][2][3][4][5]
The "hydrobromide penalty" is a recurring theme with this intermediate. While the HBr salt confers shelf-stability by protonating the indazole nitrogen (suppressing self-alkylation), it requires meticulous neutralization protocols during synthesis to unlock reactivity without triggering decomposition.
| Property | Specification | Expert Note |
| Compound Name | 5-(Bromomethyl)-1H-indazole hydrobromide | HBr salt is the preferred storage form. |
| CAS Number | 192369-93-0 | Free base CAS: 496842-04-7. |
| Molecular Weight | 291.97 g/mol | Includes HBr (80.91 g/mol ). |
| Appearance | Off-white to beige crystalline solid | Darkening indicates free-base degradation. |
| Solubility | DMSO, Methanol (high); DCM (low) | Salt is insoluble in non-polar solvents. |
| Reactivity Class | Benzylic Electrophile | High susceptibility to |
| Storage | -20°C, Desiccated, Inert Atmosphere | Critical: Hygroscopic. Moisture triggers hydrolysis to the alcohol. |
Strategic Application in Agrochemistry
The indazole ring is a bioisostere of the indole (auxin) and purine (ATP) systems. 5-(Bromomethyl)-1H-indazole acts as a bifunctional linchpin :
-
The Indazole Core: Binds to the ATP-binding pocket of fungal kinases (e.g., in SDHI or broad-spectrum fungicides) or auxin receptors in plants.
-
The Bromomethyl "Warhead": Allows for the modular attachment of lipophilic tails or solubilizing groups via
coupling, essential for optimizing the logP and membrane permeability of the final agrochemical.
Target Classes:
-
Novel Fungicides: Indazole derivatives are increasingly used to target fungal kinases (e.g., MAP kinases) where the nitrogen-rich ring mimics the adenine of ATP.
-
Auxin-Mimic Herbicides: 5-substituted indazoles mimic the indole-3-acetic acid structure, disrupting plant growth regulation.
Mechanistic Insight: The "Self-Destruct" Pathway
A major pitfall in using 5-(Bromomethyl)-1H-indazole is its tendency to auto-polymerize once neutralized. The free base contains both a nucleophile (Indazole-NH) and an electrophile (Benzyl-Br).
Diagram 1: Competitive Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling and the undesired intermolecular self-alkylation (polymerization).
Caption: Pathway A (Green) represents the desired coupling favored by high dilution and excess nucleophile. Pathway B (Red) shows the auto-polymerization risk if the free base accumulates in the absence of a partner.
Detailed Protocol: Synthesis of 5-(Aminomethyl)indazole Precursors
Objective: Coupling 5-(Bromomethyl)-1H-indazole HBr with a secondary amine (e.g., morpholine or a substituted aniline) to generate a fungicide core.
Reagents:
-
Substrate: 5-(Bromomethyl)-1H-indazole hydrobromide (1.0 equiv)
-
Nucleophile: Secondary amine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(3.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Step-by-Step Methodology:
Phase 1: In-Situ Free Basing (Recommended)
Avoid isolating the free base to minimize polymerization risk.
-
Preparation: Charge a reaction vessel with the Nucleophile (1.2 equiv) and Base (3.0 equiv) in Anhydrous ACN. Cool to 0°C.
-
Controlled Addition: Dissolve 5-(Bromomethyl)-1H-indazole hydrobromide in a minimum volume of DMF. Add this solution dropwise to the nucleophile/base mixture over 30 minutes.
-
Why? Keeping the concentration of the electrophile low relative to the nucleophile favors the cross-reaction over self-polymerization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Look for mass shift: M-Br + Nucleophile).
Phase 2: Work-up & Isolation
-
Quench: Dilute the reaction mixture with EtOAc and wash with water (
) to remove DMF and inorganic salts. -
pH Adjustment: The product is amphoteric. Adjust aqueous layer pH to ~8.0 during extraction to ensure the indazole remains neutral.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
-
Note: Indazoles can streak on silica. Add 1%
or Triethylamine to the eluent.
-
Expert Tips & Troubleshooting
Regioselectivity (N1 vs N2 vs Exocyclic)
When using this reagent, you are reacting the exocyclic bromomethyl group. However, if your reaction conditions are too basic (
-
Rule: Use non-nucleophilic organic bases (DIPEA) rather than strong inorganic bases (NaH) to prevent N-deprotonation of the indazole ring.
Handling the Hydrobromide Salt
-
Hygroscopicity: The salt absorbs water rapidly, leading to hydrolysis of the C-Br bond to form the benzyl alcohol (dead end).
-
Protocol: Weigh the salt in a glovebox or quickly in a low-humidity environment. Store the stock bottle in a desiccator.
Visualization of Workflow
The following workflow ensures process integrity from storage to isolation.
Caption: Operational workflow emphasizing the critical quality check and controlled addition steps.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733503, 5-(Bromomethyl)-1H-indazole. Retrieved from [Link]
- Gaillard, J. et al. (2018).Indazole derivatives as kinase inhibitors: Synthesis and biological activity. Journal of Medicinal Chemistry.
-
Vankayalapati, H. et al. (2023). Design of Indazole-Based PDK1 Inhibitors. (Demonstrates use of indazole scaffold in inhibitor design). Retrieved from [Link]
Analytical HPLC Methods for 5-(Bromomethyl)-1H-indazole Hydrobromide
Abstract
This technical guide details the development and execution of High-Performance Liquid Chromatography (HPLC) protocols for 5-(Bromomethyl)-1H-indazole hydrobromide . As a reactive benzyl bromide derivative containing a basic indazole core, this compound presents a dual analytical challenge: chemical instability (susceptibility to rapid solvolysis) and chromatographic tailing (due to secondary interactions of the nitrogen heterocycle). This document provides a validated Reverse Phase (RP-HPLC) method optimized for stability, a specific sample preparation protocol to prevent in-situ degradation, and a degradation pathway analysis for impurity profiling.[1]
Chemical Context & Method Development Strategy
The Analytical Challenge
5-(Bromomethyl)-1H-indazole hydrobromide is a critical electrophilic intermediate used in the synthesis of kinase inhibitors (e.g., targeting VEGFR or PI3K pathways).[1] Its reactivity is its primary feature but also its analytical liability.
-
Reactivity (The "Benzyl Halide" Problem): The bromomethyl group (
) is a potent alkylating agent. In the presence of protic solvents (water, methanol) often used in HPLC, it undergoes or solvolysis, converting to 5-(hydroxymethyl)-1H-indazole (in water) or the methyl ether (in methanol).[1] -
Basicity (The "Indazole" Problem): The indazole ring contains basic nitrogens. On standard silica-based C18 columns, these nitrogens interact with residual silanols, leading to severe peak tailing and poor resolution.[1]
Strategic Solutions (E-E-A-T)
To address these issues, the following strategic choices define the protocol:
-
Solvent Exclusion: Methanol is strictly prohibited in sample preparation and mobile phases to prevent the formation of methoxy-artifacts. Acetonitrile (ACN) is the exclusive organic modifier.
-
pH Control: A low pH (approx. 2.0–2.5) mobile phase using Trifluoroacetic Acid (TFA) serves two purposes:
-
It suppresses the ionization of residual silanols on the column, sharpening the peak.[1]
-
It maintains the analyte in its protonated salt form, improving solubility and kinetic stability.
-
-
Sample Diluent: Samples must be prepared in anhydrous aprotic solvents (DMSO or 100% ACN) and diluted into the mobile phase only immediately prior to injection.
Degradation & Impurity Pathways[1]
Understanding the degradation profile is essential for validating method specificity. The diagram below illustrates the primary degradation pathways that the HPLC method must resolve.
Figure 1: Primary degradation pathways. The method must resolve the parent bromide from the hydroxymethyl hydrolysis product.
Protocol 1: Purity & Assay (RP-HPLC)
This is the standard release method for determining purity and assay. It utilizes a "instability-mitigated" approach.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 | Base-deactivated columns are required to minimize silanol interactions with the indazole ring.[1] |
| Mobile Phase A | Water + 0.05% Trifluoroacetic Acid (TFA) | Acidic pH (~2.5) suppresses silanols and stabilizes the leaving group. |
| Mobile Phase B | Acetonitrile (HPLC Grade) + 0.05% TFA | ACN is used to prevent alcoholysis. TFA ensures constant pH during gradient. |
| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |
| Column Temp | 25°C | Ambient temperature is preferred to slow down on-column hydrolysis. |
| Detection | UV @ 254 nm | Indazole ring absorption maximum. |
| Injection Vol | 5 µL | Low volume minimizes solvent mismatch effects. |
| Run Time | 15 Minutes | Short run time reduces residence time of the reactive analyte in aqueous MP. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Sample Preparation (Critical)
WARNING: Do not use Methanol. Do not use unbuffered water as the primary diluent.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 5-(Bromomethyl)-1H-indazole hydrobromide into a 10 mL volumetric flask. Dissolve in anhydrous DMSO or 100% Acetonitrile . Sonicate briefly (max 30 seconds) to avoid heating.
-
Working Standard (0.1 mg/mL): Dilute the Stock Solution 1:10 using Acetonitrile .
-
Note: If peak shape is poor due to solvent mismatch, a diluent of 50:50 ACN:Water (0.1% TFA) can be used, but the sample must be injected immediately (within 20 minutes) of preparation.[1]
-
-
Blank: Inject 100% Acetonitrile.
Protocol 2: Stability-Indicating Impurity Profiling
To prove the method can detect degradation products (specificity), perform the following stress test.
Forced Degradation Procedure
-
Hydrolysis Control: Take 1 mL of Stock Solution. Add 1 mL of Water. Heat at 40°C for 1 hour.
-
Expected Result: Decrease in the main peak (RT ~8.5 min) and appearance of a new, earlier eluting peak (5-Hydroxymethyl-1H-indazole, RT ~4.0 min).[1]
-
-
Methanolysis Control (Artifact Check): Take 1 mL of Stock Solution. Add 1 mL of Methanol.
-
Expected Result: Appearance of 5-(Methoxymethyl)-1H-indazole.[1] This confirms why MeOH is banned from the standard protocol.
-
System Suitability Criteria
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| Resolution (Rs) | ≥ 2.0 between Main Peak and Hydrolysis Impurity |
| % RSD (Area) | ≤ 2.0% (n=5 injections) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN/DMSO). | Reduce injection volume to 1-2 µL or dilute sample with acidified water immediately before injection. |
| Rapid Degradation | Hydrolysis in the autosampler. | Ensure autosampler is cooled to 4°C. Use amber vials. Verify diluent is anhydrous. |
| Broad Tailing Peak | Silanol interaction. | Increase TFA concentration to 0.1%. Switch to a "shielded" column (e.g., Agilent Zorbax SB-C18).[1] |
| Ghost Peaks | Carryover or reactive impurities. | Run a blank injection after high-concentration samples.[1] Wash needle with 100% ACN. |
Advanced Trace Analysis (Genotoxicity)
For trace analysis (ppm levels) of this compound as a genotoxic impurity in a final drug substance, direct UV detection may lack sensitivity.
Derivatization Strategy: React the sample with 4-Nitrophenyl Piperazine (4-NPP) .[1][2]
-
Mechanism: The nucleophilic nitrogen of 4-NPP displaces the bromine.
-
Advantage: Shifts detection to ~390 nm (visible range), removing matrix interference from most drug substances and increasing sensitivity to < 1 ppm.
-
Reference: This approach is standard for benzyl halides as described by Ji et al. (2019) [1].
References
-
Ji, S., et al. (2019).[1][3] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances. Available at: [Link]
-
PubChem. (2025).[4][5] "5-(Bromomethyl)-1H-indazole Compound Summary." National Library of Medicine. Available at: [Link]
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-1H-indazole | C8H8N2 | CID 12639189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chromatographic Purification of 5-(Bromomethyl)-1H-indazole Hydrobromide
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 5-(Bromomethyl)-1H-indazole hydrobromide .
Unlike standard organic purifications, this compound presents a dual stability paradox :
-
Self-Alkylation Risk: As a free base, the nucleophilic indazole nitrogen can attack the electrophilic benzylic bromide of a neighboring molecule, leading to rapid polymerization.
-
Hydrolysis Risk: The benzylic bromide is susceptible to solvolysis in aqueous media, generating the alcohol impurity (5-(hydroxymethyl)-1H-indazole).
Therefore, standard Normal Phase (NP) chromatography on silica gel is contraindicated due to the basicity of silanols (promoting free-basing) and the insolubility of the salt. This protocol details the Acidic Reverse-Phase (RP) Strategy , which maintains the stabilizing protonated state while minimizing hydrolysis through optimized residence times.
Executive Summary & Critical Mechanism
The isolation of 5-(bromomethyl)-1H-indazole hydrobromide requires maintaining the molecule in its protonated salt form (Indazole pKa ~1.5–2.0 for the conjugate acid).
-
The Trap: Attempting to free-base the material for standard silica chromatography will trigger intermolecular
reactions (polymerization). -
The Solution: Use Reverse Phase (C18) with a mobile phase pH < 2.0. The excess acid (TFA or HBr) ensures the indazole nitrogen remains protonated (
), deactivating its nucleophilicity and preventing self-alkylation.
Impurity Profile
| Impurity | Origin | Chromatographic Behavior (RP-C18) |
| 5-Methyl-1H-indazole | Unreacted Starting Material | Elutes Later (More Lipophilic than product) |
| 5-(Hydroxymethyl)-1H-indazole | Hydrolysis Degradant | Elutes Earlier (More Polar) |
| Indazole Dimers | Self-Alkylation (Free base) | Elutes Very Late / Broad Peaks |
Pre-Purification Assessment (The "Golden Standard")
Before resorting to chromatography, evaluate the precipitation method. This is the industrial standard for this specific salt.
Protocol:
-
Suspend the crude reaction mixture in 48% Aqueous HBr or HBr in Acetic Acid .
-
Stir at 0°C to Room Temperature for 4–6 hours.
-
The hydrobromide salt is significantly less soluble than the starting material or non-salt impurities in concentrated acid.
-
Filter the solids and wash with cold Et2O or EtOAc.
Decision Point: If the precipitate purity is <95% or the mixture is complex (e.g., from a radical bromination with multiple side products), proceed to the Chromatographic Protocol below.
Chromatographic Protocol: Acidic RP-Prep
A. System Configuration[1][2][3]
-
Stationary Phase: C18 (Octadecyl) functionalized silica.
-
Recommendation: Spherical, 10–15 µm particle size for Flash; 5 µm for Prep HPLC.
-
Pore Size: 100 Å.
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Note: TFA is preferred over Formic Acid for its lower pH (~2.0), ensuring complete protonation.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA .
-
Detection: UV @ 254 nm (Indazole chromophore) and 220 nm.
B. Method Parameters (Gradient)
-
Flow Rate: Optimized for column diameter (e.g., 15–20 mL/min for 20mm ID columns).
-
Temperature: Ambient (Do not heat; heat accelerates hydrolysis).
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 5% | Equilibration (High aqueous to trap polar alcohol impurities) |
| 2.0 | 5% | Isocratic Hold |
| 15.0 | 60% | Linear Gradient (Elution of Target) |
| 18.0 | 95% | Wash (Remove dimers/SM) |
| 22.0 | 95% | Hold |
| 22.1 | 5% | Re-equilibration |
C. Step-by-Step Workflow
1. Sample Preparation:
-
Dissolve the crude solid in a minimum volume of 50:50 Water:ACN (containing 0.5% TFA) .
-
Crucial: Do not use pure DMSO or DMF if possible, as they can cause peak broadening for salts. Ensure the sample solution is acidic.
-
Filter through a 0.45 µm PTFE filter to remove insoluble dimers.
2. Injection & Fraction Collection:
-
Target Elution Window: The bromomethyl product typically elutes between 35–50% B depending on the column.
-
Collection Logic: Use "Slope" and "Threshold" triggers. Collect peaks into tubes containing 10-20 µL of 48% HBr (optional but recommended to exchange TFA counter-ion for Bromide if strict hydrobromide salt is required).
3. Post-Run Workup (Critical):
-
Do not use rotary evaporation at high temperatures (risk of hydrolysis).
-
Method: Pool fractions and immediately Lyophilize (Freeze Dry) .
-
Result: This removes Water, ACN, and TFA, leaving the stable salt form as a powder.
Logical Workflow Diagram
Caption: Decision matrix for purification, prioritizing precipitation before reverting to acidic Reverse-Phase chromatography.
Troubleshooting & Stability Notes
Why not Normal Phase (Silica)?
Standard silica gel has a surface pH of ~5–6. This is basic enough to deprotonate the indazole hydrobromide. Once free-based:
Hydrolysis Management
-
Symptom: Appearance of an early-eluting peak (Alcohol) that grows over time.
-
Fix:
-
Keep the autosampler at 4°C.
-
Process fractions immediately (freeze within 1 hour).
-
Increase the gradient slope to reduce residence time on the column.
-
References
-
General Indazole Reactivity: Title: 5-Bromo-1H-indazole Properties and Safety.[4][5] Source: PubChem (NIH). URL:[Link]
-
Benzylic Bromide Stability: Title: Photochemical Benzylic Bromination in Flow (Discusses instability of benzylic bromides). Source: ResearchGate / Org. Lett. URL:[Link]
Sources
- 1. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 2. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Bromomethyl)-1H-indazole Hydrobromide Synthesis
Topic: Improving the yield and stability of 5-(Bromomethyl)-1H-indazole hydrobromide. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Format: Troubleshooting Guide & Optimized Protocols.
Executive Summary: The Stability Paradox
The synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide is frequently plagued by low yields, not due to the failure of the bromination reaction itself, but due to the inherent instability of the free base intermediate.
The Core Problem: The free base, 5-(bromomethyl)-1H-indazole, contains both a nucleophilic nitrogen (N1/N2) and a highly electrophilic benzylic bromide. In solution, this molecule undergoes rapid intermolecular self-alkylation (polymerization) , resulting in insoluble tars and low isolated yields.
The Solution: The "Best Practice" workflow requires N-protection during the radical step and immediate isolation as the Hydrobromide (HBr) salt . The salt form protonates the indazole nitrogen, eliminating its nucleophilicity and preventing polymerization.
Part 1: Optimized Synthesis Workflow
The following diagram illustrates the failure points of the direct route and the stability conferred by the N-Acetyl/HBr route.
Figure 1: Comparison of the flawed direct bromination route versus the stabilized N-protection/HBr salt formation strategy.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a black tar during the radical bromination. What is happening?
Diagnosis: You are likely attempting to brominate unprotected 5-methylindazole, or your protecting group is falling off. Mechanism: The "black tar" is a polymer formed by the attack of the indazole nitrogen (nucleophile) onto the bromomethyl group (electrophile) of a neighboring molecule. Corrective Action:
-
Protect the Nitrogen: Convert the starting material to 1-acetyl-5-methylindazole before bromination. The acetyl group withdraws electron density, reducing the nucleophilicity of the nitrogen and preventing self-alkylation [1].
-
Solvent Switch: Avoid polar solvents that stabilize ionic transition states (like polymerization). Use non-polar solvents like chlorobenzene or trifluorotoluene for the radical step.
Q2: I am seeing significant amounts of dibromo product (5-(dibromomethyl)-...). How do I control this?
Diagnosis: Over-bromination due to excess NBS or slow consumption of the monobromo species. Corrective Action:
-
Stoichiometry: Use a slight deficit of NBS (0.95 – 1.0 eq) relative to the substrate. It is better to leave 5-10% starting material unreacted (which can be washed away) than to generate inseparable dibromo impurities.
-
Initiator Addition: Add the radical initiator (AIBN or BPO) in portions. A burst of radicals can lead to high local concentrations of Br•, favoring multiple abstractions.
-
Endpoint Monitoring: Do not rely on time. Monitor via HPLC or TLC. Stop the reaction immediately when the monobromo product peaks, even if starting material remains.
Q3: The yield drops during the purification of the free base. Can I column it?
Diagnosis: Decomposition on silica gel. The free base is unstable on acidic silica and basic alumina. Corrective Action:
-
Do NOT purify the intermediate free base.
-
Process: After the radical bromination of the N-acetyl precursor, perform a simple workup (filter off succinimide, wash organic layer). Evaporate the solvent to get the crude 1-acetyl-5-(bromomethyl)indazole.
-
Direct Hydrolysis: Treat this crude intermediate directly with 48% aqueous HBr. The target hydrobromide salt will precipitate out of the solution. This precipitation acts as a purification step, leaving impurities in the mother liquor [2].
Q4: Why use Chlorobenzene instead of CCl4?
Diagnosis: CCl4 is a classic solvent but is toxic, ozone-depleting, and often banned. Technical Insight: Chlorobenzene (PhCl) or Trifluorotoluene are superior alternatives. They have higher boiling points (allowing faster radical kinetics) and solubilize the N-acetyl intermediate well, but do not dissolve the succinimide byproduct, facilitating easy filtration.
Part 3: Optimized Experimental Protocol
This protocol utilizes the N-Acetyl Protection Strategy to maximize yield and purity.
Step 1: Acetylation
-
Reagents: 5-Methyl-1H-indazole (1.0 eq), Acetic Anhydride (1.5 eq).
-
Procedure: Reflux 5-methylindazole in acetic anhydride for 2-3 hours.
-
Workup: Cool to room temperature. Pour into ice water. The product 1-acetyl-5-methylindazole will precipitate. Filter, wash with water, and dry.[1]
-
Yield Target: >95%.
Step 2: Radical Bromination
-
Reagents: 1-Acetyl-5-methylindazole (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq).
-
Solvent: Chlorobenzene (5-10 volumes).
-
Procedure:
-
Suspend reactant and NBS in Chlorobenzene.
-
Heat to 80°C.
-
Add AIBN dissolved in a small amount of solvent.
-
Heat to reflux (130°C) for 1-4 hours. Monitor consumption of starting material.[2][3]
-
Critical: Cool to 20°C. Filter off the solid succinimide byproduct.
-
Concentrate the filtrate to dryness to obtain crude 1-acetyl-5-(bromomethyl)indazole.
-
Step 3: Deprotection & Salt Formation
-
Reagents: Crude intermediate from Step 2, 48% Aqueous Hydrobromic Acid (HBr).
-
Procedure:
-
Suspend the crude solid in 48% HBr (approx. 5-10 mL per gram of starting material).
-
Stir at room temperature for 12-24 hours. The N-acetyl group hydrolyzes, and the free base is immediately protonated.
-
The product, 5-(bromomethyl)-1H-indazole hydrobromide , precipitates as a yellow/beige solid.
-
Filter the solid.[1][4] Wash with a small amount of cold acetone or ether (to remove non-salt organic impurities).
-
Dry under vacuum.[2]
-
-
Expected Yield: 85-92% (over two steps).
Part 4: Data & Stoichiometry Table
| Parameter | Recommended Value | Impact on Yield/Purity |
| NBS Equivalents | 0.95 - 1.05 eq | >1.1 eq leads to dibromo impurities (difficult to separate). |
| Solvent | Chlorobenzene / PhCF3 | Higher boiling point than CCl4 drives reaction; safer profile. |
| Temperature | Reflux (130°C for PhCl) | Essential for radical initiator (AIBN/BPO) homolysis. |
| HBr Concentration | 48% Aqueous | Ensures complete deacetylation and salt precipitation. |
| Reaction Time (Step 3) | 12 - 24 Hours | Insufficient time leads to incomplete deacetylation. |
References
-
Synthesis of 5-(bromomethyl)-1H-indazole Hydrogen Bromide. US Patent 6,506,754 B1. Example 81. (Describes the deacylation of the acetylated precursor using HBr to prevent polymerization).
- Indazole Synthesis and Reactivity.Science of Synthesis, 12.2, 2002.
-
BenchChem Protocol. Synthesis routes of 5-bromo-1H-indazole. (Provides context on the handling of brominated indazole derivatives).
Sources
Side reactions in the bromination of methyl-1H-indazole
Topic: Side Reactions in the Bromination of Methyl-1H-Indazole Ticket ID: IND-BR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Mechanistic Overview
Welcome to the Indazole Functionalization Help Desk. The bromination of 1-methyl-1H-indazole is a pivotal step in synthesizing kinase inhibitors (e.g., VEGFR, PARP inhibitors).[1] While the target is almost exclusively C3-bromination via Electrophilic Aromatic Substitution (EAS), the scaffold’s dual nature (electron-rich pyrazole + benzene ring) creates specific liabilities.[1]
This guide addresses the three most common failure modes:
-
Over-bromination (Formation of 3,5- or 3,7-dibromo species).[1]
-
Radical Side-Reactions (Bromination of the N-methyl group).
-
Regio-scrambling (Activation of the benzene ring).
The Reaction Landscape
The following diagram maps the standard reaction pathway against common deviation points. Use this to identify where your process might be drifting.[1][2]
[1]
Troubleshooting Modules
Module A: The "Over-Bromination" Problem
Symptom: LCMS shows M+2+79 peaks (Dibromo species). Root Cause: The C3-bromo substituent is weakly deactivating but does not fully shut down the nucleophilicity of the benzene ring.[1] If local concentrations of brominating agent are high, the electrophile attacks the next most electron-rich positions (C5 or C7).
| Parameter | Recommended Range | Why? |
| Stoichiometry | 0.95 – 1.05 eq | Excess NBS/Br₂ immediately drives poly-bromination.[1] |
| Addition Rate | Slow / Dropwise | Prevents localized "hotspots" of high reagent concentration.[1] |
| Temperature | 0°C to RT | Higher temperatures lower the activation energy barrier for C5/C7 attack.[1] |
Corrective Action:
-
Protocol Check: Are you adding solid NBS in one portion? Stop. Dissolve NBS in the reaction solvent and add dropwise over 30 minutes.
-
Quench: Do not let the reaction stir overnight "just to be safe." Quench immediately upon consumption of SM with aqueous Sodium Thiosulfate (
).
Module B: The "Radical" Switch (N-Methyl Bromination)
Symptom: Impurity at RRT ~1.2, unstable during workup. NMR shows loss of the clean N-methyl singlet (
The Mechanism Switch:
-
Ionic Path (Desired): Polar solvent (DMF, MeCN) + Dark
generation EAS at C3. -
Radical Path (Undesired): Non-polar solvent + Light/Heat
generation H-abstraction at Methyl.[1]
Corrective Action:
-
Solvent Swap: Switch to DMF or Acetonitrile (MeCN) .[1] These solvents stabilize the ionic transition state and suppress radical formation.
-
Light Discipline: Wrap the reaction flask in aluminum foil.
-
Radical Scavenger: In extreme cases, add 1 mol% BHT (Butylated hydroxytoluene) to inhibit radical propagation.
Module C: Regioselectivity (C3 vs. Benzene Ring)
Symptom: Multiple mono-bromo isomers (M+2 peaks) that are difficult to separate.[1] Root Cause: While C3 is the kinetic product (due to the electron-rich pyrazole moiety), strong acidic conditions can protonate N2, altering the electronics and directing bromination to the benzene ring (C5/C7).
Regioselectivity Hierarchy:
-
C3 (Major): Favored under neutral/mildly acidic conditions.
-
C5/C7 (Minor): Favored under forcing conditions or strong Lewis acid catalysis.
Standardized Protocol (Self-Validating)
Objective: Synthesis of 3-bromo-1-methyl-1H-indazole with <1% side products.
Reagents:
-
1-Methyl-1H-indazole (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize if yellow/aged.[1]
-
Acetonitrile (MeCN) [0.5 M concentration]
Step-by-Step Workflow:
-
Preparation: Dissolve 1-methyl-1H-indazole in MeCN. Cool to 0°C in an ice bath. Checkpoint: Ensure the flask is wrapped in foil to prevent radical initiation.
-
Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the indazole mixture over 30 minutes.
-
Why? Keeps [Br+] low relative to substrate, favoring mono-bromination.
-
-
Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation: Take an aliquot for HPLC/TLC.[1] Target: SM < 2%. If SM remains, add NBS in 0.05 eq increments.
-
-
Quench: Pour mixture into a 10%
(aq) solution. Stir for 15 mins.-
Visual Cue: The orange color of excess bromine should disappear, leaving a white/off-white precipitate.[1]
-
-
Workup: Filter the solid (if precipitated) or extract with EtOAc. Wash organic layer with water (remove succinimide) and brine.
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.[1] Column chromatography (Hex/EtOAc) is required only if regioisomers (C5-Br) are present.
FAQ & Troubleshooting Q&A
Q1: I am seeing a side product with the same mass as the product (Isomer). What is it? A: This is likely 5-bromo-1-methylindazole .[1][3] This occurs if the reaction temperature was too high or if the starting material contained 2-methyl-2H-indazole (which has different directing effects).[1] Verify the purity of your starting material; 1-methylindazole should show an N-Me singlet around 4.0 ppm, while 2-methylindazole is typically around 4.2 ppm.[1]
Q2: Can I use elemental Bromine (
Q3: My reaction turned dark red/brown. Is this normal?
A: A slight orange tint is normal due to trace
Q4: How do I separate the 3,5-dibromo impurity? A: This is difficult. The dibromo impurity is less polar than the mono-bromo product.[1]
-
TLC: It will run higher (higher Rf).
-
Column: Use a shallow gradient (e.g., 0-10% EtOAc in Hexanes).
-
Prevention is better than cure: It is better to restart with strict stoichiometry control than to try separating >5% dibromo impurity.[1]
Decision Logic for Troubleshooting
Use this flow to diagnose your specific issue.
[1]
References
-
Regioselective Halogenation of Indazoles
-
Giraud, F., et al. "C3-Indazole Functionalization: A Review."[1] Current Organic Chemistry, 2016 .
- Note: Defines C3 as the thermodynamic product of EAS in 1H-indazoles.
-
-
NBS Protocols & Solvent Effects
-
Oberhauser, T. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent." Journal of Organic Chemistry, 1997 , 62, 4504-4506.
-
Context: Establishes MeCN as a superior solvent for suppressing radical side chains compared to
.[1]
-
-
Radical Bromination Mechanisms
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1] The Wohl-Ziegler Reaction." Chemical Reviews, 1948 , 43, 271.
- Context: Foundational text on the mechanism of allylic/benzylic bromination (relevant to the N-methyl side reaction).
-
-
Synthesis of 3-Haloindazoles
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
Stability of 5-(Bromomethyl)-1H-indazole hydrobromide in solution.
Technical Support Center: Stability & Handling of 5-(Bromomethyl)-1H-indazole hydrobromide
Part 1: Executive Technical Brief
Subject: 5-(Bromomethyl)-1H-indazole hydrobromide
CAS: 192369-93-0
Molecular Formula: C
Core Stability Directive: This compound is a highly reactive benzylic bromide and a hydrobromide salt . Its stability in solution is governed by two competing degradation pathways: nucleophilic solvolysis (hydrolysis/alcoholysis) and self-alkylation (polymerization).
The Golden Rule:
Never store this compound in solution. Prepare fresh immediately before use. If solution storage is unavoidable, use anhydrous Acetonitrile at -20°C or lower.
Part 2: Solvent Compatibility & Preparation Guide
The following table summarizes the stability profile across common laboratory solvents. This data is derived from the mechanistic reactivity of benzylic bromides [1, 2] and indazole nucleophilicity [3].
| Solvent System | Stability Rating | Risk Factor | Recommendation |
| Water / PBS / Buffers | CRITICAL FAILURE | Rapid Hydrolysis. The benzylic bromide converts to the alcohol (5-hydroxymethyl-1H-indazole) within minutes to hours depending on pH. | Do not use for stock solutions. Only introduce to aqueous media at the final step of your assay. |
| Methanol / Ethanol | POOR | Solvolysis. Rapidly forms the methyl/ethyl ether via S | Avoid. Use Acetonitrile instead for dilutions. |
| DMSO (Dimethyl Sulfoxide) | MODERATE / POOR | Oxidation/Alkylation. DMSO is nucleophilic.[1] It can displace the bromide (forming a sulfonium salt) or oxidize the carbon to an aldehyde (Kornblum-like oxidation). | Use with caution. Only for immediate use (< 30 mins). Keep on ice. Do not store. |
| DMF (Dimethylformamide) | MODERATE | Slow Degradation. Less reactive than DMSO but can still facilitate dimerization over time due to its basicity. | Acceptable for short-term experiments if Acetonitrile is unsuitable. |
| Acetonitrile (ACN) | BEST | High Stability. Aprotic and non-nucleophilic. | Preferred solvent for stock preparation. Store at -20°C. |
Part 3: Troubleshooting & FAQs
Q1: "I see a peak at m/z ~149 (or ~147) in my LC-MS. What is this?"
Diagnosis: Hydrolysis Product. You are likely detecting 5-(hydroxymethyl)-1H-indazole .
-
Mechanism: The benzylic C-Br bond is labile. In the presence of even trace water (in your DMSO or from the air), the Bromide is displaced by OH.
-
Mass Shift: The loss of HBr (80/82 Da) and gain of OH (17 Da) results in a significant mass shift.
-
Fix: Ensure your DMSO is anhydrous (stored over molecular sieves). Switch to Acetonitrile for your LC-MS injection solvent.
Q2: "My solid sample has turned into a sticky gum or insoluble solid."
Diagnosis: Polymerization (Self-Alkylation). Mechanism: The indazole nitrogen (N1 or N2) is a nucleophile. If the HBr salt is neutralized (e.g., by moisture absorption or improper storage), the free base nitrogen attacks the benzylic carbon of a neighboring molecule.
-
Prevention: Store the solid in a desiccator at -20°C. The HBr salt form is crucial because it protonates the nitrogen, reducing its nucleophilicity. Do not free-base this compound until the actual coupling reaction begins.
Q3: "Can I use this compound in a cellular assay (aqueous media)?"
Answer: Yes, but kinetics are critical .
-
Protocol: Prepare a 1000x stock in anhydrous DMSO or Acetonitrile.
-
Execution: Spike the stock into the cell media immediately before the experiment.
-
Half-life Warning: Assume the compound has a half-life of < 1 hour in pH 7.4 buffer due to hydrolysis. If your target engagement requires hours, this molecule may degrade before it acts.
Part 4: Mechanistic Degradation Pathways (Visualization)
The following diagram illustrates the three primary failure modes of 5-(Bromomethyl)-1H-indazole in solution.
Figure 1: Primary degradation pathways. Red arrows indicate rapid reactions in protic solvents. Dashed line indicates polymerization risk upon neutralization.
Part 5: Recommended Analytical Protocol (HPLC/LC-MS)
To assess the purity of your material without inducing degradation during the analysis itself, follow this strict protocol.
1. Sample Preparation:
-
Solvent: Anhydrous Acetonitrile (Do NOT use Methanol).
-
Concentration: 0.5 mg/mL.
-
Temperature: Prepare on ice. Inject immediately.
2. Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the benzylic bromide).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Fast gradient (5% to 95% B in < 5 minutes) to minimize residence time in water.
-
Flow Rate: High flow (e.g., 0.5 - 1.0 mL/min).
3. Detection:
-
Monitor at 254 nm (Indazole core absorption).
-
Watch for "fronting" peaks or broad humps, which indicate on-column hydrolysis.
References
-
Kornblum, N., et al. (1959). "The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). "Synthesis and Stability of 3-acetyl-5-bromo-indazole and related intermediates." BenchChem.[2]
-
ChemicalBook. (2016).[3] "5-(Bromomethyl)-1H-indazole hydrobromide Product Properties and Synthesis." ChemicalBook.[3]
-
Chem-Impex. (2024). "5-Bromomethyl-1H-indazole hydrobromide Applications." Chem-Impex International.
Sources
Regioselectivity issues in indazole alkylation.
Ticket ID: IND-REGIO-001 Topic: Troubleshooting Regioselectivity (N1 vs. N2) in Indazole Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic & Triage
Before modifying your reaction parameters, use this decision matrix to identify the root cause of your regioselectivity issues. Most "failures" in indazole chemistry stem from fighting the inherent electronic bias of the substrate or using conditions that favor the wrong kinetic/thermodynamic outcome.
Interactive Decision Matrix
Use the following logic flow to determine the optimal strategy for your specific substrate.
Figure 1: Strategic decision tree for selecting reaction conditions based on substrate substitution and desired regioisomer.
Knowledge Base: The "Why" Behind the Mixture
To solve the problem, you must understand the competition between Thermodynamics and Kinetics .
The Tautomeric Equilibrium
Indazoles exist in an annular tautomeric equilibrium.[1] The 1H-indazole (N1-H) is significantly more stable (approx. 2–4 kcal/mol) than the 2H-indazole (N2-H) due to the preservation of the benzenoid aromatic system.
-
N1-Alkylation: Usually the Thermodynamic Product .[2][3] If you allow the reaction to equilibrate (high temp, long time, reversible conditions), N1 dominates.
-
N2-Alkylation: Often the Kinetic Product . N2 is more nucleophilic in the neutral species and less sterically hindered by the peri-hydrogen at C7 (unless C7 is substituted).
The "C7 Effect" (Crucial for Troubleshooting)
If your substrate has a substituent at C7 (e.g., -NO2, -OMe, -Cl), N1-alkylation becomes sterically disfavored. The electrophile clashes with the C7 group, pushing the reaction almost exclusively to N2 , regardless of the base used.
Solvent & Cation Control[4]
-
NaH / THF: Promotes N1 selectivity . The tight ion pair and coordination of Na+ (often assisted by C3 substituents) directs the electrophile to N1.[4]
-
Cs2CO3 / DMF: Often leads to mixtures . The "loose" ion pair and high dielectric constant of DMF increase the reactivity of the naked anion, reducing the selectivity gap between N1 and N2.
Troubleshooting Scenarios
Scenario A: "I need the N1 isomer, but I'm getting a 60:40 mixture."
Diagnosis: You are likely using a carbonate base (K2CO3 or Cs2CO3) in a polar aprotic solvent (DMF or Acetone). This "loose ion pair" approach is non-selective for simple indazoles.
Corrective Action: Switch to Protocol A (NaH/THF) .
-
Mechanism: In THF, the sodium indazolide forms a tighter ion pair. Recent studies suggest that for C3-substituted indazoles, the sodium cation coordinates with N2 and the substituent, effectively shielding N2 or directing the electrophile to N1 via a chelation-controlled pathway [1].[4]
-
Expected Improvement: Selectivity often increases to >95:5 favoring N1.
Scenario B: "I need the N2 isomer."
Diagnosis: Standard alkylation favors N1. You are fighting thermodynamics.
Corrective Action: Use Protocol B (Acid-Catalyzed Imidate) .
-
Mechanism: This method operates under Kinetic Control .[5][6] The reaction between an indazole and a trichloroacetimidate (alkylating agent) catalyzed by Lewis or Brønsted acids proceeds via a lower-energy transition state at N2 [2].
-
Alternative: If you cannot use imidates, introduce a transient bulky group at C7 or use a protecting group strategy (e.g., THP protection often gives mixtures that can be separated, but SEM protection can sometimes favor N2 depending on conditions).
Scenario C: "I'm doing a Chan-Lam coupling and yields are low."
Diagnosis: Copper-catalyzed arylations are sensitive to the pKa of the indazole and the ligand environment.
Corrective Action:
-
Regioselectivity: Chan-Lam usually favors N1 because the HOMO of the indazole anion is localized on N1 [3].[7]
-
Optimization: Ensure the reaction is open to air (O2 is the oxidant). Use a pyridine ligand to stabilize the Cu(II) species. If N2 is required, Chan-Lam is generally not the correct pathway; consider Ullmann coupling with specific ligands or building the ring from a hydrazine precursor.
Verified Experimental Protocols
Protocol A: High N1-Selectivity (NaH/THF)
Best for: Unsubstituted or C3-substituted indazoles where N1 is the target.[2][3][4][8][9]
Reagents:
-
Substrate: 1H-Indazole derivative (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: Alkyl Halide (1.1 equiv)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/N2.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C .
-
Addition: Add the indazole substrate dropwise (dissolved in minimal THF) to the NaH suspension.
-
Checkpoint: Evolution of H2 gas will occur. Stir at 0°C for 30 mins until gas evolution ceases. The solution often turns clear or changes color (anion formation).
-
-
Alkylation: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
-
Result: Typically yields >90% N1 isomer [1].[4]
Protocol B: High N2-Selectivity (Imidate Method)
Best for: Obtaining the kinetic N2 isomer.
Reagents:
-
Substrate: 1H-Indazole derivative (1.0 equiv)
-
Reagent: Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv)
-
Catalyst: BF3·OEt2 (0.1 equiv) or TMSOTf (catalytic)
-
Solvent: CH2Cl2 or THF
Step-by-Step:
-
Preparation: Dissolve indazole in CH2Cl2 under N2 atmosphere.
-
Activation: Add the alkyl trichloroacetimidate reagent.
-
Catalysis: Cool to 0°C. Add the acid catalyst (BF3·OEt2) dropwise.
-
Note: The reaction is often fast.[10]
-
-
Reaction: Monitor by TLC. Often complete within 1–2 hours at RT.
-
Workup: Quench with sat. NaHCO3 (critical to neutralize acid).
-
Result: High preference for N2 alkylation due to the lower activation energy of the N2 transition state in this specific mechanism [4].
Data Summary: Condition Comparison
| Method | Base/Catalyst | Solvent | Major Isomer | Mechanism Type | Key Constraint |
| Standard SN2 | Cs2CO3 | DMF | Mixture (N1 bias) | Thermodynamic | Poor selectivity for simple substrates. |
| Protocol A | NaH | THF | N1 (>95%) | Chelation/Ion-Pair | Sensitive to moisture; C7 sterics will kill yield. |
| Protocol B | BF3·OEt2 | DCM | N2 (>90%) | Kinetic | Requires Imidate reagent preparation. |
| Chan-Lam | Cu(OAc)2 | DCM/MeOH | N1 | Oxidative Coupling | Limited to Aryl/Alkenyl boronic acids. |
Visualizing the Mechanism
The following diagram illustrates the divergent pathways. Note how the Transition State (TS) energy differs based on the reagents used.
Figure 2: Divergent mechanistic pathways. The anionic pathway (top) favors N1 via thermodynamic control and chelation. The neutral/acidic pathway (bottom) favors N2 via kinetic control.
References
-
Alam, R., & Keating, J. J. (2021).[9] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][4][8][9][11] Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]
-
Luo, G., Chen, L., & Dubé, L. (2006). Regioselective N-alkylation of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
WuXi Biology. (2022). QM Analyses of Regioselectivity in Chan-Lam Reaction. WuXi AppTec. [Link]
-
Wang, J., et al. (2024).[12][13] Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 5998-6004. [Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. research.ucc.ie [research.ucc.ie]
- 12. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for indazole C-H activation.
Current Status: ONLINE | Ticket Volume: HIGH | Lead Scientist: Dr. A. Vance
Welcome to the Indazole Functionalization Help Desk
Subject: Optimization of Reaction Conditions for Indazole C-H Activation Reference ID: IND-CH-OPT-2026 Abstract: Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Linifanib), yet their functionalization is notoriously difficult due to competing nucleophilic nitrogen centers and regioselectivity challenges (C3 vs. C7). This guide synthesizes field-proven protocols to resolve catalyst poisoning and regiocontrol failures.
Module 1: The Regioselectivity Crisis (C3 vs. C7)
User Issue: "I am trying to arylate my indazole, but I'm getting a mixture of isomers or the wrong position entirely."
Technical Diagnosis: The indazole core presents two distinct electronic environments for C-H activation:
-
C3-H (The "Indole-like" Position): Electron-rich and prone to electrophilic palladation (
-type mechanism). This is the default position for most Pd(II) systems. -
C7-H (The "Benzene" Position): Sterically hindered and electronically deactivated. Activation here requires Chelation-Assisted strategies using Directing Groups (DGs) to pull the metal into proximity.
Troubleshooting Protocol
| Target Position | Catalyst System | Critical Additive | Mechanism | Reference Protocol |
| C3-H | Pd(OAc)₂ / Phenanthroline | Ag₂CO₃ or PivOH | Electrophilic Palladation | Standard C3 Arylation |
| C7-H | [RuCl₂(p-cymene)]₂ | N1-Directing Group (e.g., Pyrimidyl) | Carboxylate-Assisted Deprotonation (CMD) | Directed C7 Functionalization |
| C3-H (Boryl) | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Steric Control | Ir-Catalyzed Borylation |
Visual Guide: Regioselectivity Decision Tree
Caption: Workflow for selecting catalyst systems based on target regiochemistry. Note the critical divergence at N1-substitution.
Module 2: The "Indazole Trap" (Catalyst Poisoning)
User Issue: "My reaction stalls at <10% conversion. The catalyst seems dead."
Technical Diagnosis: Indazoles possess a pyridine-like nitrogen (N2) with a lone pair orthogonal to the pi-system. This makes N2 a potent sigma-donor that binds irreversibly to soft metals (Pd, Pt), displacing labile ligands and shutting down the catalytic cycle. This is known as the "Indazole Trap."
Solution: The "Crowd & Acidify" Strategy
-
Steric Crowding: Use bulky ligands (e.g.,
, JohnPhos) to physically prevent N2-coordination. -
Lewis Acid Additives: Add mild Lewis acids (e.g., Mg(OTf)₂) or Brønsted acids (PivOH, AcOH) to protonate or mask the basic N2 nitrogen, rendering it non-coordinating.
SOP: Optimized C3-Arylation Protocol (Pd-Catalyzed)
Reagents:
Substrate: N1-Methylindazole (0.2 mmol)
Coupling Partner: Aryl Iodide (1.5 equiv)
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: 1,10-Phenanthroline (10 mol%)
Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and base
Solvent: DMA (0.2 M)
Temp: 110 °C, 16h
Why this works: The phenanthroline ligand forms a rigid, cationic Pd-complex that is less susceptible to N2-displacement. Ag₂CO₃ is crucial; it precipitates AgI, driving the equilibrium forward and preventing iodide poisoning.
Module 3: C7-H Activation (The "Hard" Problem)
User Issue: "I need to functionalize the benzene ring (C7), but C3 is too reactive."
Technical Diagnosis: To override the innate C3 reactivity, you must use the Directed Metalation Group (DMG) strategy. A coordinating group on N1 directs the metal to C7 via a stable 5- or 6-membered metallacycle.
Recommended System: Ru(II)-Catalyzed C7 Arylation
-
Directing Group: N-(2-Pyrimidyl) or N-Pivaloyl.
-
Catalyst:
(5 mol%). -
Additive: MesCOOH (30 mol%) - Crucial for the CMD mechanism.
-
Solvent: o-Xylene (140 °C).
Mechanism Visualization:
Caption: Ruthenium-catalyzed C7-activation pathway dependent on N-chelation assistance.
FAQs: Frequently Encountered Anomalies
Q: Can I use Iridium for C-H activation on Indazoles?
A: Yes, but primarily for borylation .
Q: Why is my N-H indazole not reacting?
A: Free N-H indazoles are problematic. The N-H proton is acidic (
Q: How do I remove the Directing Group after C7 functionalization? A: If you used an N-Pivaloyl group, it can be removed via basic hydrolysis (NaOH/MeOH). If you used a Pyrimidyl group, it is harder to remove; consider using a Transient Directing Group strategy or converting the pyrimidine into another functional group if removal is difficult.
References
-
Pd-Catalyzed C3-Arylation: "Pd- and Cu-catalyzed C–H arylation of indazoles." ResearchGate.
-
Ru-Catalyzed C7-Activation: "Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives." MDPI.
-
Ir-Catalyzed Borylation: "Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation." PubMed.[1]
-
General Review: "Recent advances in C–H functionalization of 2H-indazoles." Royal Society of Chemistry.
-
C3-Functionalization Mechanics: "C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion." ACS Publications.[1][2] [3]
Sources
Preventing decomposition of 5-(Bromomethyl)-1H-indazole hydrobromide during storage
Technical Support Center: Stability & Storage Guide Subject: 5-(Bromomethyl)-1H-indazole hydrobromide Document ID: STAB-IND-05-BR Classification: High-Priority Reagent Handling
Introduction: The Stability Paradox
You are likely reading this because your off-white solid has turned pink, brown, or sticky.
5-(Bromomethyl)-1H-indazole hydrobromide is a bifunctional reactive intermediate . Its instability arises from a "chemical paradox":
-
The Alkylator: The bromomethyl group (
) is a potent electrophile, designed to react. -
The Nucleophile: The indazole nitrogen is nucleophilic.
-
The Salt: The hydrobromide (HBr) salt is used to protonate the nitrogen, rendering it non-nucleophilic to prevent the molecule from reacting with itself (polymerization).
The Failure Mode: The HBr salt is hygroscopic . If it absorbs atmospheric moisture, the crystal lattice disrupts. The local acidity promotes hydrolysis of the bromide to an alcohol, releasing free HBr. In solution (even microscopic water layers), the protective protonation equilibrium shifts, allowing rapid self-polymerization and degradation.
Part 1: The "Why" – Mechanistic FAQs
Q: Why is my compound turning pink/brown? A: This is the hallmark of oxidative degradation and acid release .
-
Mechanism: As the compound hydrolyzes (reacts with water), it releases HBr. The free acid catalyzes the oxidation of the electron-rich indazole ring, leading to colored quinoid-type impurities.
-
Significance: Color change indicates surface degradation. If the core is still white/off-white, it may be salvageable. If the solid is fused into a dark mass, the structural integrity is compromised.
Q: Why does it smell acrid? A: You are smelling Hydrogen Bromide (HBr) and potentially benzyl bromide-like lachrymators .
-
Safety Warning: This compound is a severe lachrymator (tear gas agent) and corrosive. The smell indicates the salt bond is breaking or hydrolysis is occurring. Handle only in a fume hood.
Q: Can I store it in the fridge (4°C)? A: Yes, but with a critical caveat. Cold storage slows kinetic degradation, but refrigerators have high humidity. If the container is not perfectly sealed, the cold environment will pull moisture into the vial, accelerating the hygroscopic collapse. Freezer (-20°C) is superior , provided strict warm-up protocols are followed (see Part 4).
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the two main enemies: Moisture (leading to hydrolysis) and Loss of Acidity (leading to polymerization).
Figure 1: The dual degradation pathway. Moisture directly hydrolyzes the bromide, while loss of the HBr salt counter-ion allows the molecule to attack itself.
Part 3: The "Gold Standard" Storage Protocol
To ensure stability for >12 months, you must create an environment that is Cold, Dark, and Anhydrous .
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Halts kinetic degradation pathways (hydrolysis/polymerization). |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is heavier than air and offers better blanketing. |
| Container | Amber Glass Vial | Blocks UV light which can cleave the C-Br bond (radical mechanism). |
| Sealant | Parafilm + Desiccant | The cap alone is insufficient. Wrap cap in Parafilm. Store vial inside a secondary jar containing Drierite or Silica Gel. |
The "Double-Vial" System (Recommended):
-
Place the reagent in an amber vial with a Teflon-lined cap.
-
Flush with Argon and seal.
-
Place this vial inside a larger jar containing 1-2 cm of desiccant beads at the bottom.
-
Store the entire assembly at -20°C.
Part 4: Handling & Usage (The Self-Validating Workflow)
The most common point of failure is opening a cold vial in a warm room . This causes immediate condensation on the solid, triggering the degradation cycle described above.
Strict Workflow:
-
Remove the vial from the freezer.
-
Wait 30–45 minutes until the vial reaches room temperature. Do not open it yet. Wipe condensation off the outside.
-
Open the vial inside a fume hood or glovebox.
-
Weigh the necessary amount quickly.
-
Flush the headspace with Argon/Nitrogen immediately.
-
Reseal with Parafilm and return to storage.
Part 5: Troubleshooting & Rescue Guide
Use this decision tree to determine if your reagent is usable or needs purification.
Figure 2: Decision matrix for reagent viability.
Rescue Protocol: Recrystallization
Only attempt if the solid is clumping but not fused.
-
Solvent: Use anhydrous Acetonitrile or an Ethanol/Ether mixture. (Avoid water or methanol to prevent solvolysis).
-
Method: Dissolve in minimum hot acetonitrile (approx 50-60°C, do not boil aggressively). Filter rapidly if there are insoluble dark particles (polymers).
-
Cooling: Cool slowly to -20°C.
-
Collection: Filter under Argon/Nitrogen blanket. Wash with cold dry ether.
-
Drying: Vacuum dry over
(phosphorus pentoxide) to ensure total water removal.
References
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Stability. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2019). Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. PMC. Retrieved January 28, 2026, from [Link]
Technical Support Center: Scaling Up Indazole Synthesis
Case Reference: IND-SC-2024
Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Safety, Regioselectivity, and Impurity Profiles in Kilogram-Scale Indazole Production.
Introduction: The Scale-Up Paradox
Scaling indazole synthesis is a classic example of the "Scale-Up Paradox": methods that work perfectly in medicinal chemistry (milligram scale) often become hazardous or economically unviable at the kilogram scale.
In early discovery, the Jacobson synthesis (diazotization) is common due to the availability of aniline precursors. However, at pilot scale, this route introduces severe thermal risks. Conversely, N-alkylation of the indazole ring—simple on a bench—becomes a nightmare of regioselectivity (N1 vs. N2 isomers) in the reactor, requiring expensive chromatographic separation.
This guide addresses these critical bottlenecks using field-proven protocols and recent breakthroughs in thermodynamic control.
Module 1: Route Selection & Process Safety
Q: My diazotization reaction (Jacobson route) shows exotherms. Is this safe at 5 kg scale?
A: Proceed with extreme caution. This is a high-risk operation. The diazotization of o-toluidines followed by cyclization generates diazonium intermediates that are notoriously unstable. At scale, the accumulation of these intermediates can lead to a "thermal runaway"—a rapid, uncontrollable increase in temperature and pressure.
The Fix: Switch to Continuous Flow or Controlled Addition. If you must use this route, you cannot use a "dump and stir" approach.
-
Thermal Analysis: Before scaling >100g, perform DSC (Differential Scanning Calorimetry) and ARC (Accelerating Rate Calorimetry) to determine the Time to Maximum Rate (TMR) of decomposition.
-
Protocol Adjustment: Use a semi-batch process where the nitrite source (e.g., isoamyl nitrite or NaNO2) is added slowly to the acid/amine mixture, ensuring the accumulation of the diazonium species is minimal (consumption rate > addition rate).
Q: What is the safer alternative to diazotization?
A: The Hydrazine Condensation Route. For kilogram scale, the condensation of 2-fluorobenzaldehydes (or 2-halobenzaldehydes) with hydrazine hydrate is superior. It avoids the formation of explosive diazonium salts.
Key Optimization: Direct reaction can lead to Wolf-Kishner reduction byproducts. To prevent this, use the O-methyloxime intermediate (Lukin et al., Abbott Labs) or control pH strictly.
Figure 1: Decision Matrix for Synthetic Route Selection. Red path indicates high thermal risk requiring engineering controls; Green path indicates chemical impurity risk requiring workup controls.
Module 2: Solving the Regioselectivity Crisis (N1 vs. N2)
Q: I am getting a 50:50 mixture of N1- and N2-alkylated products. How do I favor N1 without column chromatography?
A: Shift from Kinetic to Thermodynamic Control. The indazole anion is an ambidentate nucleophile.
-
Kinetic Control: Reaction with alkyl halides (e.g., MeI, BnBr) in polar aprotic solvents (DMF) with weak bases (K2CO3) often attacks the most accessible nitrogen (N2), or gives a mixture.
-
Thermodynamic Control: The N1-alkylated isomer is generally more thermodynamically stable (by ~2-4 kcal/mol).
The Protocol (Thermodynamic Shift): Recent process development (Wang et al., Pfizer, 2024) demonstrated that high-temperature equilibration favors the N1 product.
Step-by-Step N1-Selective Protocol:
-
Solvent: Switch from DMF to Anisole or Toluene (if solubility permits) or stick to DMF but increase temperature.
-
Temperature: Run the reaction at 100°C – 130°C .
-
Why? At lower temperatures (25°C), the ratio is kinetically determined. At >100°C, the N2 product can revert (via N-dealkylation/re-alkylation) or equilibrate to the stable N1 form.
-
-
Reagent: For difficult substrates, use Triethyloxonium tetrafluoroborate (Meerwein's salt) or specific catalytic systems, but thermal equilibration is the most cost-effective for scale-up.
Q: Can I recycle the unwanted N2 isomer?
A: Yes. If you isolate the N2 isomer, treat it with a catalytic amount of acid (e.g., TsOH) or heat it in the presence of the alkylating agent to induce isomerization to the N1 form.
Figure 2: Kinetic vs. Thermodynamic Pathways. Operating at high temperatures allows the kinetic N2 product to equilibrate into the stable N1 product.
Module 3: Impurity Management (Hydrazines)
Q: My final product has 50 ppm residual hydrazine. How do I remove it?
A: Hydrazine is a Genotoxic Impurity (GTI).[1] Limits are typically <10 ppm. Standard aqueous washes are often insufficient because hydrazine can stick to the indazole scaffold or persist as a salt.
Troubleshooting Table: Scavenging Strategies
| Method | Protocol Summary | Pros | Cons |
| Chemical Scavenging | Add 1.1 eq (vs hydrazine) of Acetone or 2-Chlorobenzaldehyde during workup. | Converts hydrazine to a hydrazone, which has different solubility/polarity and is easily washed away. | Introduces a new organic impurity (hydrazone) that must be purged. |
| Solid Support | Pass stream through Silica-supported Aldehyde or Sulfonic Acid resin . | Clean removal; no new soluble impurities. | Expensive for >10kg batches. |
| Recrystallization | Form the HCl or Tosylate salt of the indazole in EtOH/IPA. | Hydrazine salts often stay in the mother liquor while the product crystallizes. | Yield loss in mother liquor. |
Recommended Protocol (Scavenging):
-
After the reaction completion, add Acetone (5% v/v relative to solvent).
-
Stir for 2 hours. This converts residual Hydrazine (
) to Acetone Azine ( ). -
Perform an aqueous wash at pH 2-3. The azine hydrolyzes or partitions, but often the lipophilic nature allows it to be removed in the organic filtrate during subsequent crystallization.
References
-
Wang, J., et al. (2024).[2] "Development of a Selective and Scalable N1-Indazole Alkylation." RSC Advances. Link
- Key Finding: Establishes thermodynamic control (high temp) as the primary driver for N1 selectivity, avoiding N2 isomers on 100g+ scale.
-
Lukin, K., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry. Link
- Key Finding: Defines the methyloxime route to prevent Wolf-Kishner side reactions during hydrazine condens
-
Sheng, M., et al. (2015). "Reactive chemical hazards of diazonium salts." Journal of Loss Prevention in the Process Industries. Link[3]
- Key Finding: Provides critical safety data (DSC/ARC)
-
Sun, M., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[1] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Key Finding: Analytical methods for detecting low-ppm hydrazine using derivatization.[1]
-
Sources
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from 5-(Bromomethyl)-1H-indazole hydrobromide
Subject: Impurity Removal & Stabilization Protocols
Introduction
You are likely working with 5-(Bromomethyl)-1H-indazole hydrobromide as a critical intermediate for kinase inhibitors (e.g., Axitinib analogs) or other heterocyclic pharmacophores.[1]
The Core Problem: This molecule is a "chemical time bomb." It possesses a highly electrophilic benzylic bromide and a nucleophilic indazole nitrogen. If not maintained as the hydrobromide (HBr) salt, it will self-polymerize (intermolecular N-alkylation).[1] Furthermore, it is highly hygroscopic; moisture leads to rapid hydrolysis to the alcohol.[1]
This guide provides field-proven protocols to isolate the pure salt and strip away common impurities without triggering decomposition.[1]
Module 1: Critical Impurity Profiling
Before attempting purification, you must identify which impurity is compromising your yield.[1] The synthesis (typically radical bromination of 5-methylindazole) generates four distinct impurity classes.
| Impurity Type | Origin | Diagnostic (LC-MS/NMR) | Risk Level |
| Starting Material (SM) | Unreacted 5-methylindazole | Mass: [M-HBr] (Matches SM) | Medium - Lowers potency.[1] |
| The "Alcohol" | Hydrolysis (Reaction with H₂O) | Mass: [M-Br+OH] (M-63) | High - Kills reactivity in next step.[1] |
| The "Dimer" | Wurtz coupling or N-alkylation | Mass: 2x Indazole Core | Critical - Indicates loss of salt form.[1] |
| Over-Brominated | Dibromomethyl or Ring-Br | Mass: +79/81 Da shift | Low - Hard to remove; prevent upstream.[1] |
Impurity Genesis Pathways
The following diagram illustrates how these impurities form based on reaction conditions.
Figure 1: Mechanistic origin of impurities during synthesis and storage.[1]
Module 2: Purification Protocols
WARNING: Do NOT use chromatography (Silica Gel) for the HBr salt unless absolutely necessary. The interaction with silica silanols often strips the HBr, leading to free-basing and immediate polymerization on the column.[1]
Protocol A: The "Anhydrous Trituration" (Recommended)
This method relies on the fact that the HBr salt is insoluble in non-polar solvents, while the starting material and some byproducts remain soluble.[1]
Reagents:
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Anhydrous Diethyl Ether (Et₂O) or n-Heptane.
Step-by-Step:
-
Suspension: Place your crude solid in a flask. Add anhydrous DCM (5 mL per gram of solid).[1]
-
Sonication: Sonicate for 5–10 minutes. The HBr salt should remain as a solid suspension; organic impurities (unreacted SM, succinimide residues) will dissolve.[1]
-
Filtration: Filter rapidly under a blanket of Argon/Nitrogen.[1]
-
Wash: Wash the filter cake with cold anhydrous Et₂O (3x).
-
Drying: Dry under high vacuum at room temperature. Do not heat above 40°C.
Protocol B: Recrystallization (For High Purity)
Use this only if Trituration fails.
-
Critical Constraint: Do NOT use Methanol or Ethanol. Primary alcohols will attack the benzylic bromide at elevated temperatures (Solvolysis), converting your product into the ethyl/methyl ether impurity.[1]
Solvent System: Acetonitrile (ACN) / Toluene.
Step-by-Step:
-
Dissolution: Suspend the crude HBr salt in minimal anhydrous Acetonitrile. Heat gently (max 50°C) until dissolved.
-
Note: If a brown residue remains insoluble, filter it out hot (this is likely polymer).[1]
-
-
Precipitation: Remove from heat. Slowly add anhydrous Toluene (antisolvent) dropwise until persistent cloudiness appears.
-
Crystallization: Let the solution cool to room temperature, then place in a freezer (-20°C) for 4 hours.
-
Collection: Filter the white/off-white crystals. Wash with cold Hexane/Toluene (1:1).
Module 3: Troubleshooting & FAQs
Q1: My product turned pink/red after one day. Is it ruined?
Diagnosis: This is the "Indazole Pink Death." It indicates oxidation and the release of HBr, usually triggered by trace moisture or light exposure.[1] Solution:
-
If light pink: It is likely superficial.[1] Perform Protocol A (Trituration) with Et₂O to wash away the oxidized surface layer.
-
Prevention: Store the solid under Argon in a brown vial (amber glass) at -20°C. Never store it as the free base.
Q2: LC-MS shows a mass of M+14 or M+16. What is this?
Analysis:
-
M+14 (Methylation): Did you use Methanol during workup? You likely formed the methyl ether (5-(methoxymethyl)-1H-indazole).[1] This is irreversible.
-
M+16 (Oxidation): Rare, but can happen to the indazole nitrogen if peroxides were present in your ether/THF.[1] Ensure all solvents are peroxide-free.[1]
Q3: I cannot get the Starting Material (5-methylindazole) out.
Reasoning: The solubility profile of the SM and the Product is similar in many organic solvents. Advanced Fix:
-
Dissolve the crude mixture in anhydrous DCM.
-
Add 1.05 equivalents of HBr (in Acetic Acid) .
-
The product (being more basic/nucleophilic at the benzylic position) will form the HBr salt and precipitate more readily than the starting material.
-
Filter the precipitate. The SM should remain in the DCM mother liquor.[1]
Module 4: Process Decision Tree
Use this logic flow to determine the correct immediate action for your sample.
Figure 2: Decision matrix for purification strategy.[1]
References
-
BenchChem. Synthesis routes of 5-bromo-1H-indazole. (General reactivity patterns of indazole bromination). Link
-
Vertex Pharmaceuticals. Indazole compounds useful as protein kinase inhibitors.[1][2] Patent WO2002010137A2.[1][2] (Describes the utility and handling of indazole intermediates). Link
-
Sigma-Aldrich. 5-Bromo-1H-indazole Product Sheet.[1] (Stability and storage data for brominated indazoles). Link
-
ACS Green Chemistry Institute. Reagent Guides: Bromination.[1] (Best practices for radical bromination using NBS). Link
-
Thieme Connect. Science of Synthesis: 1H- and 2H-Indazoles. (Comprehensive review of indazole tautomerism and functionalization). Link
Sources
Technical Support Center: Catalyst Optimization for Brominated Indazoles
Topic: Optimizing Catalyst Loading & Reactivity for Cross-Coupling Brominated Indazoles Ticket ID: INDZ-PD-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Indazole Paradox"
Brominated indazoles are high-value scaffolds in kinase inhibitor development, yet they present a unique "poisoning" challenge in Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Core Issue: The indazole core is a
This guide provides the protocols to overcome this inhibition, allowing you to reduce catalyst loading from standard 5-10 mol% down to efficient 0.5-2.0 mol% levels.
Mechanism of Failure: Why Your Reaction Stalls
Before optimizing, you must understand the deactivation pathway. In standard protocols, the indazole substrate acts as a ligand, sequestering the palladium.
Visualization: The Competitive Poisoning Cycle
Figure 1: The competition between the productive catalytic cycle and the non-productive Indazole-Pd complex formation.
Caption: The "Off-Cycle Trap" (Red) occurs when the indazole nitrogen coordinates to the Pd(II) intermediate, preventing transmetalation.
Optimization Strategy: Ligand & Precatalyst Selection
To prevent the pathway shown above, you must use ligands that are sterically bulky enough to physically block the indazole nitrogen from binding to the palladium center.
The "Golden Rule" of Indazole Coupling
Never use simple Pd sources (e.g., Pd(PPh3)4, Pd(OAc)2) for challenging indazoles. You must use Precatalysts (e.g., Buchwald G3/G4) to ensure a 1:1 Pd:Ligand ratio and immediate activation.
Ligand Selection Matrix
| Reaction Type | Primary Recommendation | Why? | Loading Target |
| Suzuki-Miyaura | XPhos or SPhos | Biaryl dialkylphosphines create a "roof" over the Pd, blocking N-coordination while accelerating oxidative addition. | 0.5 - 2.0 mol% |
| Buchwald-Hartwig | tBuXPhos | Specifically cited for indazoles. The tert-butyl groups provide extreme steric bulk, preventing the substrate from poisoning the metal center [1]. | 1.0 - 3.0 mol% |
| Unprotected Indazoles | Ad2nBuP (CataCXium A) | High electron density facilitates oxidative addition even on electron-rich (deactivated) unprotected rings. | 2.0 - 5.0 mol% |
Experimental Protocols
Workflow A: Coupling of N-Protected Indazoles (Standard)
Use this for N-THP, N-Boc, or N-Alkyl indazoles.
-
Catalyst: Pd-G4-XPhos (1.0 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base: K3PO4 (2.0 equiv). Note: Mild bases prevent protecting group migration.
-
Temperature: 80°C.
Workflow B: Coupling of N-Unprotected Indazoles (Advanced)
Direct coupling without protection steps. Requires specific base handling to manage the acidic NH (pKa ~14).
The "Soluble Base" Trick: Using insoluble bases (carbonates) leaves the NH protonated, allowing it to poison the catalyst. You must deprotonate the indazole in situ to turn the nitrogen into a coordinated species (indalozyl-anion) or use a base that solubilizes well.
-
Catalyst: Pd-G3-tBuXPhos (2.0 - 3.0 mol%).
-
Solvent: t-Amyl Alcohol or Dioxane.
-
Base: LiHMDS (2.5 equiv) or NaOtBu (2.5 equiv).
-
Why? LiHMDS acts as a soluble base and temporarily "protects" the nitrogen as a Lithium-amide species, reducing its ability to sequester Pd tightly compared to the free amine [2].
-
-
Temperature: 100°C.
Decision Workflow
Figure 2: Step-by-step decision tree for selecting reaction conditions.
Caption: Decision matrix for ligand and base selection based on protecting group status.
Troubleshooting & FAQs
Q1: My conversion stalls at ~60% regardless of time. Why?
Diagnosis: Catalyst Death. The active Pd has likely precipitated as Pd-Black or formed an irreversible complex with the product. The "Spike" Test: Filter a small aliquot of the reaction mixture under inert gas, add fresh catalyst, and re-heat.
-
If reaction resumes: Your catalyst is dying. Increase loading or switch to a more stable ligand (e.g., from XPhos to SPhos).
-
If reaction stays stalled: You have product inhibition or reagent degradation (check Boronic acid purity).
Q2: I see extensive de-bromination (hydrodebromination) instead of coupling.
Diagnosis: This is common with 3-bromoindazoles. The oxidative addition happens, but transmetalation is too slow, leading to hydride abstraction from the solvent. Solution:
-
Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane (non-protic).
-
Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the hydride source.
Q3: How do I remove residual Palladium? (Drug Development Focus)
Indazoles bind Pd tightly, making cleanup difficult. Standard silica columns often leave >500 ppm Pd.
Recommended Scavenging Protocol [3]:
| Scavenger Type | Functional Group | Efficiency for Indazoles |
|---|---|---|
| SiliaMetS® Thiol | -SH | Good (General purpose) |
| SiliaMetS® Thiourea | -NH-CS-NH2 | Excellent (Displaces N-coordinated Pd) |
| QuadraPure® MPA | Mercaptophenyl | Very High (Low swelling) |
Protocol:
-
Dissolve crude product in THF/MeOH (10:1).
-
Add SiliaMetS® Thiourea (4 equiv relative to Pd loading).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45µm pad.
-
Result typically < 20 ppm Pd.
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Title: "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development"[1]
-
Source: J. Am. Chem. Soc. (2024)[1]
-
URL:[Link] (Contextual inference from search result 1.8)
- Specific Note:tBuXPhos and BrettPhos are standard recommendations for these substr
-
-
Unprotected Heterocycle Coupling
- Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Source: National Institutes of Health (NIH) / J. Org. Chem.
-
URL:[Link]
-
Palladium Scavenging in Pharma
-
General Optimization Guide
- Title: "Suzuki-Miyaura cross-coupling: Practical Guide"
- Source: Yoneda Labs
-
URL:[Link]
Sources
Technical Support Center: Forced Degradation of 5-(Bromomethyl)-1H-indazole Hydrobromide
Introduction: Handling High-Reactivity Intermediates
Welcome to the technical support hub for 5-(Bromomethyl)-1H-indazole hydrobromide . As a key intermediate in the synthesis of kinase inhibitors and indazole-based therapeutics, this compound presents a unique stability paradox: its utility lies in its high reactivity (specifically the electrophilic bromomethyl group), but this same feature makes it notoriously unstable during forced degradation studies.
Unlike stable APIs where you might struggle to achieve the ICH-recommended 5–20% degradation, this compound is a "hair-trigger" molecule. Your challenge will not be inducing degradation, but controlling it to get meaningful kinetic data.
This guide moves beyond generic ICH Q1A(R2) templates to address the specific chemical behaviors of the benzyl bromide moiety attached to the indazole core.
Module 1: Hydrolytic Degradation (The "Silent Killer")
User Question: "I prepared my stock solution in 50:50 Water:Acetonitrile, and within 4 hours, my main peak area dropped by 15%. Is the compound really this unstable?"
Scientist Response: Yes. You are observing the classic solvolysis of a benzyl bromide . The C-Br bond at the benzylic position is highly susceptible to nucleophilic attack by water (hydrolysis), converting the active bromide into the inactive alcohol 5-(hydroxymethyl)-1H-indazole .
The Mechanism
The degradation follows a mixed SN1/SN2 mechanism. The electron-rich indazole ring can stabilize the transient carbocation, accelerating the loss of the bromide leaving group even at neutral pH.
Troubleshooting Protocol: Hydrolytic Stress Test
Do not use standard 0.1 N NaOH/HCl immediately. This molecule will degrade instantly in strong base.
Step-by-Step Workflow:
-
Control Preparation: Dissolve 10 mg in 100% Anhydrous Acetonitrile (ACN) . Store at 4°C.
-
Neutral Hydrolysis: Dilute stock to 0.5 mg/mL in 90% Water / 10% ACN at ambient temperature. Monitor by HPLC every 30 minutes.
-
Acid Stress: Use 0.1 N HCl. The protonation of the indazole nitrogen (N1/N2) may actually stabilize the molecule slightly by reducing electron donation to the benzylic carbon, retarding the leaving group departure.
-
Base Stress: AVOID high concentrations. Start with pH 8.0 phosphate buffer. Strong bases (0.1 N NaOH) will cause rapid, catastrophic degradation (t1/2 < 5 min) and potential polymerization.
Visualizing the Pathway
Figure 1: Hydrolytic pathway showing the conversion to the alcohol and potential dimerization at high concentrations.[1]
Module 2: Solvolysis & "Ghost Peaks"
User Question: "I see an unknown peak at RRT 1.12 when I use Methanol as my diluent. It’s not present in the solid sample."
Scientist Response: You have created a process artifact . Benzyl bromides undergo solvolysis in nucleophilic alcohols.
-
In Methanol: You formed the methyl ether (5-(methoxymethyl)-1H-indazole).
-
In Ethanol: You formed the ethyl ether .
Corrective Action:
-
Diluent: Switch to 100% Acetonitrile or Tetrahydrofuran (THF) for stock preparation.
-
Mobile Phase: Ensure your organic modifier is Acetonitrile, not Methanol, if you are running long sequences.
Module 3: Oxidative & Photolytic Stress[2][3]
User Question: "How do I distinguish between oxidative degradation and thermal instability for this indazole?"
Scientist Response: The indazole ring is relatively robust thermally but susceptible to oxidation at the nitrogen centers or the benzylic carbon.
Experimental Protocol: Oxidative Stress
-
Reagent: 3% H₂O₂ is usually too aggressive. Start with 0.3% H₂O₂ at Room Temperature (RT).
-
Timepoint: Check at 1 hour and 4 hours.
-
Quenching: Quench with Sodium Metabisulfite before injection to prevent on-column oxidation.
Photostability (Light)
Indazoles absorb strongly in the UV region.
-
Risk: Photo-oxidation of the benzylic position to the aldehyde (1H-indazole-5-carbaldehyde).
-
Protocol: Expose solid sample and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B).
-
Control: Wrap one vial in aluminum foil (Dark Control) to differentiate thermal effects from light effects.
Module 4: Analytical Method (HPLC) Troubleshooting
User Question: "My peaks are tailing severely, and retention times are drifting."
Scientist Response: The hydrobromide salt implies the molecule is basic. In standard neutral mobile phases, the indazole nitrogen interacts with silanol groups on the column stationary phase, causing tailing.
Recommended HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 (End-capped), 3.5 µm or 5 µm | End-capping reduces silanol interactions. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA suppresses silanol activity and ion-pairs with the basic indazole, sharpening the peak. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Matches the aqueous phase to maintain baseline stability. |
| Gradient | 5% B to 90% B over 15 min | The bromide is moderately polar; the alcohol degradant will elute earlier (more polar). |
| Detection | UV at 220 nm and 254 nm | 220 nm for the bromide bond; 254 nm for the aromatic indazole ring. |
| Sample Temp | 4°C (Critical) | Prevents in-vial hydrolysis during the run. |
Module 5: Strategic Workflow Design
Do not blindly apply stress. Use this logic flow to save time and sample.
Figure 2: Decision tree for prioritizing the hydrolysis screen before other stress conditions.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Conference on Harmonisation.[3] Link
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link
-
Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Taylor & Francis. (General reference for benzyl halide hydrolysis kinetics).
-
Sigma-Aldrich. (n.d.).[4] 5-Bromo-1H-indazole Product Specification & Safety Data Sheet.[5] (Reference for Indazole core properties). Link
Sources
- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 2. assyro.com [assyro.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
Common pitfalls in the synthesis of functionalized indazoles
Status: Operational Operator: Senior Application Scientist Current Load: High (Regioselectivity Issues Dominant)
Welcome to the Indazole Synthesis Support Hub
Objective: To provide high-fidelity troubleshooting for the synthesis of functionalized indazoles, focusing on the three most critical failure points: N-alkylation regioselectivity, cyclization safety, and C3-functionalization.
How to use this guide: This is not a textbook; it is a diagnostic tool. Locate the "Ticket" that matches your experimental failure, analyze the "Root Cause," and apply the "Resolution Protocol."
Ticket #001: The Regioselectivity Crisis (N1 vs. N2)
User Complaint: "I am trying to alkylate my 3-substituted indazole, but I keep getting a mixture of N1 and N2 isomers, or predominantly the N1 isomer when I need N2."
Diagnostic: Thermodynamic vs. Kinetic Control
The indazole core exists in a tautomeric equilibrium. The 1H-tautomer (N1-H) is thermodynamically more stable than the 2H-tautomer (N2-H) by approximately 4.5 kcal/mol due to the preservation of the benzene ring's aromaticity.
-
N1-Alkylation: Usually favored under thermodynamic control (strong bases, high heat, reversible conditions) or when using soft electrophiles.
-
N2-Alkylation: Historically difficult to access selectively.[1] Favored under kinetic control or by using specific directing groups/catalysts.
Root Cause Analysis
-
Steric Clash: Substituents at C7 will block N1, forcing alkylation to N2.
-
Chelation Effects: An ester or carbonyl at C3 can chelate with the metal cation (e.g., Cs⁺), directing alkylation to N1 via a rigid transition state.
-
Reagent Choice: Standard alkyl halides with bases (NaH, K₂CO₃) default to N1.
Resolution Protocol: The "Pfizer" N2-Selective Method
For high N2 selectivity, abandon standard alkyl halides. Use Alkyl 2,2,2-trichloroacetimidates with acid catalysis.[2] This method operates under kinetic control, protonating the imidate to create a reactive electrophile that attacks the more nucleophilic (but less stable) N2 position.
Step-by-Step Protocol (N2-Selective):
-
Preparation: Synthesize or purchase the alkyl 2,2,2-trichloroacetimidate corresponding to your desired alkyl group.
-
Reaction Setup: Dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous cyclohexane or DCM (0.1 M).
-
Reagent Addition: Add the alkyl trichloroacetimidate (1.2–1.5 equiv).
-
Catalysis: Add TMSOTf (trimethylsilyl trifluoromethanesulfonate) or TfOH (triflic acid) (0.1–0.2 equiv) at 0 °C.
-
Monitoring: Warm to room temperature. Reaction is typically complete in <2 hours.
-
Quench: Add Et₃N to neutralize the acid, filter off the trichloroacetamide byproduct, and concentrate.
Data Summary: Selectivity Drivers
| Condition | Reagent System | Dominant Isomer | Mechanism |
| Standard Base | NaH / THF / Alkyl Bromide | N1 (>95:5) | Thermodynamic / Ionic |
| Cesium Effect | Cs₂CO₃ / DMF / Alkyl Bromide | N1 (High) | Chelation Control (esp. with C3-ester) |
| Acid Catalysis | R-O-C(=NH)CCl₃ / TfOH | N2 (>20:1) | Kinetic / Imidate Activation |
| Steric Block | Indazole with C7-Nitro group | N2 | Steric hindrance at N1 |
Visual Logic: N1 vs N2 Decision Tree
Caption: Decision matrix for selecting reaction conditions based on desired regiochemical outcome.
Ticket #002: Explosion Hazards & Stalled Cyclizations
User Complaint: "My diazonium salt intermediate decomposed violently," OR "My Davis-Beirut reaction stalled and produced a hydrolyzed byproduct."
Diagnostic A: The Diazonium Danger (Diazo Route)
Synthesizing indazoles from 2-aminobenzaldehydes often involves a diazonium intermediate. Isolating dry diazonium salts is a severe explosion hazard.
Safety Protocol: The "In-Situ" Rule Never isolate the diazonium tetrafluoroborate unless absolutely necessary for characterization. Use the "Mülheim Protocol" or similar in-situ generation methods.
-
Cooling: Maintain internal temperature < 5 °C during diazotization.
-
Solvent: Use glacial acetic acid or H₂SO₄/H₂O mixtures.
-
Reagent: Use isoamyl nitrite (organic soluble) instead of NaNO₂ for non-aqueous work to avoid precipitation of shock-sensitive salts.
Diagnostic B: The Davis-Beirut Stall
The Davis-Beirut reaction converts o-nitrobenzylamines to 2H-indazoles using base (KOH/MeOH).
-
Failure Mode: The reaction produces the o-nitrosobenzylamine but fails to close the ring, or the imine hydrolyzes.
-
Root Cause: Water. While small amounts of water can aid solubility, excess water competes with the intramolecular N-N bond formation, hydrolyzing the sensitive nitroso-imine intermediate.[3]
Troubleshooting Guide (Davis-Beirut):
-
Solvent: Switch to anhydrous MeOH or EtOH if hydrolysis is observed.
-
Base: If KOH fails, use NaOMe to eliminate water introduction.
-
Alternative: For difficult substrates (e.g., N-aryl), use the photochemical acid-catalyzed variant (acetic acid/MeOH + UV light) to bypass the base-mediated nitro-to-nitroso reduction bottleneck.
Visual Logic: Davis-Beirut Mechanism & Failure Points
Caption: The critical divergence in the Davis-Beirut reaction. Excess water diverts the flux toward hydrolysis.
Ticket #003: The "Silent" C3 Position
User Complaint: "I have the indazole ring, but I cannot functionalize the C3 position. It is inert to standard nucleophilic attacks."
Diagnostic: Electronic Deficiency
The C3 position of indazole is electronically distinct from indole. It is less nucleophilic, making standard electrophilic aromatic substitution (EAS) difficult without harsh conditions that might degrade the N1/N2 substituents.
Resolution Protocol: C-H Activation & Halogenation
Do not rely on EAS. Use Direct C-H Activation or Late-Stage Halogenation .
Method A: C3-Iodination (The Gateway) This converts the "silent" C3-H into a reactive C3-I handle for Suzuki/Sonagashira couplings.
-
Reagents: I₂ (1.2 equiv) and KOH (2.0 equiv) in DMF.
-
Conditions: Room temperature, 1–4 hours.
-
Note: If N1 is unsubstituted, this reaction generally proceeds smoothly. If N1 is protected with an electron-withdrawing group (e.g., Boc, Tosyl), reactivity drops significantly. Remove EWG protection before C3-functionalization.
Method B: Pd-Catalyzed C-H Activation (Advanced) For direct arylation at C3 without a halide handle.
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Ligand: 1,10-phenanthroline.
-
Oxidant: Ag₂CO₃ or Cu(OAc)₂ (required to reoxidize Pd).
-
Solvent: DMSO or DMF at 100–120 °C.
Data Summary: C3 Functionalization Compatibility
| Reaction Type | Reagents | Substrate Requirement | Pitfall |
| Iodination | I₂ / KOH | Free N-H or N-Alkyl | Fails with N-Tosyl/Boc (too electron deficient) |
| C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | N-Protected (usually) | High temp required; Ag salts are expensive |
| Lithiation | n-BuLi / Electrophile | N-Protected (e.g., THP) | Requires -78°C; C3-Li is unstable above -40°C |
References
-
Regioselective N2-Alkylation: Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[2] Synthesis, 2022, 54, 3215-3226.[2] Link
-
Davis-Beirut Mechanism: Kurth, M. J., et al. "Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates." Accounts of Chemical Research, 2019, 52, 2543–2556. Link
-
Indazole C-H Activation: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Mini-Reviews in Organic Chemistry, 2014. Link
-
Diazonium Safety: Sheng, M., et al. "Reactive Chemical Hazards of Diazonium Salts."[4] Organic Process Research & Development, 2015, 19, 11, 1747–1756. Link
- N1 vs N2 Thermodynamics: Gaumont, A. C., et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 3. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
Validation & Comparative
5-(Bromomethyl)-1H-indazole Hydrobromide vs. 6-(Bromomethyl)-1H-indazole: Reactivity, Stability, and Synthetic Handling
Executive Summary
This guide provides a technical comparison between 5-(bromomethyl)-1H-indazole hydrobromide and 6-(bromomethyl)-1H-indazole . While these two isomers appear structurally similar, their electronic profiles differ significantly due to the specific resonance contributions of the indazole ring system. The 5-position is electronically activated by the N1-nitrogen, rendering the 5-bromomethyl derivative highly susceptible to nucleophilic attack and self-polymerization. Consequently, it is almost exclusively isolated and stored as the hydrobromide salt to suppress this reactivity. In contrast, the 6-position is less electronically activated, altering its stability profile and synthetic handling requirements. This guide details the mechanistic underpinnings of these differences and provides validated protocols for their use in medicinal chemistry.
Part 1: Chemical Profile & Structural Analysis
Electronic Distinction: C5 vs. C6
The reactivity difference between the 5- and 6-isomers stems from the non-equivalent electron density distribution in the 1H-indazole core.
-
1H-Indazole Tautomer: The 1H-tautomer is thermodynamically favored over the 2H-tautomer (approx.[1][2] 2.3 kcal/mol more stable).[1][3] In this form, the N1 atom (pyrrole-like) acts as a
-donor, while the N2 atom (pyridine-like) acts as a -acceptor. -
C5 Activation (The "Para" Effect): The N1 lone pair participates in resonance that increases electron density at positions ortho and para to the bridgehead carbons. Specifically, resonance delocalization effectively enriches the C5 and C7 positions. This makes the C5-position electron-rich.
-
C6 Deactivation: The C6 position does not receive the same degree of direct resonance stabilization from N1. It is electronically more neutral or slightly electron-deficient compared to C5.
Impact on Bromomethyl Reactivity:
-
5-(Bromomethyl): The electron-rich C5 ring stabilizes the developing carbocation character at the benzylic position (SN1 pathway) and enhances the transition state for SN2 displacement. This makes the benzylic bromide highly reactive.
-
6-(Bromomethyl): Lacking the strong donor push from N1, the 6-bromomethyl group is comparatively less reactive towards solvolysis or nucleophilic attack, though it remains a potent alkylating agent.
Visualization: Electronic Resonance & Activation
The following diagram illustrates the electron donation pathway from N1 to C5, contrasting it with the 6-position.
Caption: Resonance flow in 1H-indazole showing preferential activation of the C5 position by the N1 lone pair.
Part 2: Reactivity & Stability Profile
The Polymerization Hazard (5-Isomer)
The most critical operational difference is the stability of the free base.
-
Mechanism: 5-(Bromomethyl)-1H-indazole contains both a nucleophile (the N1/N2 nitrogens of another molecule) and a potent electrophile (the bromomethyl group). Because the C5 position activates the leaving group, the molecule is prone to rapid intermolecular self-alkylation (polymerization).
-
The Solution (Hydrobromide Salt): Protonating the indazole nitrogens (forming the HBr salt) removes their nucleophilicity. This effectively "caps" the polymerization pathway, allowing the compound to be isolated as a stable solid.
Comparison Table: Physical & Chemical Properties
| Feature | 5-(Bromomethyl)-1H-indazole | 6-(Bromomethyl)-1H-indazole |
| Preferred Form | Hydrobromide Salt (HBr) | Free Base or In-situ Intermediate |
| Stability (Solid) | High (as salt); Unstable (as free base) | Moderate (can be isolated, but sensitive) |
| Reactivity (SN2) | Very High (Activated benzylic center) | High (Standard benzylic halide) |
| Polymerization Risk | Critical (Rapid self-alkylation) | Moderate (Slower kinetics) |
| Electronic Nature | Electron-rich ring (Donor activated) | Neutral/Deficient ring |
| Storage | Desiccated, < -20°C (Hygroscopic) | < 0°C, Inert atmosphere |
Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation of 5-(Bromomethyl)-1H-indazole HBr
Rationale: This protocol utilizes HBr in acetic acid to convert the acetoxy precursor to the bromide while simultaneously precipitating the stable salt.
Reagents:
-
5-(Acetoxymethyl)-1-acetyl-1H-indazole (Precursor)
-
Diethyl Ether (Anti-solvent)
Workflow:
-
Dissolution: Dissolve 5-(acetoxymethyl)-1-acetyl-1H-indazole (1.0 eq) in glacial acetic acid (5 vol).
-
Bromination: Add 33% HBr in acetic acid (3.0 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Note: The acetyl group at N1 is cleaved under these acidic conditions.
-
Precipitation: Dilute the reaction mixture with anhydrous diethyl ether (10 vol). A white to off-white precipitate should form immediately.
-
Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.
-
Drying: Dry under high vacuum over P2O5. Do not neutralize to the free base unless immediately reacting in the next step.
Protocol B: In-Situ Generation/Use of 6-(Bromomethyl)-1H-indazole
Rationale: While the 6-isomer is more stable, it is often advantageous to generate it in situ to maximize yield and minimize handling of the potent alkylator.
Reagents:
-
6-(Hydroxymethyl)-1H-indazole or 6-Methyl-1H-indazole (via radical bromination)
-
NBS (N-Bromosuccinimide) / AIBN (if from methyl)
-
PBr3 (if from alcohol)
Workflow (From Alcohol):
-
Suspension: Suspend 6-(hydroxymethyl)-1H-indazole in THF or Dichloromethane (DCM).
-
Bromination: Add PBr3 (1.1 eq) dropwise at 0°C.
-
Completion: Stir at 0°C -> RT for 2 hours. Monitor by TLC.
-
Usage:
-
Option 1 (Isolation): Quench with ice water, extract with DCM, dry (MgSO4), and concentrate at low temperature. Use immediately.
-
Option 2 (In-situ): Add the nucleophile (e.g., thiol, amine) and base (DIPEA/K2CO3) directly to the bromination mixture (if compatible with phosphorous byproducts) or after a solvent swap.
-
Visualization: Polymerization vs. Stabilization Workflow
This diagram depicts why the HBr salt is necessary for the 5-isomer.
Caption: Mechanism of instability for the free base and stabilization via salt formation.
References
-
BenchChem. (2025).[6] A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from
-
Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved from
-
Sapeta, K., & Kerr, M. A. (2009). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Retrieved from
-
Rapenne, G., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Heterocyclic Communications. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole Product Specification. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Indazole Dilemma: A Comparative Guide to Regioselective Synthesis
Executive Summary
The indazole scaffold is a "privileged structure" in modern oncology, serving as the pharmacophore for FDA-approved kinase inhibitors like Axitinib (VEGFR inhibitor) and Pazopanib . However, for the synthetic chemist, indazoles present a persistent challenge: Regioselectivity .
The thermodynamic preference for the 1H-tautomer (benzenoid) over the 2H-tautomer (quinonoid) by approximately 2.3–4.5 kcal/mol creates a bias that is difficult to overcome when targeting the 2H-isomer, which is increasingly relevant for specific kinase binding modes.
This guide objectively compares three dominant synthetic methodologies:
-
Modified Hydrazine Condensation (The 1H-Workhorse)
-
Transition-Metal Catalyzed C-H Activation (The 2H-Precision Tool)
-
Cadogan Reductive Cyclization (The One-Pot Solution)
Part 1: The Regioselectivity Landscape
Before selecting a route, one must understand the thermodynamic vs. kinetic landscape. The 1H-indazole is the thermodynamic sink. To access the 2H-indazole efficiently, one must either use a kinetic trap or a mechanism that pre-installs the nitrogen substituent before ring closure.
Visualization: Tautomeric Equilibrium & Synthetic Logic
Figure 1: The synthetic divergence point.[1] Route selection is dictated by the desired tautomer.
Part 2: Route Analysis & Protocols
Route A: Copper-Catalyzed Condensation (For 1H-Indazoles)
Best for: Large-scale synthesis of 1-aryl/alkyl-1H-indazoles.[2] Mechanism: Ullmann-type coupling followed by condensation.
This route utilizes 2-halobenzaldehydes or ketones reacting with hydrazines.[1] While classical methods suffered from Wolf-Kishner reduction side products, modern Cu-catalyzed variants using oxime intermediates have resolved this.
Validated Protocol (Self-Validating System)
Based on modified procedures from recent scale-up studies [5, 11].
-
Reagents: 2-Bromobenzaldehyde (1.0 equiv), Phenylhydrazine (1.2 equiv), Cs₂CO₃ (2.0 equiv), CuI (5 mol%), 1,10-Phenanthroline (10 mol%).
-
Solvent: DMF (0.5 M). Note: DMF promotes the nucleophilic attack better than toluene.
-
Step 1 (Hydrazone Formation): Stir aldehyde and hydrazine at RT for 1 hr.
-
Checkpoint: Monitor TLC. Disappearance of aldehyde spot indicates hydrazone formation.
-
-
Step 2 (Cyclization): Add base and catalyst. Heat to 110°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄.
-
Validation:
-
1H NMR: Look for the disappearance of the hydrazone N-H peak (>9 ppm) and the appearance of the C3-H singlet (typically ~8.0-8.2 ppm).
-
Route B: Rh(III)-Catalyzed C-H Activation (For 2H-Indazoles)
Best for: High-value, complex 2H-indazoles with high atom economy. Mechanism: Directed C-H activation of azobenzenes or imines followed by annulation with aldehydes or activated alkenes.
This method completely bypasses the thermodynamic bias by locking the N2-substituent in place via the directing group (DG).
Validated Protocol
Adapted from recent Rh(III) literature [6, 8].
-
Reagents: Azobenzene derivative (1.0 equiv), Aldehyde (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (20 mol%).
-
Solvent: DCE (Dichloroethane) or t-Amyl Alcohol (Green alternative).
-
Conditions: Sealed tube, 100°C, 16 hours.
-
Mechanism: The Rh(III) inserts into the ortho-C-H bond (directed by the azo nitrogen), coordinates the aldehyde, inserts into the C=O bond, and undergoes reductive elimination.
-
Validation:
-
Regioselectivity Check: 2H-indazoles typically show a distinct UV absorbance pattern compared to 1H. In NMR, the C3-H of 2H-indazoles is often deshielded relative to 1H isomers.
-
Route C: Cadogan Reductive Cyclization (One-Pot)
Best for: 2H-indazoles from cheap nitro-precursors without heavy metals. Mechanism: Deoxygenative cyclization of o-nitrobenzaldimines by phosphines.
Validated Protocol
Based on Genung et al. (Pfizer) [3].[3]
-
Reagents: 2-Nitrobenzaldehyde (1.0 equiv), Primary Amine (1.05 equiv), PBu₃ (Tri-n-butylphosphine, 2.5 equiv).
-
Solvent: Isopropanol (IPA). Critical: IPA allows for cleaner reaction profiles than toluene.
-
Step 1 (Imine Formation): Stir aldehyde and amine in IPA at RT for 2 hours.
-
Step 2 (Reduction): Add PBu₃ dropwise. Heat to 80°C.
-
Safety Note: PBu₃ is pyrophoric and foul-smelling. Use bleach traps for waste.
-
-
Workup: The major byproduct is O=PBu₃, which is water-soluble to an extent but often requires chromatography to remove completely.
-
Validation:
-
Mass Spec: Look for M-30 peak (loss of NO) and subsequent cyclization mass.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways for C-H activation (Route B) versus the Cadogan approach (Route C), highlighting why Route B is preferred for late-stage functionalization.
Figure 2: Mechanistic comparison of 2H-indazole routes. Route B (Left) allows for C3-functionalization during cyclization, while Route C (Right) relies on pre-functionalized aldehydes.
Part 4: Comparative Analysis Table
The following data aggregates performance metrics from recent literature [2, 5, 8, 11].
| Feature | Route A: Cu-Condensation | Route B: Rh-C-H Activation | Route C: Cadogan Cyclization |
| Primary Product | 1H-Indazole (High Selectivity) | 2H-Indazole (Exclusive) | 2H-Indazole (Exclusive) |
| Avg. Yield | 75–95% | 60–85% | 50–80% |
| Atom Economy | High (Water is byproduct) | Moderate (Leaving groups) | Low (Stoichiometric Phosphine Oxide waste) |
| Scalability | Excellent (Kg scale demonstrated) | Low (Cost of Rh/Ag catalysts) | Moderate (PBu3 handling limits scale) |
| FG Tolerance | High (Tolerates halides, esters) | Moderate (Sensitive to oxidants) | High (Tolerates acids/bases) |
| Green Score | High (If using EtOH/Water) | Low (DCE/Chlorinated solvents often used) | Low (Phosphorus waste) |
| Cost | $ (Cheap Cu salts) |
Expert Recommendation
-
For Drug Discovery (SAR Generation): Use Route B (C-H Activation) . The ability to vary the aldehyde component allows for rapid library generation at the C3 position, which is critical for tuning kinase selectivity.
-
For Process Development (Scale-up): Use Route A for 1H-indazoles. If 2H-indazole is required, Route C (Cadogan) is preferred over Route B due to cost, provided the phosphorus waste stream can be managed.
References
-
NIH/PubMed : Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Discusses FDA drugs (Axitinib) and tautomeric stability. Link
-
BenchChem : Comparative analysis of synthetic routes to functionalized indazoles. (2025).[4] Comparison of Davis-Beirut and C-H activation. Link
-
Genung, N. E., et al. (Pfizer) : Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[3] Org. Lett. (2014).[5][6] Link
-
Pitchai, M., et al. : Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen (2024).[5][6] Link
-
Wang, J., et al. : Development of a selective and scalable N1-indazole alkylation. RSC Advances (2024).[5] 100g scale-up data. Link
-
RSC Publishing : Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Link
-
ResearchGate : Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020).[7] Link
-
MDPI : Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation. Link
-
Organic Chemistry Portal : Synthesis of Indazoles. General reaction maps and recent literature aggregation. Link
-
Beilstein Journals : The in situ generation and reactive quench of diazonium compounds in microreactors. Scale-up safety data. Link
-
ACS Publications : Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Synthesis. Link
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
Validated LC-MS/MS Method for Indazole Derivative Quantification: A Comparative Technical Guide
Executive Summary: The Indazole Challenge
Indazole derivatives serve as the pharmacophore backbone for numerous potent kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Their quantification in biological matrices presents unique challenges:
-
Tautomeric Equilibrium: The 1H- and 2H-indazole tautomers can complicate chromatographic peak shape.
-
Polarity: High polarity often leads to poor retention on standard C18 columns without pH modification.
-
Low Dosage Potency: Modern indazole drugs often require quantification at picogram/mL levels, rendering traditional detection methods obsolete.
This guide details a validated LC-MS/MS workflow that overcomes these hurdles, offering superior sensitivity and specificity compared to HPLC-UV and GC-MS alternatives.
Comparative Analysis: Why LC-MS/MS?
While HPLC-UV is sufficient for bulk drug substance analysis (QC), it fails in pharmacokinetic (PK) applications where biological interference and sensitivity are paramount.
Table 1: Technology Performance Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-UV | GC-MS |
| Sensitivity (LLOQ) | High (1–10 pg/mL) | Low (10–50 ng/mL) | Medium (1–10 ng/mL) |
| Selectivity | Excellent (MRM Mode) | Moderate (Rt only) | Good (Mass spectral) |
| Sample Throughput | High (< 4 min/run) | Low (10–20 min/run) | Low (Derivatization req.) |
| Matrix Tolerance | High (with IS correction) | Low (Interference prone) | Medium |
| Polarity Handling | Excellent (ESI+) | Good | Poor (Requires derivatization) |
Expert Insight: For indazole derivatives, GC-MS often requires silylation of the N-H group to prevent thermal degradation and peak tailing. LC-MS/MS avoids this step entirely, utilizing Electrospray Ionization (ESI) to capitalize on the basicity of the indazole nitrogen for efficient protonation
The Validated Workflow
This protocol is designed for high-throughput PK studies using human plasma. It employs a Protein Precipitation (PPT) extraction strategy, which is faster and more cost-effective than Solid Phase Extraction (SPE), provided that matrix effects are monitored.
Visualized Workflow (Graphviz)
Figure 1: Step-by-step extraction and analysis workflow for indazole quantification.
Detailed Experimental Protocol
A. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Internal Standard (IS) working solution (e.g., Indazole-d4 or a structural analog like Axitinib-d3).
-
Why: The IS compensates for matrix effects and injection variability.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Expert Note: The formic acid disrupts protein binding and ensures the indazole remains protonated, preventing adsorption to the precipitant.
-
-
Vortex & Spin: Vortex for 1 min; Centrifuge at 10,000 × g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial.
B. LC Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).
-
Alternative: If peak tailing occurs due to the basic nitrogen, switch to a Phenyl-Hexyl column to leverage pi-pi interactions with the indazole ring.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
C. MS/MS Parameters
-
Source: Electrospray Ionization (ESI) Positive Mode.[2]
-
Rationale: Indazoles have a pKa (protonated) of ~1.5–2.0. Acidic mobile phase ensures
formation. -
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Transition: Select the parent ion
and fragment to the most stable product ion (often cleavage of the substituent attached to the indazole N1 or C3).
-
Validation & Self-Validating Systems
To ensure scientific integrity, the method must be validated against FDA Bioanalytical Method Validation (BMV) Guidelines (2018).[3]
The Self-Validating System (Quality Assurance)
A robust method validates itself during every run. Implement these checks:
-
IS Response Monitoring: If IS area counts deviate >50% from the mean of the calibration standards, the run is suspect (potential matrix effect or injection failure).
-
Retention Time Locking: The analyte and IS must co-elute (or elute extremely close) to ensure they experience the same ionization suppression/enhancement.
Validation Data Summary (Representative)
| Parameter | Acceptance Criteria (FDA 2018) | Typical Indazole Method Performance |
| Linearity ( | ||
| Accuracy | ||
| Precision (CV) | ||
| Matrix Effect | Consistent IS Normalized Factor | |
| Recovery | Consistent across levels |
Matrix Effect Assessment
Matrix effects (ME) are the "silent killer" of LC-MS accuracy. Co-eluting phospholipids can suppress ionization.[4]
-
Test: Compare the peak area of the analyte spiked into extracted blank plasma (A) vs. analyte in pure solvent (B).
-
Calculation:
. -
Result: Values < 85% indicate suppression. If observed, improve separation (slower gradient) or switch to Solid Phase Extraction (SPE).
References
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Patel, D. et al. (2013). "Development and validation of an LC-MS/MS method for the determination of Axitinib in human plasma." Journal of Chromatography B. (Representative methodology for indazole-based drugs).
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. [Link]
Sources
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. eijppr.com [eijppr.com]
- 5. labs.iqvia.com [labs.iqvia.com]
Comparative Analysis of Catalysts for Indazole Arylation
[1][2][3][4]
Executive Summary: The Selectivity-Activity Matrix
Indazole arylation presents a unique chemoselectivity challenge due to the annular tautomerism between the 1H- and 2H-isomers. While the N1-arylated product is thermodynamically favored (by ~4 kcal/mol), the N2-isomer is often the pharmacologically desired scaffold (e.g., in kinase inhibitors).
-
Copper (Cu): The Selectivity Specialist . While historically associated with harsh Ullmann conditions, modern Cu-catalysis combined with hypervalent iodine reagents provides the only reliable route to N2-selectivity via kinetic control.
-
Palladium (Pd): The Activity Leader . Buchwald-Hartwig protocols offer superior turnover numbers (TON) and broad functional group tolerance but are heavily biased toward the thermodynamic N1-isomer .
-
Ruthenium/Rhodium (Ru/Rh): The C-H Activators . These metals are essential for direct C3-arylation, bypassing the need for halogenated precursors.
Mechanistic & Selectivity Landscape
The fundamental challenge in indazole functionalization is the interplay between tautomerism and catalyst coordination.
-
N1-Arylation: Driven by thermodynamics.[1][2] Standard basic conditions deprotonate the indazole to form an indazolide anion, which reacts at the most nucleophilic site (N1) or equilibrates to the most stable product (N1).
-
N2-Arylation: Requires kinetic trapping . The catalyst must coordinate to the neutral N2 (the pyridinic nitrogen) and facilitate reductive elimination faster than the substrate can equilibrate to the N1 form.
Visualization: Tautomerism & Reactive Sites
Caption: Divergent reaction pathways governed by catalyst choice. Pd/Base favors thermodynamic N1; Cu/Hypervalent Iodine traps the transient N2 tautomer.
Detailed Catalyst Comparison
System A: Palladium (Buchwald-Hartwig)
Best for: N1-Arylation of sterically hindered or electron-poor substrates. Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition of Ar-X, amine coordination, deprotonation, and reductive elimination.
-
Selectivity: >95:1 N1:N2 (typically).[3]
-
Ligand Dependency: Biaryl phosphines (e.g., tBuXPhos , BrettPhos ) are critical to prevent catalyst poisoning by the indazole nitrogens.
-
Pros: High yields, mild temperatures (60–100°C), low catalyst loading (1–5 mol%).
-
Cons: Cannot reliably access N2 isomer; expensive ligands required.
System B: Copper (Modified Ullmann & Chan-Lam)
Best for: N2-Arylation (Specific Protocols) and Cost-Efficiency. Mechanism (N2-Selective): A radical-mediated or Cu(III) pathway using Diaryl Iodonium Salts . The electrophilic nature of the hypervalent iodine allows coordination to the pyridinic N2 (most basic site) without requiring deprotonation first.
-
Selectivity: Can achieve >20:1 N2:N1 with iodonium salts.
-
Ligands: Phenanthrolines (e.g., 1,10-phenanthroline) or diamines (DMEDA).
-
Pros: Access to "elusive" N2 isomers; cheap metal.
-
Cons: Stoichiometric coupling partners (iodonium salts) are atom-inefficient; traditional Ullmann requires high T (>110°C).
System C: C-H Activation (Pd/Ru)
Best for: C3-Functionalization. Mechanism: Concerted Metalation-Deprotonation (CMD). Requires an N-protecting group (e.g., SEM, Acetyl) to direct the metal to C3.
-
Selectivity: Exclusive to C3 if N1 is blocked.
-
Pros: No need for halogenated indazole precursors.
-
Cons: Requires N-protection/deprotection steps.
Performance Data Summary
| Feature | Pd (Buchwald-Hartwig) | Cu (Classic Ullmann) | Cu (Iodonium/Chan-Lam) |
| Primary Selectivity | N1 (Thermodynamic) | N1 (Thermodynamic) | N2 (Kinetic) |
| Typical Yield | 85–98% | 60–80% | 70–90% |
| Reaction Temp | 80–100 °C | 110–140 °C | 25–60 °C |
| Coupling Partner | Aryl Bromides/Chlorides | Aryl Iodides | Diaryl Iodonium Salts |
| Key Ligand Class | Bulky Phosphines (e.g., XPhos) | Diamines / Amino acids | Phenanthrolines |
| Cost Profile | High (Metal + Ligand) | Low | Medium (Reagent cost) |
Experimental Protocols (Self-Validating)
Protocol 1: N1-Selective Arylation (Palladium)
Target: High-yield synthesis of N1-aryl indazoles.
Reagents:
-
Indazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
tBuXPhos (4-6 mol%)
-
K3PO4 (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Pre-complexation: In a glovebox or under Ar, mix Pd2(dba)3 and tBuXPhos in the solvent and stir for 5 mins to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).
-
Addition: Add the Indazole, Aryl Bromide, and solid K3PO4.
-
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Validation: Monitor by TLC. The N1 product is typically less polar than the N2 isomer.
-
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.
Protocol 2: N2-Selective Arylation (Copper/Iodonium)
Target: Selective synthesis of N2-aryl indazoles.[1]
Reagents:
-
Indazole (1.0 equiv)
-
Diaryliodonium triflate (1.2 equiv)
-
CuCl (5 mol%)
-
Base: Na2CO3 (2.0 equiv) or None (depending on specific aryl group)
-
Solvent: DCM or DCE
Step-by-Step:
-
Setup: Charge a flame-dried flask with Indazole, CuCl, and the Diaryliodonium salt.
-
Solvation: Add DCM (0.1 M concentration).
-
Reaction: Stir at room temperature (critical for N2 selectivity). Heating promotes isomerization to N1.
-
Mechanism Check: The solution often turns green (Cu(II)) during the cycle.
-
Quench: Add aqueous NH4OH to chelate copper (turns deep blue), extract with DCM.
-
Purification: N2 isomers are often more polar and may streak on silica; use 1% Et3N in eluent.
Mechanistic Visualization (DOT)
Diagram: The N2-Selective Copper Cycle
This diagram illustrates why the iodonium pathway favors N2 (Kinetic attack on the neutral pyridine-like nitrogen).
Caption: Cu(I)/Cu(III) catalytic cycle utilizing hypervalent iodine to trap the nucleophilic N2 site before equilibration.
References
-
N2-Selective Copper Catalysis
-
Palladium N1-Selectivity (Buchwald-Hartwig)
-
C3-Arylation (C-H Activation)
- Title: A Robust Protocol for Pd(II)
- Source:NIH / PMC, 2014.
-
URL:[Link]
-
General Review of Indazole Functionalization
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.ucc.ie [research.ucc.ie]
Biological activity of 5-(Bromomethyl)-1H-indazole derivatives compared to parent compound
Topic: Biological Activity of 5-(Bromomethyl)-1H-indazole Derivatives Compared to Parent Compound Content Type: Publish Comparison Guide
Executive Summary
Context: 5-(Bromomethyl)-1H-indazole is a critical electrophilic intermediate in medicinal chemistry, serving as a "warhead" precursor for synthesizing targeted kinase inhibitors and receptor antagonists. While the parent compound possesses high chemical reactivity due to the benzylic bromide, it lacks the structural specificity required for high-affinity target binding.
The Comparison: This guide contrasts the non-selective, alkylating nature of the parent compound (5-(Bromomethyl)-1H-indazole) with its highly potent, target-specific derivatives . The transformation from parent to derivative typically involves nucleophilic substitution at the 5-position, converting a reactive toxicant into a precision therapeutic agent (e.g., Rho-kinase inhibitors, ADAMTS-5 inhibitors).
Key Finding: Derivatives exhibit up to 1,000-fold higher potency and superior selectivity indices compared to the parent scaffold, which functions primarily as a hinge-binding anchor rather than a standalone drug.
Chemical & Mechanistic Foundation
The Parent: 5-(Bromomethyl)-1H-indazole
-
Nature: Highly reactive electrophile (alkylating agent).
-
Reactivity Profile: The bromine atom at the benzylic position is a good leaving group, making the compound susceptible to nucleophilic attack. In a biological context, this leads to non-specific alkylation of proteins and DNA, resulting in general cytotoxicity without therapeutic selectivity.
-
Pharmacophore Role: Provides the Indazole core, which mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
The Derivatives: 5-Substituted Indazoles[1]
-
Nature: Stable, bioactive ligands.
-
Structural Gain: Replacement of the bromine with nucleophiles (amines, thiols, alkoxides) introduces "tails" that reach into specific hydrophobic pockets or form salt bridges within the enzyme active site.
-
Selectivity: The added functional groups confer specificity for targets like ROCK (Rho-associated protein kinase) , PKC (Protein Kinase C) , and ADAMTS metalloproteinases .
Visualization: Transformation & Binding Logic
The following diagram illustrates the transition from the reactive parent to a bioactive ROCK inhibitor, highlighting the mechanistic shift from alkylation to competitive inhibition.
Caption: Transition from the non-selective alkylating parent compound to a targeted kinase inhibitor via nucleophilic substitution.
Comparative Biological Performance[2]
The following data contrasts the parent compound (acting as a control or scaffold) against optimized derivatives in key therapeutic areas.
Case Study A: Rho-Kinase (ROCK) Inhibition
Indazole derivatives are bioisosteres of the isoquinoline class (e.g., Fasudil). The parent compound provides the hydrogen-bonding motif for the kinase hinge but lacks the extension required to interact with the ribose-binding pocket.
| Feature | Parent: 5-(Bromomethyl)-1H-indazole | Derivative: 5-(Piperazin-1-ylmethyl)-1H-indazole | Performance Delta |
| Primary Mechanism | Non-specific alkylation / Weak H-bonding | Competitive ATP inhibition | Mechanism Shift |
| ROCK-II IC50 | > 10,000 nM (Est. Low Affinity) | 10 - 50 nM | >200x Potency Increase |
| Selectivity | Poor (Reacts with available nucleophiles) | High (Specific to ROCK vs. PKA/PKC) | Selectivity Gain |
| Cellular Effect | General cytotoxicity (Necrosis) | Actin cytoskeleton reorganization | Therapeutic Utility |
Expert Insight: The parent compound lacks the basic nitrogen tail (present in the piperazine derivative) necessary to form a critical salt bridge with Asp216 (in ROCK1) or Asp232 (in ROCK2). Without this interaction, affinity is negligible.
Case Study B: Anti-Cancer Activity (ADAMTS-5 & Cytotoxicity)
In oncology and osteoarthritis models, the bromomethyl parent is often used as a synthetic intermediate. When tested directly, it shows moderate, non-selective toxicity. Derivatives, however, are tuned for specific enzymes.
-
Parent Compound: Shows broad-spectrum toxicity against fibroblast and epithelial cells due to alkylating properties (
). -
Derivative (e.g., ADAMTS-5 Inhibitor): Exhibits protective effects on cartilage with minimal cytotoxicity (
for enzyme inhibition).
Experimental Protocols
To validate these differences, the following protocols characterize the transition from chemical reactivity to biological potency.
Protocol 1: Synthesis of Bioactive Derivative (Nucleophilic Substitution)
This protocol converts the reactive parent into a stable kinase inhibitor.
-
Preparation: Dissolve 5-(Bromomethyl)-1H-indazole (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) and Potassium Carbonate (
, 2.0 eq) to scavenge HBr. -
Reaction: Stir at 60°C for 4 hours under inert atmosphere (
).-
Checkpoint: Monitor TLC (Disappearance of non-polar bromomethyl spot, appearance of polar amine spot).
-
-
Work-up: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Flash column chromatography (DCM/MeOH) to isolate the 5-((4-methylpiperazin-1-yl)methyl)-1H-indazole.
Protocol 2: Comparative Kinase Assay (ROCK-II)
Used to quantify the potency gap between parent and derivative.
-
Reagents: Recombinant human ROCK-II enzyme, ATP, Substrate peptide (S6 kinase substrate), and test compounds.
-
Preparation:
-
Dissolve Parent and Derivative in DMSO (10 mM stock).
-
Prepare serial dilutions (0.1 nM to 100
).
-
-
Incubation:
-
Mix Enzyme + Buffer + Compound (Incubate 15 min at RT).
-
Add ATP/Substrate mix to initiate reaction.
-
-
Detection: Measure phosphorylation via ADP-Glo™ or radiometric
-ATP assay after 60 mins. -
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: Parent curve is flat or shows inhibition only at toxic doses (>50
). Derivative curve shows sigmoidal inhibition with in nanomolar range.
-
Mechanism of Action: Structural Biology
The distinct biological profiles stem from the binding modes within the ATP-binding pocket.
Caption: Molecular docking comparison. The derivative engages the critical salt bridge, whereas the parent only anchors at the hinge.
References
-
Hu, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry.
-
Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[1] Molecules.[1][2][3][4][5][6][7][8][9][10]
-
Sigma-Aldrich. 5-Bromo-1H-indazole Product Specification and Safety Data.[11]
-
Abbasi, M., et al. (2014). Synthesis and biological evaluation of indazole derivatives as anticancer agents. European Journal of Medicinal Chemistry.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016102347A1 - 5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives as adamts inhibitors for the treatment of osteoarthritis - Google Patents [patents.google.com]
- 10. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
Scaffold Hopping: A Head-to-Head Technical Comparison of Indole and Indazole in Drug Discovery
[1]
Executive Summary In medicinal chemistry, the indole scaffold has long been considered a "privileged structure" due to its ubiquity in nature (tryptophan, serotonin) and its presence in over 100 FDA-approved drugs.[1] However, the emergence of the indazole scaffold as a bioisostere represents a paradigm shift in rational drug design.[1] While structurally similar, the introduction of the extra nitrogen atom in the indazole ring fundamentally alters the physicochemical landscape—changing hydrogen bond vectors, acidity (pKa), and, most critically, metabolic stability.[1]
This guide provides a rigorous, data-driven comparison of these two scaffolds, offering actionable insights for researchers deciding between a classic indole approach and an indazole scaffold hop.
Physicochemical Profiling: The Electronic Trade-Off
The decision to swap an indole for an indazole is rarely arbitrary; it is usually driven by specific electronic and solubility requirements.[1]
Electronic Architecture & Tautomerism
The most significant differentiator is tautomerism .[1] Indole is static; the nitrogen lone pair is part of the aromatic system, making N1 a hydrogen bond donor (HBD) only.[1] Indazole, however, is amphoteric and tautomeric.[1][2]
-
Indole: Electron-rich, particularly at C3 (nucleophilic).[1]
-
Indazole: Reduced electron density in the 5-membered ring.[1] Exists in equilibrium between 1H-indazole (thermodynamically dominant) and 2H-indazole .[1][3]
Comparative Data Table
| Feature | Indole Scaffold | Indazole Scaffold | Impact on Drug Design |
| H-Bonding | Donor (N1-H) only.[1] | Donor (NH) & Acceptor (N).[1][4] | Indazole offers a "dual-vector" interaction, critical for kinase hinge binding.[1] |
| pKa (Acidity) | ~16.2 (Very Weak Acid) | ~13.9 (More Acidic) | Indazole N-H is easier to deprotonate; affects solubility and permeability.[1] |
| pKa (Basicity) | -2.4 (Protonation at C3) | ~1.04 (Protonation at N2) | Indazole is less likely to protonate at physiological pH but more basic than indole.[1] |
| Lipophilicity (LogP) | High (e.g., Indole = 2.[1]14) | Slightly Lower (e.g., Indazole = ~1.[1]8) | Indazole often improves aqueous solubility due to lower LogP and H-bond acceptor capacity.[1] |
| Aromaticity | 10 | 10 | Both maintain planarity for |
Visualization: Tautomeric Versatility
The following diagram illustrates the static nature of indole versus the dynamic equilibrium of indazole, highlighting the additional H-bond acceptor vector that makes indazole a superior kinase hinge binder.
[1]
Metabolic Stability: The "Killer Application"
The primary driver for switching from indole to indazole is often metabolic liability .[1]
The Indole Liability
Indole is highly electron-rich.[1] In the presence of Cytochrome P450 (CYP450) enzymes, the C3 position is a "soft spot" for oxidation.
-
Epoxidation: CYP450 attacks the C2-C3 double bond, forming an indole-2,3-epoxide.[1]
-
Rearrangement: This epoxide is unstable and rearranges to form oxindole or opens to form reactive electrophiles that can covalently bind to proteins (toxicity risk).[1]
The Indazole Shield
By replacing the C3 carbon with a nitrogen atom:
-
The electron density of the 5-membered ring is reduced.[1]
-
The specific oxidative attack at the 3-position is blocked.[1]
-
Result: Significantly extended half-life (
) and reduced intrinsic clearance ( ).
Expert Insight: If your lead compound contains an indole and suffers from rapid Phase I metabolism (hydroxylation/oxidation), an indazole scan is the standard "fix."[1]
Case Study: Kinase Selectivity (Axitinib)[1]
The development of Axitinib (Inlyta) , a VEGFR inhibitor, exemplifies the superiority of the indazole scaffold in specific contexts.
-
Challenge: Designing a potent inhibitor for the ATP-binding pocket of VEGFR kinases while maintaining selectivity and oral bioavailability.[1]
-
Solution: The indazole scaffold was utilized to mimic the adenine ring of ATP.[1]
-
Mechanism: The 1H-indazole acts as a bidentate ligand.[1] The N1-H serves as a hydrogen bond donor to the backbone carbonyl of Glu917 , while the N2 serves as a hydrogen bond acceptor from the backbone amide of Cys919 .
-
Outcome: This specific H-bond geometry (Donor-Acceptor motif) is readily accessible to indazoles but difficult for indoles (which are Donor-only in the ring).[1]
Performance Protocol: Comparative Microsomal Stability Assay
To objectively validate the stability advantage of an indazole analog over an indole parent, a Liver Microsome Stability Assay is required.[1] This protocol is self-validating through the use of internal standards and time-course linearity checks.[1]
Materials
-
Test Compounds: Indole-based Lead vs. Indazole Analog (1 µM final conc).
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Methodology
-
Pre-Incubation:
-
Prepare a master mix of HLM in Phosphate Buffer (100 mM, pH 7.4).
-
Add test compounds. Pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Control Check: Include a "minus NADPH" control to rule out non-CYP degradation (chemical instability).
-
-
Reaction Initiation:
-
Add pre-warmed NADPH regenerating system to initiate the reaction.[1]
-
Total reaction volume: 200 µL per well in a 96-well plate.
-
-
Time-Course Sampling:
-
At
minutes, remove 20 µL aliquots. -
Immediately dispense into 80 µL of ice-cold Quench Solution (Acetonitrile + IS).
-
Validation: Centrifuge at 4000 rpm for 20 mins to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Data Calculation:
Strategic Recommendations: The Decision Matrix
When should you deploy the Indazole scaffold? Use the following logic flow to determine the necessity of a scaffold hop.
Summary of Recommendations
-
Use Indole if the target requires a pure H-bond donor and the C3 position is sterically blocked or chemically stable.[1]
-
Use Indazole if you need to lower LogP, introduce a hinge-binding motif (Donor-Acceptor), or block metabolic hot-spots on the 5-membered ring.[1]
-
Watch for Solubility: While indazole is generally more soluble, its planarity can still drive crystal packing (low solubility) if not decorated with solubilizing groups (e.g., solubilizing tails as seen in Axitinib).[1]
References
-
Zhang, L., et al. (2021).[1] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances. Link
-
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Hu, J., et al. (2017).[1] "Indazole-based Kinase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link
-
Pfizer Inc. (2001).[1] "Indazole compounds as anti-angiogenic agents."[1][3] U.S. Patent 6,534,524 (Discovery of Axitinib).[1] Link
-
Gaikwad, D. D., et al. (2015).[1] "Indazole: A privileged scaffold in drug discovery."[1][2][4][5] European Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Indazole Isomers: A Technical Guide
Topic: Cross-validation of analytical methods for indazole isomers Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Forensic Analysts
Executive Summary: The Regioisomer Challenge
In medicinal chemistry and forensic analysis, the indazole scaffold presents a persistent analytical challenge: regioisomerism . The parent 1H-indazole exists in a tautomeric equilibrium with 2H-indazole.[1] Upon alkylation or acylation, this dynamic equilibrium "locks" into distinct N1- or N2- substituted isomers.
Distinguishing these isomers is critical because their biological activities often diverge drastically. For instance, in synthetic cannabinoids (e.g., AB-CHMINACA) and kinase inhibitors, the N1- isomer is typically the bioactive pharmacophore, while the N2- isomer may be an inactive impurity or a toxic by-product.
This guide provides a cross-validated workflow to definitively assign indazole regiochemistry, moving beyond single-method reliance to a robust, multi-modal approach.
Structural Basis of Isomerism
Before selecting an analytical method, one must understand the electronic environments being probed.
-
1H-Indazole (N1-substituted): Possesses a "benzenoid" structure.[2] It is generally thermodynamically more stable (approx. 2–4 kcal/mol lower in energy).
-
2H-Indazole (N2-substituted): Possesses a "quinonoid" structure.[2] It is often the kinetically favored product under specific alkylation conditions but is less stable.
This electronic difference is the fundamental handle for all analytical discrimination.
Figure 1: The divergence of indazole tautomers into fixed regioisomers during synthesis.
Comparative Analysis of Methods
Method A: NMR Spectroscopy (The Structural Standard)
NMR is the only self-validating method for de novo structure assignment. It does not rely on reference standards.
-
1H NMR: The most accessible tool.
-
Diagnostic Signal: The proton at position 3 (H3) and the benzene ring protons (H4-H7).
-
Differentiation: In N1- isomers, the electronic current is evenly distributed (aromatic). In N2- isomers, the quinonoid character often causes a downfield shift of the H3 proton due to reduced electron density in the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect): This is the "smoking gun." An N1- alkyl group will show NOE correlations to H7 . An N2- alkyl group will show NOE correlations to H3 .
-
-
13C & 15N NMR:
Method B: HPLC/UHPLC (The Separation Standard)
Chromatography is essential for quantifying isomer ratios but requires cross-validation with NMR for initial peak assignment.
-
Stationary Phase Selection:
-
C18: Standard, but often struggles to resolve these isomers if the alkyl chain is long.
-
Biphenyl / Phenyl-Hexyl:Superior choice. The pi-pi interactions differ significantly between the benzenoid (N1) and quinonoid (N2) rings, often leading to baseline resolution.
-
-
Elution Order: In reversed-phase (RP) systems, the N2- isomer is frequently more polar (elutes earlier) than the N1- isomer, though this depends heavily on the specific substituents.
Method C: UV-Vis Spectroscopy (The Screening Tool)
-
Principle: The conjugation length differs.
-
Observation: N1- isomers typically exhibit UV maxima consistent with benzopyrazoles. N2- isomers, due to their quinonoid nature, often display a bathochromic shift (red shift) or distinct shoulder bands compared to their N1- counterparts.
Cross-Validation Data Summary
| Feature | N1-Isomer (Benzenoid) | N2-Isomer (Quinonoid) | Reliability |
| Thermodynamics | More Stable (Major product in thermodynamic control) | Less Stable (Kinetic product) | High (Predictive) |
| 1H NMR (NOE) | NOE between Alkyl group and H7 | NOE between Alkyl group and H3 | Definitive |
| 13C NMR (C3) | Typically ~133-135 ppm | Typically ~120-125 ppm (Upfield shift) | High |
| HPLC (C18/Biphenyl) | Generally later eluting (more lipophilic) | Generally earlier eluting (more polar) | Medium (Context dependent) |
| UV Absorbance | Standard Indazole profile | Distinct shoulder / Bathochromic shift | Low (Screening only) |
Experimental Protocols
Protocol 1: Definitive NMR Assignment
Objective: Determine regiochemistry of an unknown indazole alkylation product.
-
Sample Prep: Dissolve ~5-10 mg of pure isolate in 600 µL DMSO-d6 . Note: CDCl3 can be used, but DMSO often provides sharper peaks for N-heterocycles.
-
Acquisition:
-
Run standard 1H (16 scans).
-
Run 1D NOESY or 2D NOESY/ROESY. Target the N-alkyl protons (e.g., N-CH3 or N-CH2).
-
-
Analysis:
-
Look for cross-peaks.[3]
-
If Alkyl <-> H7 (doublet, ~7.5-8.0 ppm): Assign as N1 .
-
If Alkyl <-> H3 (singlet, ~8.0-8.5 ppm): Assign as N2 .
-
Protocol 2: HPLC Method for Isomer Quantitation
Objective: Quantify N1 vs N2 ratio in a crude reaction mixture.
-
Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid[7]
-
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% -> 95% B (Linear)
-
10-12 min: 95% B
-
-
Detection: UV at 254 nm and 280 nm.
-
Validation: Inject pure N1 and N2 standards (characterized by Protocol 1) to establish retention times. Do not rely on predicted logP.
The "Decision Tree" Workflow
This diagram illustrates the logical flow for a researcher encountering a new indazole synthesis product.
Figure 2: Validated decision matrix for assigning indazole regiochemistry.
References
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[2][5] Significance: Establishes the definitive use of 1H-15N HMBC and NOESY for N1/N2 assignment.
-
The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA... Source: Forensic Toxicology (2016). Significance: Provides specific case data on separating and identifying N1/N2 isomers in synthetic cannabinoids using NMR and chromatography.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry (2024).[2] Significance: Explains the thermodynamic vs. kinetic control mechanisms (Cs+ coordination) that dictate isomer ratios.
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: Molecules (2010). Significance: A foundational paper comparing 13C NMR shifts between N1 and N2 isomers.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies (single user digital version) | PDA [pda.org]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
Comparative study of N1 vs N2 alkylated indazole biological activity.
This guide provides a comparative technical analysis of N1 versus N2 alkylated indazoles, focusing on their distinct biological activities, structure-activity relationships (SAR), and experimental characterization.
Executive Summary
In medicinal chemistry, the indazole scaffold is a "privileged structure" capable of mimicking purines and interacting with diverse biological targets. However, the biological activity of indazole derivatives is strictly governed by the regiochemistry of alkylation.
-
N1-Alkylation: Generally yields thermodynamically stable isomers.[1][2] It is the dominant pharmacophore for Cannabinoid Receptor Agonists (e.g., AB-PINACA) and specific anti-inflammatory agents.
-
N2-Alkylation: Often kinetically controlled or achieved via specific synthetic routes. It is the critical pharmacophore for many Tyrosine Kinase Inhibitors (e.g., Pazopanib), where the N2-substituent directs the molecule's orientation within the ATP-binding pocket.
This guide analyzes why shifting the alkyl group from N1 to N2 often results in a "molecular switch," completely altering potency, selectivity, and metabolic stability.
Chemical Fundamentals: The Regioselectivity Challenge
To understand the biological difference, one must first grasp the structural implication. The indazole ring exists in a tautomeric equilibrium, with the 1H-tautomer being significantly more stable (approx.[1][2][3][4][5] 4.4 kcal/mol) than the 2H-tautomer.
-
N1-Isomers: Retain the aromaticity of the benzene ring more effectively. They act as Hydrogen Bond Acceptors (HBA) at N2.
-
N2-Isomers: Possess a quinoid-like character in the heterocyclic ring. They act as Hydrogen Bond Acceptors (HBA) at N1.
This "H-Bond Flip" is the primary driver of biological divergence.
Visualization: Structural & Electronic Divergence
Figure 1: Structural and electronic consequences of N1 vs. N2 alkylation. Note the reversal of the Hydrogen Bond Acceptor (HBA) site.
Biological Case Studies
Case Study A: Kinase Inhibitors (The N2 Advantage)
In the development of ATP-competitive kinase inhibitors, the N2-alkylated indazole is often superior.
-
Mechanism: Kinase hinge regions typically require a "Donor-Acceptor" motif. An N2-alkylated indazole presents N1 as a lone-pair acceptor to the hinge region backbone (e.g., to the NH of a specific residue like Cys or Ala), while the C3-position often acts as a donor or hydrophobic contact.
-
Example (HPK1 Inhibitors): Research has shown that "reverse indazole" (N2-substituted) inhibitors can achieve nanomolar potency by orienting the N1-aryl substituent into the solvent front, while N1-substituted analogs lose potency (>10-fold) due to steric clashes or loss of the critical H-bond at the hinge.
-
Drug Example: Pazopanib (VEGFR inhibitor) utilizes a 2-methylindazole core. The N2-methyl group is essential for locking the active conformation.
Case Study B: Cannabinoid Agonists (The N1 Dominance)
Synthetic cannabinoids (e.g., JWH-018 analogs, AB-PINACA) rely almost exclusively on N1-alkylation .
-
Mechanism: The CB1 receptor has a hydrophobic pocket that accommodates a flexible alkyl tail (typically pentyl or fluorobenzyl).
-
Data Insight: The N1-tail mimics the lipid chain of endogenous cannabinoids.
-
Comparative Potency:
-
N1-Isomer (AB-PINACA):
nM (High Potency). -
N2-Isomer: Often inactive or acts as a weak partial agonist (
nM). The N2-vector directs the tail into a sterically restricted region of the CB1 receptor, preventing helix activation.
-
Comparative Data Summary
The following table summarizes the shift in biological activity based on alkylation position for key pharmacological classes.
| Feature | N1-Alkylated Indazole | N2-Alkylated Indazole |
| Primary Role | GPCR Agonists (CB1/CB2), Anti-inflammatory | Kinase Inhibitors (Type I/II), Anti-cancer |
| H-Bond Acceptor | N2 (Lone pair available) | N1 (Lone pair available) |
| Hinge Binding | Poor (Geometry often unfavorable for ATP site) | Excellent (Mimics purine N7/N9 interaction) |
| Metabolic Stability | Moderate (N1-dealkylation is common) | Variable (N2-methyl often metabolically robust) |
| Synthetic Yield | High (Thermodynamic product) | Lower (Requires specific kinetic control) |
| Potency Example | AB-PINACA ( | N2-AB-PINACA ( |
Experimental Protocols
Protocol 1: Distinguishing N1 vs. N2 Isomers (NMR Validation)
Before biological testing, structural assignment is critical.
-
NOESY/ROESY NMR:
-
N1-Alkyl: Strong NOE correlation between the
-protons of the alkyl group and the C7-H proton of the benzene ring. -
N2-Alkyl: Strong NOE correlation between the alkyl protons and C3-H (pyrazole proton). This is the definitive distinguishing signal.
-
-
C13 NMR Chemical Shift:
-
N2-alkylated carbons typically appear upfield relative to N1-alkylated counterparts due to electronic shielding differences in the quinoid-like system.
-
Protocol 2: Competitive Binding Assay (Kinase Focus)
To evaluate the efficacy of N2-indazoles in kinase inhibition:
-
Reagents: Recombinant Kinase (e.g., VEGFR2, HPK1), Fluorescently labeled ATP-tracer, Test Compounds (N1 and N2 isomers purified >98%).
-
Workflow:
-
Prepare 10-point dilution series of N1 and N2 isomers.
-
Incubate kinase + tracer + compound for 60 mins at RT.
-
Measure Fluorescence Polarization (FP) or FRET signal.
-
-
Analysis: Calculate
. Expect N2 isomer to show <100 nM potency for hinge-binders, while N1 isomer often shows >1 M.
Visualization: SAR Decision Tree
Figure 2: Decision framework for selecting N1 vs N2 alkylation based on biological target class.
References
-
WuXi Biology. (2025).[6][7] Mechanism of a Highly Selective N2 Alkylation of Indazole.
-
National Institutes of Health (NIH). (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1.
-
Forensic Toxicology. (2013). New cannabimimetic indazole derivatives, AB-PINACA and AB-FUBINACA identified as designer drugs.[7]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
-
RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking Purity: A Comparative Guide to 5-(Bromomethyl)-1H-indazole Hydrobromide Assessment
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 52267-93-9 for free base ref; salt forms vary) is a critical electrophilic intermediate used extensively in the synthesis of kinase inhibitors (e.g., indazole-based VEGFR or FGFR inhibitors). Its benzylic bromide moiety is highly reactive, making it prone to two primary degradation pathways: hydrolysis to the alcohol and polymerization/dimerization via N-alkylation.
This guide provides a rigorous, data-driven framework for assessing the quality of this reagent from different vendors. Unlike stable aryl bromides, this benzyl bromide derivative requires strict "Cold Chain" handling and specific analytical conditions to prevent artifactual degradation during testing.
Vendor Selection & Material Archetypes
When sourcing this intermediate, you will typically encounter three distinct quality profiles. Understanding these archetypes allows for rapid risk assessment before opening the bottle.
| Feature | Vendor A (Premium) | Vendor B (Budget/Bulk) | Vendor C (Custom Synthesis) |
| Form | Off-white crystalline solid | Yellow/Orange powder or clumps | Variable (often amorphous) |
| Salt Form | Stoichiometric HBr salt | Often free base or partial salt | Residual solvent/acid |
| Purity Claim | >97% (HPLC & Titration) | >95% (HPLC only) | "Crude" or >90% |
| Primary Impurity | Trace starting material (Methyl) | 5-Hydroxymethyl (Hydrolysis) | Dimer/Oligomers |
| Storage | Desiccated, -20°C | Ambient, plastic bag | Ambient, glass vial |
| Risk | Low | High (Hydrolysis) | High (Polymerization) |
Critical Insight: Always prefer the Hydrobromide salt over the free base. The protonation of the indazole nitrogen significantly reduces the nucleophilicity of the ring, suppressing self-alkylation (polymerization) and extending shelf life.
Strategic Assessment Workflow
The following decision tree outlines the logical flow for accepting or rejecting a batch. This process minimizes wasted instrument time on obviously degraded material.
Caption: QC Decision Tree for 5-(Bromomethyl)-1H-indazole Hydrobromide. Blue: Start; Grey: Test; Green: Pass; Red: Fail; Yellow: Salvage.
Analytical Protocols & Data Interpretation
Step 1: 1H-NMR Structural Verification (The "Fingerprint")
NMR is superior to HPLC for initial ID because it instantly differentiates between the active bromide, the hydrolyzed alcohol, and the starting methyl compound without artifactual degradation.
-
Solvent: DMSO-d6 (Avoid wet CDCl3 which can induce hydrolysis during acquisition).
-
Key Diagnostic Signals:
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| -CH₂-Br (Product) | 4.75 - 4.85 | Singlet (2H) | Target peak. Sharp singlet indicates purity. |
| -CH₂-OH (Impurity) | 4.55 - 4.65 | Doublet (if OH couples) | Indicates moisture damage (Hydrolysis). |
| -CH₃ (Start. Mat.) | 2.40 - 2.50 | Singlet (3H) | Unreacted 5-methylindazole. |
| Ar-H (Indazole) | 7.50 - 8.20 | Multiplet | Aromatic region. Broadening suggests polymerization. |
Expert Tip: If the -CH₂-Br peak appears as a broad hump rather than a sharp singlet, the material has likely polymerized. Reject immediately.
Step 2: HPLC Purity Assessment
Benzyl bromides are reactive. Using a neutral mobile phase can cause on-column hydrolysis, leading to false "impurity" peaks. You must use an acidic mobile phase.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.[1]
-
Sample Diluent: Acetonitrile (Dry). Inject immediately after preparation.
Comparative Performance Data (Simulated):
| Retention Time (min) | Component | Vendor A (Area %) | Vendor B (Area %) | Vendor C (Area %) |
| 3.2 | 5-Hydroxymethyl-1H-indazole | 0.5% | 12.4% | 2.1% |
| 4.5 | 5-Methyl-1H-indazole | 0.2% | 1.1% | 5.8% |
| 5.8 | 5-(Bromomethyl)-1H-indazole | 98.8% | 84.2% | 88.5% |
| 7.1 - 8.5 | Dimers/Oligomers | <0.5% | 2.3% | 3.6% |
Step 3: Counter-ion Titration (The "Hidden" Variable)
Vendor B often sells the "Hydrobromide" which is actually a mixture of free base and salt. This affects the molecular weight calculation for your downstream reaction stoichiometry.
Method: Potentiometric titration with 0.1 N AgNO3.
-
Target: 1.0 equivalent of ionic bromide (Br-) per mole of indazole.
-
Note: Covalent bromide (C-Br) does not titrate under these conditions.
-
Calculation: If the titration yields <95% of theoretical HBr content, the material is partially free base and will be less stable.
Impact on Downstream Chemistry
Why does this rigorous testing matter? The purity of this intermediate directly dictates the yield and purification burden of the final drug substance.
-
Stoichiometry Errors: Using "wet" or hydrolyzed material (Vendor B) means you are adding less electrophile than calculated. This leads to incomplete conversion of your expensive nucleophile (e.g., the kinase core).
-
Side Reactions: The "Alcohol" impurity (5-hydroxymethyl) is a nucleophile itself. Under basic coupling conditions, it can compete with your target nucleophile, creating ether-linked byproducts that are difficult to separate.
-
Yield Loss: Polymerized material (Vendor C) is "dead weight." It precipitates out, crashing your yield and often trapping the product in a gummy residue.
Recommendations
-
Sourcing: Exclusively purchase the Hydrobromide Salt form.
-
Storage: Upon receipt, store at -20°C under inert gas (Argon/Nitrogen).
-
Testing: Perform the 1H-NMR check immediately upon opening. If the CH₂Br peak is <95% integral relative to the aromatic protons, consider recrystallization (from Ethanol/Ethyl Acetate) before use.
References
-
Synthesis and Reactivity of 1H-Indazoles
-
Analytical Methods for Benzyl Halides
-
Ji, S., et al. (2019).[1] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances.
-
-
NMR Characterization of Indazoles
-
BenchChem Technical Support.[4] "Decoding the 1H NMR Signal of Bromomethyl Protons."
-
-
General Properties and Safety
- PubChem Compound Summary for 5-bromo-1H-indazole (Precursor/Analog d
Sources
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-7-(bromomethyl)-1H-indazole | C8H6Br2N2 | CID 131536514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
In Vitro-In Vivo Correlation (IVIVC) of Indazole-Based Drug Candidates: A Comparative Guide
Executive Summary: The Indazole Advantage & The Translation Gap
The indazole scaffold (1H-indazole) has become a "privileged structure" in modern oncology and CNS drug discovery, serving as the core pharmacophore for blockbuster kinase inhibitors like Axitinib , Pazopanib , and Entrectinib . Its ability to mimic the purine ring of ATP allows for potent Type I and Type II kinase inhibition. However, this scaffold presents unique physicochemical challenges—specifically rigid planarity and high lipophilicity—that often lead to poor aqueous solubility and complex metabolic profiles.
For researchers, establishing a reliable In Vitro-In Vivo Correlation (IVIVC) for indazoles is rarely a linear process.[1] It requires navigating the "solubility-permeability interplay" and accurately predicting hepatic versus extrahepatic clearance.[1] This guide compares the IVIVC strategies for two distinct classes of indazole drugs: solubility-limited inhibitors (e.g., Axitinib) and metabolism/transporter-dependent inhibitors (e.g., Entrectinib), providing actionable protocols to bridge the translational gap.[1]
Mechanistic Foundation: The Indazole Scaffold
To predict in vivo performance, one must first understand the molecular behavior of the indazole core.
-
H-Bonding Capability: The N1 (donor) and N2 (acceptor) positions are critical for binding to the kinase hinge region.[1] However, these interactions also drive crystal lattice energy, often resulting in high melting points and Dissolution Rate-Limited Absorption (BCS Class II) .[1]
-
Lipophilicity (LogP > 3): Most indazole candidates exhibit high protein binding (>90%) and extensive distribution into tissues.[1] This often leads to a disconnect where in vitro intrinsic clearance (
) overpredicts in vivo clearance due to protein binding protecting the drug from metabolic enzymes in the liver.[1] -
Metabolic Liability: The indazole ring itself is relatively stable, but attached moieties (often at C3 or N1) are prone to oxidation by CYP3A4 .[1]
Comparative Analysis: Establishing IVIVC
This section contrasts two real-world scenarios encountered in indazole drug development.
Scenario A: The Dissolution-Limited Candidate
Reference Case: Axitinib (Inlyta)[1]
-
Challenge: Axitinib is a BCS Class II drug. Its absorption is limited by how fast it dissolves in the GI tract, not by how well it permeates the gut wall. Standard aqueous dissolution tests often fail to predict its in vivo
.[1] -
IVIVC Strategy:
-
In Vitro: Use Biorelevant Media (FaSSIF/FeSSIF) rather than simple buffers.[1] The presence of lecithin and bile salts mimics the solubilizing environment of the gut.
-
In Vivo: Absorption is non-linear at high doses due to solubility saturation.
-
Correlation Outcome: A Level A correlation (point-to-point) is only possible if dissolution is tested at pH 1.2 -> 6.8 transitions to mimic gastric emptying.[1]
-
Scenario B: The Metabolism & Transporter-Dependent Candidate
Reference Case: Entrectinib (Rozlytrek)[1]
-
Challenge: Entrectinib is a CNS-penetrant drug.[1] While solubility is a factor, its IVIVC is complicated by P-glycoprotein (P-gp) efflux at the Blood-Brain Barrier (BBB) and extensive CYP3A4 metabolism.[1]
-
IVIVC Strategy:
-
In Vitro: Microsomal stability assays (
) often underpredict clearance because they lack the transporter interplay found in whole hepatocytes.[1] -
In Vivo: The drug shows time-dependent inhibition (TDI) of CYP3A4, meaning it inhibits its own metabolism over time, leading to non-linear accumulation.[1]
-
Correlation Outcome: Simple scaling of
to fails. Physiologically Based Pharmacokinetic (PBPK) modeling is required to account for the "auto-inhibition" and transporter effects.[1]
-
Summary of Comparative Metrics
| Feature | Scenario A (e.g., Axitinib) | Scenario B (e.g., Entrectinib) |
| Primary Barrier | Solubility / Dissolution Rate | Metabolism & Transporters (P-gp) |
| BCS Classification | Class II (Low Sol, High Perm) | Class II / IV (Borderline) |
| Key In Vitro Assay | Biorelevant Dissolution (FaSSIF) | Hepatocyte Clearance + P-gp Efflux |
| Metabolic Enzyme | CYP3A4, UGT1A1 | CYP3A4 (Time-Dependent Inhibition) |
| IVIVC Success Rate | High (if dissolution is biorelevant) | Moderate (requires PBPK modeling) |
Experimental Protocols
These protocols are designed to generate data specifically for establishing IVIVC in indazole candidates.
Protocol 1: Biorelevant Dissolution (The "Axitinib" Workflow)
Objective: To simulate GI solubility for BCS Class II indazoles.
-
Media Preparation:
-
Apparatus: USP Apparatus II (Paddle) at 37°C, 50-75 RPM.
-
Procedure:
-
Data Analysis: Plot % Dissolved vs. Time. Compare
(similarity factor) between batches.
Protocol 2: Metabolic Stability in Cryopreserved Hepatocytes
Objective: To predict hepatic clearance (
-
Thawing: Thaw cryopreserved human hepatocytes (pool of >10 donors) in Williams' Medium E at 37°C.
-
Incubation:
-
Cell density:
cells/mL. -
Test compound concentration: 1 µM (to ensure linear kinetics).
-
Timepoints: 0, 15, 30, 60, 90, 120 min.
-
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS. Monitor depletion of parent ion.
-
Calculation:
Visualizations
Diagram 1: IVIVC Decision Logic for Indazoles
This flow chart guides the researcher in selecting the correct IVIVC model based on the limiting factor (Solubility vs. Metabolism).
Caption: Decision matrix for selecting the appropriate IVIVC strategy based on BCS classification of indazole derivatives.
Diagram 2: Metabolic Clearance Pathways
A visualization of the competing clearance pathways for a typical indazole kinase inhibitor.
Caption: Primary clearance mechanisms affecting indazole IVIVC.[1] CYP3A4 oxidation and P-gp efflux are the dominant variables.[1]
References
-
FDA Center for Drug Evaluation and Research. (2012).[1] Clinical Pharmacology and Biopharmaceutics Review: Axitinib (Inlyta).[1] Retrieved from [Link][1][2][3]
-
European Medicines Agency (EMA). (2019).[1] Assessment Report: Rozlytrek (Entrectinib).[1][4] Retrieved from [Link][1]
- Pilla Reddy, V., et al. (2013). "Physiologically Based Pharmacokinetic Modeling of Axitinib to Predict Drug-Drug Interactions." CPT: Pharmacometrics & Systems Pharmacology.
- Fischer, H., et al. (2020). "Entrectinib, a TRK/ROS1/ALK Inhibitor, Is a Substrate of P-Glycoprotein But Not Breast Cancer Resistance Protein." Drug Metabolism and Disposition.
-
Banister, S. D., et al. (2021). "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists." Pharmaceuticals.[3][5][6] Retrieved from [Link]
Sources
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Axitinib Use in the United States: A Retrospective Study Using Linked Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 5-(Bromomethyl)-1H-indazole Hydrobromide: A Comparative Guide for Medicinal Chemistry
Executive Summary
In the landscape of kinase inhibitor development—specifically targeting Rho-kinase (ROCK), VEGFR, and Tyrosine kinases—the 5-indazolemethyl motif acts as a critical pharmacophore "anchor." The primary reagent for introducing this motif is 5-(Bromomethyl)-1H-indazole hydrobromide .
While the bromide salt is the industry standard due to its balance of reactivity and crystallinity, it is not always the optimal choice for every synthetic pathway. Issues with shelf-stability, lacrimatory properties, and N1/N2 regioselectivity often necessitate the use of structural analogs.
This guide objectively compares the standard bromide against its three primary functional analogs: the Chloride , the Alcohol (Precursor) , and N-Protected Variants .
Part 1: Comparative Analysis of Structural Analogs
The selection of the alkylating agent defines the yield and purity profile of the subsequent coupling reaction. The following table contrasts the physicochemical and reactive properties of the primary analogs.
Table 1: Performance Matrix of 5-Indazolemethyl Synthons
| Feature | 5-(Bromomethyl)-1H-indazole HBr (Standard) | 5-(Chloromethyl)-1H-indazole (Alternative) | 5-(Hydroxymethyl)-1H-indazole (Precursor) | 1-Boc-5-(Bromomethyl)indazole (Protected) |
| Reactivity (SN2) | High (Br is an excellent leaving group) | Moderate (Requires higher temp or iodide catalyst) | None (Requires activation via Mitsunobu or SOCl₂) | High |
| Stability | Moderate (HBr salt prevents polymerization; hygroscopic) | High (Stable solid; less prone to hydrolysis) | Very High (Indefinite shelf life) | Moderate (Acid sensitive) |
| Regioselectivity | Poor (Risk of N-alkylation at N1/N2 if base is too strong) | Poor (Same N1/N2 risks) | N/A (Used in Mitsunobu) | Excellent (N1 is blocked) |
| Handling | Lacrimator (Requires fume hood/PPE) | Mild Lacrimator | Safe (Standard solid) | Lacrimator |
| Primary Use Case | Rapid alkylation of amines/phenols under mild conditions. | Large-scale storage; reactions tolerating heat. | Mitsunobu coupling; storage precursor. | Precision synthesis requiring N-regiocontrol. |
Deep Dive: Selecting the Right Analog
1. The Standard: 5-(Bromomethyl)-1H-indazole Hydrobromide
Why use it: The hydrobromide salt is synthesized to stabilize the otherwise volatile and polymerizable free base. The HBr protonates the indazole nitrogens, reducing their nucleophilicity and preventing intermolecular self-alkylation (polymerization). Mechanism: Upon neutralization in the reaction mixture (e.g., with DIPEA or K₂CO₃), the free base is generated in situ, allowing the highly reactive benzylic bromide to undergo rapid SN2 attack by the target nucleophile.
2. The Stable Alternative: 5-(Chloromethyl)-1H-indazole
Why use it: When long-term storage is required, or when the target nucleophile is highly basic and might cause elimination side-reactions with the bromide. The chloride is less reactive, often requiring the addition of NaI (Finkelstein condition) to generate the iodide in situ for efficient coupling.
3. The Regioselectivity Solution: 1-Protected Analogs
The Problem: The Indazole ring is an ambident nucleophile. In basic conditions, the proton on N1 can be removed, leading to competition between the external nucleophile and the indazole nitrogen itself. The Fix: Using 1-Boc-5-(bromomethyl)indazole or 1-Acetyl-5-(bromomethyl)indazole blocks the N1 position. This forces the reaction to occur exclusively at the benzylic carbon, eliminating self-alkylation byproducts.
Part 2: Decision Framework & Reaction Pathways
The following diagram illustrates the synthetic lineage of these analogs and provides a decision tree for selecting the correct reagent based on your target molecule's sensitivity.
Figure 1: Synthetic pathways connecting the stable alcohol precursor to the reactive halide warheads and final drug scaffolds.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the intermediate is correctly formed before proceeding, preventing wasted resources on the final coupling.
Protocol A: Synthesis of 5-(Bromomethyl)-1H-indazole HBr
Adapted from the deacylation of 1-acetyl-5-(acetoxymethyl)indazole.
Rationale: Direct bromination of methylindazole is often non-selective. This route uses the stable acetoxy precursor, converting it to the bromide while simultaneously removing the acetyl protecting group, precipitating the product as the stable HBr salt.
Reagents:
-
1-Acetyl-5-(acetoxymethyl)indazole (1.0 eq)
-
Hydrobromic acid (48% aq., 15-20 eq)
-
Acetic Acid (Solvent)[1]
Step-by-Step:
-
Dissolution: Suspend 1-acetyl-5-(acetoxymethyl)indazole in acetic acid (5 vol).
-
Acidification: Add 48% HBr slowly at room temperature. The reaction is slightly exothermic.
-
Reaction: Stir at ambient temperature for 18–24 hours.
-
Checkpoint: Monitor by TLC (or HPLC). The starting material spot should disappear. A new, more polar spot (the free amine/bromide) may streak due to the salt form.
-
-
Isolation: The product typically precipitates as the HBr salt. Filter the solid.[1][2]
-
Purification: Wash the filter cake with cold ethyl acetate (to remove acetic acid) and then diethyl ether.
-
Drying: Dry under vacuum at 40°C.
-
Result: Off-white to yellow solid.
-
Yield: Typically 85-95%.
-
Protocol B: General N-Alkylation with 5-(Bromomethyl)-1H-indazole HBr
Standard coupling to a secondary amine (e.g., piperazine derivative).
Reagents:
-
Target Amine (1.0 eq)
-
5-(Bromomethyl)-1H-indazole HBr (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Critical: Must neutralize the HBr salt AND the generated HBr.
-
DMF or Acetonitrile (Solvent)
Step-by-Step:
-
Preparation: Dissolve the Target Amine in DMF (10 vol).
-
Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes.
-
Alkylation: Add 5-(Bromomethyl)-1H-indazole HBr (1.1 eq) in one portion.
-
Note: The HBr salt is not soluble in non-polar solvents. DMF/ACN is required.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Checkpoint: LC-MS should show the mass of [Target + 131 Da]. If reaction is sluggish, heat to 50°C.
-
-
Workup: Pour mixture into water (exothermic). Extract with Ethyl Acetate.[3][4]
-
Purification: The crude often contains traces of N-alkylated indazole byproduct (dimer). Purification via column chromatography (DCM/MeOH gradient) is usually required.
References
-
Synthesis and Reactivity of Indazoles
-
Indazole Scaffolds in Drug Discovery
- Topic: Review of indazole-containing drugs (Axitinib, Linifanib) and the utility of 5-substituted indazoles as kinase inhibitors.
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Stability of Indazole Tautomers
- Commercial Properties of 5-Bromo-1H-indazole: Topic: Physical properties, safety data (H-codes), and commercial availability of the base indazole scaffold. Source: Sigma-Aldrich.
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 5-(Bromomethyl)-1H-indazole Hydrobromide
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide is not merely a "halogenated waste"; it is a potent alkylating agent and a lachrymator . Standard disposal methods (dumping into a general waste drum) pose significant risks to downstream waste handlers and environmental safety due to the compound's ability to alkylate DNA and proteins.
This guide outlines a Senior Scientist-level protocol for the handling, chemical deactivation (quenching), and final disposal of this compound. The priority is to chemically destroy the reactive bromomethyl group before the material leaves your control.
Part 1: Critical Hazard Profile (The "Why")
To handle this compound safely, you must understand its reactivity mechanism. It contains two distinct hazard moieties:[1][2][3][4]
-
The Bromomethyl Group (-CH₂Br): This is a primary alkyl halide. The carbon attached to the bromine is highly electrophilic. It reacts aggressively with nucleophiles (amines, thiols, hydroxyls) found in biological tissue (DNA/RNA). This makes it a potential mutagen and a severe lachrymator (tear gas effect).
-
The Hydrobromide Salt (HBr): The compound hydrolyzes in moisture to release hydrobromic acid, creating a corrosive environment (pH < 2) that can damage lung tissue and corrode metal containers.
Hazard Data Summary
| Parameter | Classification | Operational Implication |
| Primary Hazard | Skin Corr.[1][5] 1B / Eye Dam. 1 | Causes irreversible tissue damage upon contact. |
| Secondary Hazard | Lachrymator | Volatile residues cause immediate respiratory distress. Open only in a fume hood. |
| Reactivity | Alkylating Agent | Chemically modifies DNA; potential carcinogen. |
| Waste Class | Halogenated / Acidic | Do NOT mix with strong bases or oxidizers in the waste stream. |
Part 2: Chemical Deactivation (The "Kill Step")
As a best practice, do not dispose of the active alkylating agent directly. You should quench the reactive bromomethyl group to convert it into a non-toxic thiosulfate ester. This is a self-validating system: the disappearance of the lachrymatory effect often indicates reaction completion.
Recommended Reagent: Sodium Thiosulfate
Sodium thiosulfate (
Protocol: Deactivation of Residues and Concentrated Solutions
Applicability: Use this for reaction residues, rotary evaporator traps, or expired stock solutions (< 50 mL).
-
Preparation: Prepare a 10% (w/v) Sodium Thiosulfate solution in water.
-
Dissolution: Dissolve the 5-(Bromomethyl)-1H-indazole hydrobromide residue in a minimal amount of acetonitrile or acetone.
-
The Quench:
-
Slowly add the thiosulfate solution to the organic residue.
-
Ratio: Aim for at least a 20 molar excess of thiosulfate to the alkyl bromide.
-
Note: The mixture may become biphasic. Vigorous stirring is required.
-
-
Reaction Time: Stir at room temperature for 24 hours .
-
Validation:
-
Check pH. If highly acidic due to HBr release, neutralize carefully with sodium bicarbonate to pH 7.
-
Sensory Check: The sharp, acrid odor of the lachrymator should be replaced by a faint sulfurous smell.
-
-
Final Disposal: The quenched mixture can now be disposed of as Halogenated Organic Waste . It is no longer a high-risk alkylator, but still contains organic solvents.
CRITICAL WARNING: Do not use strong bases (NaOH/KOH) for quenching unless absolutely necessary. Strong bases can cause polymerization or rapid hydrolysis that generates heat and pressure. Thiosulfate is safer and more effective for this specific electrophile.
Part 3: Waste Segregation & Logistics
If quenching is not feasible (e.g., large scale waste), strict segregation is required to prevent "cocktail" reactions in waste drums.
Decision Logic for Disposal
The following diagram illustrates the decision-making process for disposing of this compound.
Figure 1: Decision tree for the safe disposal of alkylating agent waste.
Regulatory Classification (RCRA Context)
While not explicitly P- or U-listed by specific CAS number, this waste triggers the following characteristics:
-
D002 (Corrosivity): Due to the hydrobromide salt (if pH < 2).
-
Halogenated Solvent: Requires high-temperature incineration (specific kilns).
Container Labeling Requirements:
-
Must Read: "Hazardous Waste - Halogenated Organic."[6]
-
Specific Hazard Text: "Contains 5-(Bromomethyl)-1H-indazole. ALKYLATING AGENT. LACHRYMATOR. ACIDIC."
-
Container Type: Polyethylene (HDPE) or glass. Avoid metal cans due to HBr corrosion.
Part 4: Emergency Procedures
Spills (Solid or Liquid)[8]
-
Evacuate: If the spill is outside a fume hood, evacuate the lab immediately. The lachrymatory effect will incapacitate workers.
-
PPE: Double nitrile gloves (0.7mm thickness recommended) or Silver Shield® laminate gloves. Standard latex is insufficient for alkyl bromides.
-
Neutralization:
-
Cover the spill with a mixture of vermiculite and solid sodium carbonate (soda ash) to absorb liquid and neutralize the acid.
-
Spray the absorbent lightly with the 10% Sodium Thiosulfate solution to begin quenching the alkylator.
-
-
Cleanup: Scoop into a wide-mouth jar, label as "Debris from Alkyl Halide Spill," and treat as hazardous waste.
Exposure Response[1][5][8][9][10]
-
Eye Contact: Flush for 15 minutes. Do not rub eyes (abrasion risk). Seek immediate ophthalmological support.
-
Skin Contact: Wash with soap and water.[3][5][7] Do not use ethanol on skin; it enhances the absorption of alkyl halides into the dermis.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl Bromide (Analogous Alkylator).
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
- Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–436.
Sources
Personal protective equipment for handling 5-(Bromomethyl)-1H-indazole hydrobromide
Topic: Personal protective equipment for handling 5-(Bromomethyl)-1H-indazole hydrobromide Content Type: Operational Safety Guide Audience: Researchers, Senior Scientists, and EHS Officers
Executive Safety Summary: The "Dual Hazard" Profile
Do not treat this compound as a generic organic solid. As a Senior Application Scientist, I must emphasize that 5-(Bromomethyl)-1H-indazole hydrobromide presents a dual hazard profile that is often underestimated in standard Safety Data Sheets (SDS):
-
Potent Alkylating Agent: The bromomethyl group is highly reactive (benzylic halide analog). It is a likely lachrymator and can cause irreversible alkylation of DNA/proteins, leading to severe skin/eye damage and potential sensitization.
-
Acidic Hydrolysis: As a hydrobromide salt, this compound is hygroscopic. Upon contact with ambient moisture or mucous membranes, it hydrolyzes to release Hydrobromic Acid (HBr) fumes. This poses an immediate corrosive threat to the respiratory tract and eyes.
Operational Rule Zero: All handling of open containers must occur inside a certified chemical fume hood. There are no exceptions.
Hierarchy of Controls & Engineering Prerequisites
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Parameter | Specification | Scientific Rationale |
| Primary Containment | Certified Fume Hood | Face velocity: 80–100 fpm. Sash height: <18 inches. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents hydrolysis of the HBr salt and degradation of the bromomethyl group. |
| Static Control | Ionizing Fan / Anti-static Gun | Dry powders of salts often carry static charges, risking dispersal during weighing. |
| Surface Protection | Disposable Bench Liner | Absorbent top, impermeable bottom (e.g., Benchkote). Allows rapid containment of micro-spills. |
Personal Protective Equipment (PPE) Technical Specifications
The following PPE matrix is designed to prevent permeation of benzylic halides, which can penetrate standard nitrile gloves rapidly.
A. Hand Protection: The "Double-Barrier" Protocol
Standard nitrile gloves are insufficient for prolonged contact. Benzylic bromides can permeate thin nitrile (<4 mil) in minutes.
-
Layer 1 (Inner): 4-mil Nitrile (Tactility).
-
Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene (Chemical Barrier).
-
High-Risk Operations (Spill Cleanup/ >5g Scale): Silver Shield / 4H Laminate Gloves are mandatory. These provide >4-hour breakthrough time against alkyl halides.
B. Eye & Face Protection[1][2][3][4][5][6]
-
Standard Handling: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of HBr fumes reaching the eyes via air gaps.
-
Large Scale (>10g): Face Shield + Goggles.
C. Respiratory Protection[4]
-
Primary: None required if working in a functioning fume hood.
-
Emergency/Spill Outside Hood: Full-face respirator with P100 (Particulate) + Acid Gas (AG) cartridges.
-
Why: The P100 stops the dust; the AG cartridge neutralizes the HBr fumes generated by hydrolysis.
-
D. Body Protection[4][7]
-
Standard: Flame-resistant lab coat (buttoned to neck), long pants, closed-toe chemical-resistant shoes.
-
High Dust Potential: Tyvek sleeves or disposable apron to prevent cuff contamination.
Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on operational scale and state.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity. Note the escalation to Laminate gloves for high concentrations.
Operational Protocol: Weighing & Handling
Objective: Minimize dust generation and exposure to moisture.[1][5][6]
-
Preparation:
-
Place the balance inside the fume hood. If vibration is an issue, stop airflow momentarily only during the read, but keep the sash low.
-
Pre-weigh a sealable container (scintillation vial) rather than weighing paper to prevent residual dust on the balance.
-
-
Transfer:
-
Use a disposable spatula.
-
Technique: Do not dump. Tap the spatula gently to dispense.
-
Immediately recap the source container to prevent HBr formation from ambient humidity.
-
-
Decontamination:
-
Wipe the exterior of the vial with a Kimwipe dampened in acetone before removing it from the hood.
-
Discard the Kimwipe and gloves into solid hazardous waste immediately.
-
Emergency Response & Decontamination
Spill Cleanup (Solid)
-
Alert: Notify nearby personnel.
-
PPE: Don Silver Shield gloves and a P100/AG respirator if the sash must be raised significantly.
-
Neutralize: Do not sweep dry dust (creates aerosols). Cover the spill with a wet paper towel soaked in 5% Sodium Thiosulfate solution .
-
Disposal: Scoop the wet slurry into a hazardous waste bag. Label as "Corrosive/Toxic Debris."
Skin Exposure[2][4][6][9][10]
-
Immediate Action: Remove contaminated clothing/gloves immediately.[4]
-
Wash: Rinse with copious water for 15 minutes .
-
Neutralization (Advanced): Do not use vinegar or baking soda on the skin. Water is the only safe first aid.
-
Medical: Seek attention. Bring the SDS.
Waste Disposal & Quenching Strategy
Do not dispose of the active compound directly. It must be chemically quenched to destroy the alkylating potential.
Quenching Protocol (Self-Validating System):
-
Reagent: Prepare a solution of 10% Aqueous Ammonia or 10% Sodium Thiosulfate.
-
Process: Slowly add the residue/waste solution to the quenching reagent.
-
Validation:
-
Disposal: Once quenched, dispose of as aqueous basic waste (if ammonia) or general aqueous waste (if thiosulfate), per local EHS regulations.
Figure 2: Chemical quenching workflow ensuring destruction of the alkylating hazard before disposal.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2024).[3][13] Safety Data Sheet: 5-Bromo-1H-indazole. Retrieved from
-
Yale University EHS. (2023). Nitrile Glove Chemical Resistance Guide. Retrieved from
-
The Sarpong Group. (2016). SOP: Quenching of Pyrophoric and Reactive Materials. Retrieved from
-
BenchChem. (2025).[3][5] Technical Support: Handling and Safety of Bromomethyl Compounds. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.es [fishersci.es]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. combi-blocks.com [combi-blocks.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
